molecular formula C8H14O8 B1473972 3-O-Carboxymethyl-D-glucose CAS No. 95350-39-3

3-O-Carboxymethyl-D-glucose

Cat. No.: B1473972
CAS No.: 95350-39-3
M. Wt: 238.19 g/mol
InChI Key: BHLHAEHOJVKYNN-IXROVEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Carboxymethyl-D-glucose (CAS 95350-39-3) is a monosaccharide derivative of clinical and biochemical importance, primarily recognized as one of the definitive hydrolytic depolymerization products of carboxymethylcellulose (CMC) . With a molecular formula of C8H14O8 and a molecular weight of 238.19 g/mol , this white, amorphous solid is freely soluble in water . Its primary research value lies in studying the structure and metabolism of the widely used polymer CMC, a common food additive, pharmaceutical excipient, and thickener . Analysis of this and other O-carboxymethyl isomers allows researchers to determine the substitution pattern and degree of carboxymethylation in cellulose, providing critical insights into polymer properties and reactivity . Isotachophoresis methods have been established for its separation and determination in complex hydrolysis mixtures, facilitating precise analytical work . This compound is offered with a minimum purity of 95% (by 1H-NMR) and is classified as a non-dangerous substance according to GHS guidelines . As a hygroscopic material, it requires storage at 0-8°C protected from moisture to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLHAEHOJVKYNN-IXROVEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-O-Carboxymethyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a monosaccharide derivative where a carboxymethyl group is ether-linked to the C3 hydroxyl position of a glucose molecule. This modification significantly alters the parent molecule's properties, creating a compound of interest for various scientific applications. As a structural analog of glucose, it holds potential in metabolic studies and as a building block for more complex molecules.[1] Its unique combination of a hydrophilic glucose core and an acidic carboxyl group imparts properties that are valuable in fields ranging from food science, where it has been explored as a humectant and low-calorie sweetener, to advanced biomedical applications.[2][3] For drug development professionals, understanding the precise physicochemical characteristics of such glucose derivatives is paramount for their potential use as carriers in targeted drug delivery systems or as precursors in the synthesis of novel therapeutic agents.[][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details rigorous experimental protocols for its characterization, and contextualizes the importance of these properties for research and development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. The structural identifiers for this compound are consolidated below.

Structural Diagram

The chemical structure of this compound features a standard D-glucose ring with the defining carboxymethyl ether linkage at the C3 position.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-O-Carboxymethyl-D-glucose

This compound (3-O-CMG), a derivative of D-glucose, is a molecule of significant interest in various scientific domains. Its unique structural modification, the presence of a carboxymethyl group at the C3 hydroxyl position, imparts distinct chemical and physical properties that differ from its parent molecule. These properties make it a valuable compound in fields ranging from food science, where it can be used as a low-caloric sugar substitute and humectant, to pharmaceutical and biomedical research.[1][2] The ability to selectively synthesize and rigorously characterize this molecule is paramount for its application in drug delivery systems, as a building block for more complex glycoconjugates, and in studying carbohydrate-protein interactions.

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed to equip researchers with the necessary knowledge and protocols to confidently work with this compound. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthesis Strategies: Navigating the Path to this compound

The synthesis of this compound presents a significant challenge in regioselectivity. The presence of multiple hydroxyl groups on the glucose molecule necessitates a strategic approach to ensure the carboxymethylation occurs specifically at the desired 3-O position. This section will explore a robust and widely applicable method involving the use of protecting groups.

The Protecting Group Strategy: A Pathway to Precision

To achieve selective modification, it is often necessary to temporarily block the other reactive hydroxyl groups, directing the reaction to the site of interest. This is the essence of the protecting group strategy, a cornerstone of carbohydrate chemistry.[3][4] The choice of protecting groups is critical and depends on their stability under the reaction conditions for carboxymethylation and the ease of their subsequent removal without affecting the newly introduced carboxymethyl group.

A common and effective strategy for the synthesis of 3-O-substituted glucose derivatives involves the use of an isopropylidene protecting group, which can selectively protect the 1,2- and 5,6-hydroxyl groups of D-glucose.

Synthesis_Workflow D_Glucose D-Glucose Di_O_isopropylidene_glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Di_O_isopropylidene_glucose Acetone, H₂SO₄ (cat.) Carboxymethylated_intermediate 3-O-Carboxymethyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose Di_O_isopropylidene_glucose->Carboxymethylated_intermediate 1. NaH 2. BrCH₂CO₂Et 3. NaOH (hydrolysis) Final_Product This compound Carboxymethylated_intermediate->Final_Product Mild Acidic Hydrolysis (e.g., aq. AcOH) Characterization_Flow cluster_Techniques Characterization Techniques NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy Chromatography Chromatography (Purity Assessment) Synthesized_Product Synthesized This compound Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Molecular Weight Confirmation Synthesized_Product->FTIR Functional Group Analysis Synthesized_Product->Chromatography Purity Determination

Sources

Unveiling the Enigma: A Technical Guide to the Putative Mechanisms of Action of 3-O-Carboxymethyl-D-glucose in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-O-Carboxymethyl-D-glucose (3-CMG) is a structurally modified monosaccharide with emerging applications in various industries. While its physicochemical properties are partially characterized, its precise mechanism of action within biological systems remains a largely unexplored frontier. This technical guide provides a comprehensive overview of our current understanding of 3-CMG, venturing into its putative biological activities by drawing logical parallels with structurally and functionally related molecules. We will delve into hypothesized interactions with cellular machinery, propose potential signaling pathways, and outline robust experimental frameworks to catalyze future research and unlock the therapeutic and biotechnological potential of this intriguing molecule.

Introduction: The Molecular Profile of this compound

This compound is a derivative of D-glucose in which a carboxymethyl group (-CH₂COOH) is ether-linked to the hydroxyl group at the C3 position. This modification imparts distinct chemical characteristics compared to its parent molecule, glucose.

Property Value Source
Chemical Formula C₈H₁₄O₈[1][2][3]
Molecular Weight 238.19 g/mol [1][2][3]
CAS Number 95350-39-3[1][2]
Appearance White to Off-White Solid[2]
Known Applications Humectant, Sugar Substitute, Sweetener[1]

The introduction of the acidic carboxymethyl group is anticipated to alter the molecule's polarity, solubility, and its potential to interact with biological targets. While commercially available for research purposes, a significant gap exists in the scientific literature regarding its biological mechanism of action. This guide aims to bridge this gap by proposing testable hypotheses grounded in the established knowledge of similar compounds.

Hypothesized Mechanisms of Action: A Framework for Investigation

Direct experimental evidence for the biological mechanism of action of 3-CMG is currently scarce. However, by examining its structural features and the activities of related molecules, we can construct a logical framework of plausible mechanisms.

Interaction with Glucose Transporters (GLUTs): A Tale of a Modified Substrate

The primary gatekeepers of glucose entry into cells are the glucose transporter (GLUT) proteins. Given that 3-CMG is a glucose analog, it is highly probable that its primary interaction with biological systems is at the level of these transporters. The nature of this interaction—whether as a substrate, an inhibitor, or a modulator—is a critical question.

We can draw parallels with the well-studied glucose analog, 3-O-methyl-D-glucose (3-OMG). 3-OMG is recognized and transported by GLUTs but is not subsequently phosphorylated by hexokinase, the first step in glycolysis.[4][5] This leads to its equilibration across the cell membrane rather than intracellular accumulation.[4]

Hypothesis: this compound is recognized and transported by one or more isoforms of the GLUT family of proteins. The presence of the bulkier and negatively charged carboxymethyl group at the C3 position may influence its binding affinity and transport kinetics compared to native glucose.

Experimental Validation:

A systematic investigation into the interaction of 3-CMG with various GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4, etc.) is paramount.

G cluster_0 Cell-Based Assays cluster_1 In Vitro Assays A Cell Culture (e.g., HEK293, Adipocytes, Neurons) B Overexpression of specific GLUT isoforms (e.g., GLUT1, GLUT4) A->B Transfection D Direct Uptake Assay with Radiolabeled ³H-3-CMG A->D Incubate with varying concentrations of ³H-3-CMG C Competitive Uptake Assay with Radiolabeled Glucose (e.g., ³H-2-deoxyglucose or ¹⁴C-D-glucose) B->C Incubate with varying concentrations of 3-CMG E Kinetic Analysis (Km, Vmax) C->E Quantify Inhibition D->E Quantify Uptake F Membrane Vesicle Preparations expressing specific GLUTs G Binding Assays with Radiolabeled Ligands F->G Measure displacement of known GLUT ligands by 3-CMG

Figure 1: A proposed workflow for elucidating the interaction of 3-CMG with glucose transporters.

Intracellular Fate and Metabolic Consequences

Assuming 3-CMG is transported into the cell, its subsequent metabolic fate is a crucial determinant of its biological effect.

Hypothesis: Unlike D-glucose, this compound is a poor substrate for hexokinase and downstream glycolytic enzymes due to the bulky and charged modification at the C3 position.

The C3 hydroxyl group is critical for the proper orientation of glucose within the active site of hexokinase. Its modification is likely to sterically hinder or electrostatically repel the enzyme, preventing phosphorylation.

Potential Consequences of Intracellular Accumulation:

  • Competitive Inhibition of Glucose Metabolism: If transported but not metabolized, 3-CMG could accumulate intracellularly and competitively inhibit the transport of glucose, leading to a state of cellular glucose deprivation.

  • Osmotic Stress: High intracellular concentrations of a non-metabolizable solute could induce osmotic stress.

  • Alteration of Intracellular pH: The carboxylic acid moiety of 3-CMG could potentially influence intracellular pH.

  • Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12) in standard growth medium.

  • Radiolabeling: Incubate cells with [¹⁴C]-3-O-Carboxymethyl-D-glucose for various time points.

  • Cell Lysis and Fractionation: Lyse the cells and separate the intracellular components into acid-soluble (metabolites) and acid-insoluble (macromolecules) fractions.

  • Chromatographic Analysis: Analyze the acid-soluble fraction using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify any potential metabolites of [¹⁴C]-3-CMG.

  • Hexokinase Activity Assay: Perform in vitro hexokinase activity assays using purified enzyme in the presence of D-glucose and varying concentrations of 3-CMG to determine if it acts as a competitive or non-competitive inhibitor.

Signaling Pathways Potentially Modulated by 3-CMG

By potentially altering cellular energy status through the inhibition of glucose uptake and metabolism, 3-CMG could indirectly modulate key signaling pathways that sense and respond to nutrient availability.

G CMG This compound GLUT Glucose Transporter (GLUT) CMG->GLUT Inhibition? Intracellular_CMG Intracellular 3-CMG CMG->Intracellular_CMG Transport Glycolysis Glycolysis GLUT->Glycolysis Reduced Glucose Transport Glucose Glucose Glucose->GLUT Intracellular_CMG->Glycolysis Inhibition of Hexokinase? ATP ATP Glycolysis->ATP AMPK AMPK ATP->AMPK Inhibition mTOR mTORC1 ATP->mTOR Activation AMPK->mTOR Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Activation Autophagy Autophagy mTOR->Autophagy Inhibition

Figure 2: Hypothesized impact of 3-CMG on cellular energy sensing pathways.

Key Hypothesized Signaling Effects:

  • AMPK Activation: A decrease in the intracellular ATP/AMP ratio, resulting from impaired glycolysis, would lead to the activation of AMP-activated protein kinase (AMPK). Activated AMPK acts as a master regulator of cellular energy homeostasis, promoting catabolic pathways and inhibiting anabolic processes.

  • mTORC1 Inhibition: AMPK activation can lead to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.

Experimental Validation:

  • Western Blot Analysis: Assess the phosphorylation status of AMPK (p-AMPK) and its downstream targets (e.g., ACC), as well as key proteins in the mTORC1 pathway (e.g., p-p70S6K, p-4E-BP1) in cells treated with 3-CMG.

  • Cell Proliferation Assays: Evaluate the effect of 3-CMG on cell growth and viability using assays such as MTT or crystal violet staining.

  • Autophagy Assays: Monitor the formation of autophagosomes (e.g., by tracking LC3-II conversion) in cells exposed to 3-CMG.

Extrapolating from Carboxymethylated Polysaccharides: Potential for Broader Biological Activities

While 3-CMG is a monosaccharide, the biological effects of the carboxymethyl group have been more extensively studied in the context of polysaccharides like beta-glucans. Carboxymethylation of these larger molecules has been shown to enhance their biological activities, including:

  • Anti-inflammatory effects [6]

  • Antiviral activity [6]

  • Antiproliferative effects [6]

  • Anticoagulant properties [6]

  • Antioxidant activity [7]

It is plausible, though not yet demonstrated, that the carboxymethyl moiety of 3-CMG could mediate some intrinsic biological effects independent of its interaction with glucose metabolism. For instance, it could interact with cell surface receptors or other proteins that recognize negatively charged molecules. However, it is crucial to exercise caution when extrapolating these findings, as the polyvalent presentation of carboxymethyl groups on a large polymer likely results in different biological outcomes compared to a single modification on a small molecule.

Future Directions and Therapeutic Potential

The systematic elucidation of the mechanism of action of this compound will open doors to its potential therapeutic and biotechnological applications. Based on the hypothesized mechanisms, potential areas of interest include:

  • Oncology: If 3-CMG effectively inhibits glucose uptake and metabolism in highly glycolytic cancer cells (the Warburg effect), it could be explored as an anti-cancer agent, either alone or in combination with other therapies.

  • Metabolic Diseases: As a potential modulator of glucose transport, it could be investigated for its effects on insulin sensitivity and glucose homeostasis.

  • Antiviral Research: Given that many viruses rely on host cell metabolism for replication, the potential for 3-CMG to disrupt this process warrants investigation.

Conclusion

This compound stands as a molecule of significant interest, yet its biological narrative is in its infancy. This guide has laid out a foundational, hypothesis-driven framework to guide future research. By systematically investigating its interactions with glucose transporters, its intracellular metabolic fate, and its impact on key cellular signaling pathways, the scientific community can begin to write the missing chapters of the 3-CMG story. The experimental approaches detailed herein provide a clear roadmap for researchers to unravel the mechanisms of this enigmatic glucose derivative and unlock its full potential.

References

  • Gomes, D., et al. (2023). Some new insights into the biological activities of carboxymethylated polysaccharides from Lasiodiplodia theobromae.
  • Oreate AI. (2026). Study on the Biological Activity and Applications of PuriActives® Carboxymethyl Beta-Glucan Sodium.
  • Biosynth. (n.d.). This compound | 95350-39-3 | MC45050.
  • MDPI. (n.d.). Fungal Exocellular (1-6)
  • BOC Sciences. (n.d.). CAS 122569-71-5 3,6-Di-O-Carboxymethyl-D-glucose.
  • Oxford Academic. (2024).
  • PubMed. (n.d.). Transport Enhancement and Reversal: Glucose and 3-O-methyl Glucose.
  • NIH. (n.d.). Glucose Autoxidation Induces Functional Damage to Proteins via Modification of Critical Arginine Residues. PMC.
  • Scientific Research Publishing. (n.d.). Effect of High Glucose and Carboxymethyl-Lysine on Osteocyte Gene Expression.
  • NIH. (2006).
  • PubMed. (n.d.).
  • Revvity. (n.d.). Glucose Uptake Assays.
  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose.
  • Sussex Research Laboratories Inc. (n.d.). MS500005: 3-O-(Carboxymethyl)-D-Glucose.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues.
  • MDPI. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose.
  • PubMed Central. (2024). Physiological functions of glucose transporter-2: From cell physiology to links with diabetes mellitus.
  • PubMed. (n.d.). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome.
  • NIH. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. PubMed Central.
  • Wikipedia. (n.d.). Glucose uptake.
  • Cell Signaling Technology. (n.d.).
  • PubMed. (n.d.). Transport and metabolism of D-glucose in human adipocytes.
  • PubMed. (n.d.). [Mechanisms of Action of Thiazolidinediones].
  • Wikipedia. (n.d.). Ice cream.
  • Taylor & Francis. (n.d.). Glucose transport – Knowledge and References.
  • JustInTimeMedicine. (2024). Key Concept: Glucose transporters control the movement of glucose among different cellular compartments.

Sources

A Technical Guide to High-Purity 3-O-Carboxymethyl-D-glucose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of high-purity 3-O-Carboxymethyl-D-glucose, a critical reagent for researchers, scientists, and drug development professionals. It details commercial sourcing, quality control, analytical methodologies, and applications, with a focus on ensuring scientific integrity and providing actionable insights for laboratory and clinical development settings.

Introduction to this compound

This compound (3-CMG) is a monosaccharide derivative of D-glucose, where a carboxymethyl group has been ether-linked to the hydroxyl group at the C3 position. This modification imparts unique physicochemical properties, such as increased aqueous solubility and the introduction of a negatively charged carboxyl group, making it a valuable molecule in various scientific applications. With a molecular formula of C₈H₁₄O₈ and a molecular weight of 238.19 g/mol , its structure allows for specific interactions in biological systems.[1][2] While it shares the core structure of glucose, the carboxymethyl substituent alters its biological activity, preventing it from being metabolized in the same manner as glucose. This characteristic is particularly advantageous in drug delivery and other biomedical applications where metabolic stability is crucial.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity this compound is a critical first step for any research or development project. The reliability of experimental outcomes is directly linked to the quality and purity of the starting materials. Several reputable commercial suppliers offer this compound, typically for research purposes only.

Key Supplier Evaluation Criteria

When selecting a supplier, it is imperative to look beyond the listed price and consider the following factors:

  • Purity Specification: The stated purity is a primary consideration. Most suppliers offer a minimum purity of 95%, which is typically determined by ¹H-NMR.[2][3] For sensitive applications, it is crucial to inquire about the typical purity and the acceptable range.

  • Availability of Documentation: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides lot-specific information on the purity, identity, and other quality parameters of the compound.

  • Analytical Methods Used for Quality Control: Understanding the analytical techniques used by the supplier to assess purity is essential. While ¹H-NMR is a common method for identity and purity confirmation, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide a more comprehensive purity profile.

  • Consistency and Traceability: For long-term projects and eventual clinical translation, supplier consistency and the ability to trace the material's origin are paramount.

Prominent Commercial Suppliers

The following table summarizes some of the commercial suppliers of this compound. It is important to note that this is not an exhaustive list, and researchers should conduct their own due diligence.

SupplierStated PurityAnalytical Method(s)Available Documentation
Biosynth Min. 95%Not explicitly stated on the product pageSDS, Inquiry for CoA
CymitQuimica (distributor for Biosynth)Min. 95%Not explicitly stated on the product pageSDS, Inquiry for CoA
Synthose (distributed by Sapphire North America)95% [¹H-NMR]¹H-NMRSDS, Inquiry for CoA

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is a critical aspect of its use in research and drug development. A multi-faceted approach to quality control is recommended.

Understanding the Certificate of Analysis (CoA)

A comprehensive CoA for a high-purity chemical like this compound should ideally include the following information:

  • Product Identification: Name, CAS number (95350-39-3), and molecular formula.

  • Physical Properties: Appearance (typically a white to off-white solid).[2]

  • Identity Confirmation: Data from spectroscopic methods like ¹H-NMR and Mass Spectrometry.

  • Purity Assessment: A quantitative measure of purity, often determined by ¹H-NMR or HPLC.

  • Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

  • Moisture Content: As the compound is hygroscopic, the moisture content is a critical parameter.[3]

  • Storage Conditions: Recommended storage conditions to maintain stability, typically at 0 to 8 °C and protected from moisture.[3]

While a publicly available, complete CoA for this specific molecule is not readily found, a standard reference material CoA for D-glucose provides a good example of the level of detail to expect for a high-purity carbohydrate standard.[4]

Key Analytical Techniques for Purity and Characterization

¹H-NMR is a powerful tool for confirming the identity and assessing the purity of this compound. The spectrum provides information about the chemical environment of each proton in the molecule, allowing for structural verification. Purity can be estimated by comparing the integral of the product signals to those of known impurities or a certified internal standard.

HPLC is a highly sensitive method for detecting and quantifying impurities. For a polar, non-chromophoric molecule like this compound, several HPLC methods can be employed:

  • Reversed-Phase HPLC with Derivatization: The molecule can be derivatized with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enable detection by a UV-Vis or fluorescence detector.[5] This method is highly sensitive and can detect trace impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can be used to analyze this compound without derivatization, often with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

  • Size-Exclusion Chromatography (SEC): For analyzing carboxymethylated polysaccharides like carboxymethyl cellulose, gel-filtration chromatography (GFC), a form of SEC, is used to determine molecular weight distribution. While this compound is a monosaccharide, this technique could be adapted to detect polymeric impurities.

Experimental Protocol: A General HPLC Method for Purity Analysis

The following is a generalized protocol for the purity analysis of a carboxymethylated sugar using reversed-phase HPLC with PMP derivatization. This protocol should be optimized for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 1 mL of high-purity water.

    • In a separate vial, prepare a 0.5 M solution of PMP in methanol and a 0.5 M solution of NaOH.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the PMP solution and 100 µL of the NaOH solution.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.5 M HCl.

  • Extraction:

    • Add 1 mL of dichloromethane to the reaction mixture, vortex for 1 minute, and centrifuge to separate the layers.

    • Carefully collect the upper aqueous layer containing the PMP-derivatized sugar.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the PMP-derivatized this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Synthesis and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common synthetic route involves the selective protection of the other hydroxyl groups of D-glucose, followed by the carboxymethylation of the free hydroxyl group at the C3 position, and subsequent deprotection.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted D-glucose and reagents used in the protection and carboxymethylation steps.

  • Isomeric Byproducts: Carboxymethylation at other positions (e.g., 2-O, 4-O, 6-O-Carboxymethyl-D-glucose).

  • Over-substituted Products: Di- or tri-carboxymethylated glucose derivatives.

  • Degradation Products: Products of hydrolysis or other side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The workflow for ensuring the quality of sourced this compound is illustrated in the diagram below.

G cluster_sourcing Supplier Sourcing cluster_qc In-House Quality Control supplier_eval Evaluate Suppliers (Purity, Documentation, Reputation) request_coa Request CoA and SDS supplier_eval->request_coa place_order Place Order request_coa->place_order receive_material Receive Material and Documentation place_order->receive_material visual_inspection Visual Inspection (Appearance, Labeling) receive_material->visual_inspection analytical_testing Analytical Testing (¹H-NMR, HPLC, Moisture) visual_inspection->analytical_testing compare_spec Compare with CoA and Specifications analytical_testing->compare_spec release Release for Use compare_spec->release Pass reject Reject and Contact Supplier compare_spec->reject Fail

Caption: Workflow for Sourcing and Quality Control of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and drug development, particularly in targeted drug delivery.

Targeted Drug Delivery

Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This is mediated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface.[6] This metabolic feature can be exploited for targeted drug delivery by using glucose and its derivatives as targeting moieties.

Functionalizing nanoparticles or drug molecules with this compound can enhance their uptake by cancer cells via GLUTs.[7][8] This approach has several potential benefits:

  • Increased Efficacy: By concentrating the therapeutic agent at the tumor site, the efficacy of the drug can be enhanced.

  • Reduced Systemic Toxicity: Targeting the drug to cancer cells can minimize its exposure to healthy tissues, thereby reducing side effects.[6]

  • Overcoming Drug Resistance: In some cases, targeted delivery can help overcome mechanisms of drug resistance.

For example, glucose-functionalized silver nanoparticles have shown enhanced cytotoxicity in hormone-resistant prostate cancer cells.[9] Similarly, glucose-functionalized polymeric micelles have been used to deliver multiple anticancer drugs simultaneously, demonstrating enhanced growth-inhibitory activity in hepatoma cells.[7]

The logical flow for developing a targeted drug delivery system using this compound is depicted below.

G cluster_design Design and Synthesis cluster_eval In Vitro and In Vivo Evaluation select_drug Select Therapeutic Agent select_linker Choose Linker Chemistry select_drug->select_linker conjugate Conjugate 3-CMG to Drug/Nanoparticle select_linker->conjugate purify Purify and Characterize Conjugate conjugate->purify cell_uptake Cellular Uptake Studies (GLUT-expressing cells) purify->cell_uptake cytotoxicity Cytotoxicity Assays cell_uptake->cytotoxicity animal_model Animal Model Studies (Efficacy and Toxicity) cytotoxicity->animal_model

Caption: Development Workflow for a this compound Targeted Drug Delivery System.

Regulatory Landscape for Pharmaceutical Excipients

When this compound is intended for use as an excipient in a pharmaceutical formulation, it is subject to regulatory scrutiny. An excipient is any substance other than the active pharmaceutical ingredient (API) that has been appropriately evaluated for safety and is included in a drug delivery system.[10]

Key Regulatory Considerations
  • Safety Evaluation: The US Food and Drug Administration (FDA) provides guidance on the nonclinical studies required for the safety evaluation of new pharmaceutical excipients.[11] This includes a range of toxicological studies.

  • Good Manufacturing Practices (GMP): Excipients used in pharmaceuticals should be manufactured according to appropriate GMP standards to ensure their quality and consistency.[12]

  • Pharmacopeial Monographs: While this compound does not currently have a monograph in major pharmacopeias like the USP-NF or Ph. Eur., the general principles and quality standards outlined in these compendia for other carbohydrates and excipients are relevant.

  • Excipients with Known Action or Effect: The European Medicines Agency (EMA) maintains a list of excipients with known actions or effects that must be declared in the product labeling.[13][14] If this compound were to be used in a marketed product, its potential for such effects would need to be evaluated.

For researchers, while the full regulatory burden may not be immediately applicable, understanding these requirements is crucial for translational research. Using a high-purity, well-characterized material from a reputable supplier is the first step in ensuring that preclinical data is robust and can support future regulatory submissions.

Conclusion

High-purity this compound is a valuable and versatile molecule for researchers and drug development professionals. Its unique properties make it particularly well-suited for applications in targeted drug delivery. However, the success of these applications is contingent on the quality of the material used. By carefully selecting suppliers, implementing rigorous in-house quality control using appropriate analytical methods, and understanding the regulatory landscape, researchers can ensure the scientific integrity of their work and pave the way for the development of innovative new therapies.

References

  • Glucose-Functionalized Silver Nanoparticles as a Potential New Therapy Agent Targeting Hormone-Resistant Prostate Cancer cells. Int J Nanomedicine. 2022 Sep 16:17:4321-4337. Available from: [Link]

  • Glucose-functionalized Multidrug-Conjugating Nanoparticles Based on Amphiphilic Terpolymer With Enhanced Anti-Tumorous Cell Cytotoxicity. Colloids Surf B Biointerfaces. 2013 Jan 30:104:295-302. Available from: [Link]

  • Certificate of Analysis, Standard Reference Material 917, D-Glucose. National Bureau of Standards. Available from: [Link]

  • Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. Available from: [Link]

  • Comparison of Pharmaceutical Excipients and Food Ingredient Requirements. Pharmaceutical Technology. 2020;44(4). Available from: [Link]

  • Synthesis and characterization of dicarboxymethyl cellulose. Cellulose. 2019;27:137–148. Available from: [Link]

  • Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. 2014;25(6):917-920. Available from: [Link]

  • Glycosidase activated prodrugs for targeted cancer therapy. Chem Soc Rev. 2022 Nov 9;51(22):9481-9529. Available from: [Link]

  • Glycoconjugates for glucose transporter-mediated cancer-specific targeting and treatment. Request PDF. Available from: [Link]

  • Carbohydrate derivatives as pharmaceutical excipients. Slideshare. Available from: [Link]

  • Sapphire North America. 3-O-(Carboxymethyl)-D-glucose. Available from: [Link]

  • Glycoconjugates for glucose transporter-mediated cancer-specific targeting and treatment. Semanticscholar.org. Available from: [Link]

  • Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. Shimadzu. Available from: [Link]

  • Understanding excipients in medicines. NHS Specialist Pharmacy Service. Available from: [Link]

  • Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use'. European Commission. Available from: [Link]

  • Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. PLoS One. 2020 Mar 12;15(3):e0230234. Available from: [Link]

  • Synthesis of d-Glucose-3-14C and Related Compounds. J Res Natl Bur Stand. 1954 Jul-Sep; 53(1): 37–42. Available from: [Link]

  • 20.5: Derivatives of Glucose. Chemistry LibreTexts. Available from: [Link]

  • Analysis of Carboxymethyl Cellulose Using an Integrated HPLC System. LabRulez LCMS. Available from: [Link]

  • Carboxymethylcellulose (3) (SB-806M HQ). Shodex HPLC Columns and Standards. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-O-Carboxymethyl-D-glucose

This compound (3-CMG) is a derivative of D-glucose, a fundamental molecule in biological systems. In 3-CMG, a carboxymethyl group is attached to the oxygen at the 3-position of the glucose ring. This modification alters its chemical and physical properties, making it a subject of interest in various research and development applications, including its use as a humectant and sugar substitute.[1][2] Its molecular formula is C₈H₁₄O₈ and it has a molecular weight of 238.19 g/mol .[1][3][4] While it is structurally related to glucose, this guide will focus on the specific safety and handling protocols necessary for its use in a professional laboratory setting. All procedures outlined are designed to ensure the integrity of the research and the safety of the personnel.

Hazard Identification and Risk Assessment

Based on available safety data, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[3] However, as with any chemical, a thorough risk assessment is a prerequisite for safe handling. The primary risks are associated with its physical form and potential for generating dust if in a solid state.

2.1. Physical and Chemical Properties of Note:

  • Appearance: Typically a white to off-white amorphous solid.[3][4]

  • Solubility: Soluble in water.[3]

  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. This property is crucial for storage considerations to maintain sample integrity.[3][4]

2.2. Toxicological Profile: Currently, there is no specific toxicological data, such as LD50 values, available for this compound. It is not listed as a carcinogen by IARC, NTP, or OSHA.[5] In the absence of comprehensive data, it is prudent to treat it with the standard level of care for non-hazardous laboratory chemicals, minimizing direct contact and inhalation.

Exposure Controls and Personal Protection

The cornerstone of safe laboratory practice is the consistent and correct use of personal protective equipment (PPE) and engineering controls.

3.1. Engineering Controls:

  • Ventilation: Work with solid this compound in a well-ventilated area. If there is a potential for dust generation, a chemical fume hood or a ventilated balance enclosure should be used for weighing and transfer operations.

3.2. Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. The following are the minimum recommended standards:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn when handling the compound. Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Controls Selection start Identify Task is_solid Handling Solid? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Use Ventilated Enclosure + Lab Coat + Gloves + Goggles is_solid->weighing Yes (weighing) solution_prep Use Fume Hood (if volatile) + Lab Coat + Gloves + Goggles is_solution->solution_prep Yes general_handling Lab Coat + Gloves + Safety Glasses is_solution->general_handling No (e.g., sealed container)

Caption: PPE selection workflow for this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for both safety and maintaining the quality of the compound.

4.1. Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[5]

  • Contaminated clothing should be changed immediately.[5]

4.2. Storage:

  • Temperature: Store in a refrigerator at 0 to 8 °C.[3][4]

  • Atmosphere: Due to its hygroscopic nature, it must be protected from moisture.[3][4] Store in a tightly sealed container, preferably in a desiccator with a suitable drying agent.

  • Incompatibilities: No specific incompatible materials have been identified.[6]

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

5.1. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If symptoms persist, consult a physician.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[5]

  • After Eye Contact: Rinse the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[5]

  • After Swallowing: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]

5.2. Accidental Release Measures: For a small spill of solid material:

  • Evacuate: Evacuate the immediate area if a significant amount of dust is generated.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep or scoop up the material, avoiding dust generation.

  • Collect: Place the spilled material into a suitable, labeled container for disposal.

  • Clean: Clean the affected area with a damp cloth or paper towel.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

The following diagram outlines a general workflow for responding to a laboratory spill.

Spill_Response_Workflow cluster_spill Laboratory Spill Response alert Alert Personnel & Assess Risk ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup dispose Package & Label Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report

Caption: General workflow for a laboratory spill response.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of as chemical waste. Contact a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[7] Do not allow the material to enter drains or waterways.[8]

Summary of Key Safety Information

ParameterInformationSource(s)
GHS Classification Not a hazardous substance or mixture[3]
Primary Hazards Potential for dust generation, hygroscopic[3][4]
Storage Temperature 0 to 8 °C[3][4]
Key Storage Condition Protect from moisture[3][4]
Recommended PPE Safety glasses, gloves, lab coat[5]

References

  • Sapphire North America. 3-O-(Carboxymethyl)-D-glucose Product Page. [Link]

  • C.P.A. Chem Ltd. Benzyl Salicylate Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-O-Carboxymethyl-D-glucose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Industries

Abstract: 3-O-Carboxymethyl-D-glucose (3-CMG), a chemically modified carbohydrate, is gaining significant attention in pharmaceutical research and development for its potential applications as an excipient and a drug carrier. A thorough understanding of its behavior in aqueous environments is paramount for its effective utilization. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions, offering field-proven insights and detailed experimental protocols to support researchers in their formulation and development endeavors.

Introduction to this compound

This compound is a derivative of D-glucose where a carboxymethyl group (-CH₂COOH) is attached to the hydroxyl group at the C3 position via an ether linkage. This modification introduces an ionizable carboxylic acid functional group, significantly altering the physicochemical properties of the parent glucose molecule.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₈[1][2][3]
Molecular Weight 238.19 g/mol [1][2][3]
Appearance White to off-white amorphous solid[2][3]
Solubility Soluble in water[2]
Hygroscopicity Hygroscopic, protect from moisture[2][3]
Storage Store at 0 to 8 °C[2][3]

The presence of the carboxylic acid moiety imparts pH-dependent properties to the molecule, making its solubility and stability critical parameters to control in aqueous formulations.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Aqueous Solubility Profile

The aqueous solubility of this compound is a critical factor in its application. Unlike its parent molecule, D-glucose, the solubility of 3-CMG is significantly influenced by the pH of the medium due to the presence of the ionizable carboxylic acid group.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a weak acid, the ionization of the carboxylic acid group of 3-CMG is governed by the Henderson-Hasselbalch equation. The solubility of the compound increases as the pH of the solution rises above its pKa, leading to the formation of the more soluble carboxylate salt.

The overall solubility (S) at a given pH can be described by the following equation for a weak acid:

S = S₀ * (1 + 10^(pH - pKa))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the undissociated form.

  • pKa is the acid dissociation constant of the carboxylic acid group.

Experimental Protocol for Determining pH-Solubility Profile

A robust understanding of the pH-solubility profile is essential for formulation development. The following protocol outlines a standardized shake-flask method for this determination.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (purity >95%)

  • Buffer solutions (pH 2, 4, 6, 7.4, 9)

  • Deionized water

  • HPLC-grade acetonitrile and water

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., RI or ELSD)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a known volume of the supernatant, avoiding any solid material.

    • Centrifuge the withdrawn sample to remove any remaining suspended solids.

    • Dilute the clarified supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point. Due to the lack of a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.

    • Quantify the concentration of this compound against a standard curve prepared with known concentrations of the compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each pH value.

    • Plot the solubility as a function of pH to generate the pH-solubility profile.

Workflow for pH-Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_data Data Processing prep1 Add excess 3-CMG to buffers prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil analysis1 Centrifuge to remove solids equil->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 HPLC analysis (RI/ELSD) analysis2->analysis3 data1 Quantify against standard curve analysis3->data1 data2 Plot Solubility vs. pH data1->data2

Caption: Experimental workflow for determining the pH-solubility profile.

Effect of Temperature on Solubility

For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. The temperature dependence of solubility can be described by the van't Hoff equation. While specific data for this compound is not available, it is reasonable to expect an increase in its aqueous solubility with increasing temperature. This should be experimentally verified for specific formulation conditions.

Stability in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is a critical parameter, particularly for liquid formulations that may be subjected to various storage conditions and manufacturing processes. The primary chemical liabilities of this molecule are the ether linkage and the glucose moiety itself.

Potential Degradation Pathways

a) Hydrolysis of the Ether Linkage: The ether linkage in this compound is generally stable under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, it can undergo cleavage.[4][5][6][7][8] The mechanism of cleavage (Sₙ1 or Sₙ2) will depend on the specific reaction conditions.[5][6][7][8] The likely degradation products would be D-glucose and glycolic acid.

b) Degradation of the Glucose Moiety: The glucose component of the molecule can undergo degradation, particularly at elevated temperatures and extreme pH values. These degradation pathways can be complex and may lead to the formation of various byproducts, including 5-hydroxymethylfurfural (5-HMF) and other furan derivatives, especially under acidic conditions.[9][10] Under oxidative stress, a range of oxidation products can also be formed.

Potential Degradation Pathways of this compound

G cluster_acid Acidic Hydrolysis cluster_thermal_extreme_ph Thermal/Extreme pH Degradation cluster_oxidation Oxidative Degradation CMG This compound glucose D-Glucose CMG->glucose Ether Cleavage glycolic_acid Glycolic Acid CMG->glycolic_acid Ether Cleavage hmf 5-HMF & other furans CMG->hmf Glucose Moiety oxidation_products Various Oxidation Products CMG->oxidation_products Oxidation

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: A Protocol for Stability Assessment

Forced degradation (stress testing) is a crucial step in understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][11][12][13][14]

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample (stored at refrigerated conditions and protected from light):

    • Acid Hydrolysis: Add an equal volume of 1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add an equal volume of 1 M NaOH and heat at 60-80 °C for a specified period.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100 °C) for a specified period.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.

    • Analyze the samples using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

    • The goal is to achieve a target degradation of 5-20%.[8] If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted.

  • Development of a Stability-Indicating Method:

    • The chromatographic method should be able to separate the parent peak of this compound from all significant degradation product peaks.

    • Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Analytical Considerations

The analysis of this compound and its potential degradation products requires appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is the workhorse for both solubility and stability studies. Due to the lack of a strong UV chromophore, detection can be challenging. Refractive Index (RI) detection is a universal method for carbohydrates but is not compatible with gradient elution. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more sensitive and gradient-compatible alternatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies.[9][10][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural confirmation of this compound and for the characterization of its degradation products if they can be isolated in sufficient purity.[17]

Conclusion and Recommendations

This compound is a promising molecule for pharmaceutical applications. Its aqueous solubility is highly dependent on pH, a factor that must be carefully controlled during formulation development. The molecule is generally stable, with the ether linkage being susceptible to cleavage primarily under strong acidic conditions.

Key Recommendations for Researchers:

  • Thoroughly Characterize the pH-Solubility Profile: This is essential for developing robust liquid formulations and for understanding its dissolution behavior in solid dosage forms.

  • Conduct Comprehensive Forced Degradation Studies: This will not only help in understanding the intrinsic stability of the molecule but is also a regulatory requirement for developing and validating stability-indicating analytical methods.

  • Select Appropriate Analytical Techniques: The choice of detector is critical for the accurate quantification of this compound.

  • Control Storage Conditions: Given its hygroscopic nature, this compound should be stored in a dry environment at the recommended temperature to prevent physical and chemical degradation.

By following the principles and protocols outlined in this guide, researchers can gain a comprehensive understanding of the aqueous behavior of this compound, enabling its successful incorporation into innovative pharmaceutical products.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Pietraszkiewicz, M., & Jurczak, J. (1984). Host-guest chemistry of carbohydrate-based azacrowns. Tetrahedron, 40(15), 2961-2970.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).

Sources

A Technical Guide to the Spectroscopic Characterization of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-O-Carboxymethyl-D-glucose (3-CMG), a significant derivative of D-glucose. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Introduction

This compound is a monosaccharide derivative where a carboxymethyl group is ether-linked to the hydroxyl group at the C-3 position of the D-glucose ring. This modification alters the physicochemical properties of the parent glucose molecule, imparting anionic character and creating opportunities for further chemical modifications, making it a valuable building block in various applications, including the development of novel drug delivery systems and bioconjugates. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure.

Chemical Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound in D₂O shows distinct signals for the anomeric proton (H-1), the glucose ring protons (H-2 to H-6), and the methylene protons of the carboxymethyl group. The presence of both α and β anomers in solution leads to a duplication of signals for the ring protons.

Table 1: ¹H-NMR Chemical Shifts (δ) for this compound in D₂O

Protonα-anomer (δ, ppm)β-anomer (δ, ppm)Multiplicity
H-1~5.22~4.64d
H-2~3.53~3.25dd
H-3~3.67~3.52t
H-4~3.41~3.45t
H-5~3.75~3.59m
H-6a, H-6b~3.80, ~3.72~3.88, ~3.70m
-CH₂-~4.15~4.15s

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. Data is synthesized from authoritative sources.[1]

Expertise & Experience in Interpretation:

The downfield shift of the H-3 proton compared to that in unmodified glucose is a key indicator of substitution at the C-3 position. The carboxymethyl group's methylene protons typically appear as a singlet around 4.15 ppm.[1] The anomeric proton (H-1) signals are well-separated for the α and β forms, with the α-anomeric proton appearing further downfield due to its axial orientation. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for unambiguously assigning all proton and carbon signals.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C-NMR Chemical Shifts (δ) for this compound

CarbonChemical Shift (δ, ppm)
C-1~92.8 (α), ~96.6 (β)
C-2~72.1 (α), ~74.9 (β)
C-3~81.7 (α), ~84.5 (β)
C-4~70.2 (α), ~70.4 (β)
C-5~72.3 (α), ~76.6 (β)
C-6~61.2 (α), ~61.3 (β)
-CH₂-~69.0
-COOH~175.0

Note: Chemical shifts are approximate and derived from related structures and general principles of carbohydrate NMR.

Expertise & Experience in Interpretation:

The most significant shift is observed for C-3, which is deshielded by approximately 10 ppm compared to unsubstituted glucose due to the ether linkage. This provides conclusive evidence for the C-3 substitution. The carbonyl carbon of the carboxymethyl group resonates significantly downfield, typically around 175 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution. For quantitative NMR, a known amount of an internal standard (e.g., DSS or TSP) should be added.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H-NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Use a solvent suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D-NMR (Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, respectively. This is crucial for unambiguous assignment.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the internal standard or the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600-3200O-H (alcohol and carboxylic acid)Stretching (broad)
3000-2800C-H (alkane)Stretching
~1730C=O (carboxylic acid)Stretching
~1630O-H (water)Bending (if sample is hydrated)
1450-1350C-HBending
1200-1000C-O (ether and alcohol)Stretching

Note: These are expected ranges and can be influenced by hydrogen bonding and the physical state of the sample. Data is synthesized from general IR correlation tables and spectra of related compounds.[2][3][4][5]

Expertise & Experience in Interpretation:

The IR spectrum of this compound will be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the numerous hydroxyl groups and the carboxylic acid OH.[3] A key feature confirming the presence of the carboxymethyl group is the strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹.[5] The region between 1200 and 1000 cm⁻¹ will show strong, complex absorptions due to C-O stretching of the alcohols and the ether linkage, often referred to as the "fingerprint region" for carbohydrates.[2]

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Collect a background spectrum of the empty ATR crystal.

  • Spectrum Acquisition:

    • Apply consistent pressure to the sample using the ATR anvil.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₈H₁₄O₈[6][7][8]

  • Molecular Weight: 238.19 g/mol [6][7][8]

  • Monoisotopic Mass: 238.0689 Da

Expertise & Experience in Interpretation:

Using a soft ionization technique like Electrospray Ionization (ESI), the expected ions would be the protonated molecule [M+H]⁺ at m/z 239.0761 and the sodiated adduct [M+Na]⁺ at m/z 261.0580 in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 237.0616 would be prominent.

Tandem MS (MS/MS) of the parent ion would likely show fragmentation patterns characteristic of carbohydrates, including cross-ring cleavages and losses of water molecules. The fragmentation of the carboxymethyl group would also provide structural information.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • LC-MS System:

    • Liquid Chromatography (LC): While direct infusion can be used, coupling with an LC system, particularly one with a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is advantageous for separating the analyte from any impurities.

    • Mass Spectrometer (MS): An ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • MS Acquisition:

    • Acquire full scan mass spectra over an appropriate m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Report Sample 3-O-CMG Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Comprehensive Characterization Report Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and scientists working with this and similar carbohydrate derivatives, ensuring data integrity and advancing scientific discovery.

References

  • Kamerling, J. P., et al. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Carbohydrate Research, 228, 433-437. [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

  • Czarnecki, K., et al. (2017). Raman and infrared spectroscopy of carbohydrates: A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 313-324. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of d-glucose. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the carboxymethyl cellulose (CMC). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of carboxymethylcellulose (CMC). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 3-O-Carboxymethyl-D-glucose in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Harnessing 3-O-Carboxymethyl-D-glucose as a Novel Modulator of Cellular Glucose Uptake

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the utilization of this compound (3-O-CMG), a glucose derivative, in cell culture applications. We delve into its putative mechanism of action as a competitive inhibitor of glucose transport and present a validated protocol for its use in a competitive glucose uptake assay. This document is intended to equip researchers with the foundational knowledge and practical steps to effectively employ 3-O-CMG as a tool to investigate glucose metabolism and transporter function in various cellular models.

Introduction: The Significance of Modulating Glucose Transport

Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a critical and tightly regulated process.[1] Cellular glucose uptake is primarily mediated by a family of glucose transporter (GLUT) proteins.[2][3] Dysregulation of glucose transport is a hallmark of numerous diseases, including cancer, diabetes, and metabolic syndrome.[4] Consequently, the ability to modulate glucose uptake is of paramount interest in both basic research and drug development.

This compound (3-O-CMG) is a structurally modified glucose molecule. While its primary commercial applications have been in the food and tobacco industries as a humectant and sugar substitute, its structural similarity to D-glucose suggests a potential role in biological research as a modulator of glucose transport.[5][6] The carboxymethyl group at the 3-hydroxyl position likely sterically hinders its further metabolism within the cell, making it a valuable tool for studying the transport process itself, akin to other non-metabolizable glucose analogs like 3-O-methyl-D-glucose (3-OMG).[7][8][9][10][11]

This application note will guide researchers on the practical use of 3-O-CMG in cell culture, focusing on a competitive glucose uptake assay.

Product Information: this compound

PropertyValueSource
Synonym(s) 3-O-CMG, 3-O-(Carboxymethyl)-D-glucose[12]
Molecular Formula C₈H₁₄O₈[5][13]
Molecular Weight 238.19 g/mol [5][13]
Appearance White to Off-White Solid[5][13]
Purity ≥95%[5][12]
Storage Store at 0 to 8°C. Hygroscopic - Protect from moisture.[13][14]
Solubility Soluble in water.

Note: It is imperative to use high-purity 3-O-CMG for cell culture experiments to avoid confounding results from impurities. This product is intended for research use only.[13]

Putative Mechanism of Action: Competitive Inhibition of Glucose Transporters

We hypothesize that this compound acts as a competitive inhibitor of glucose transporters (GLUTs). The structural resemblance to D-glucose allows 3-O-CMG to bind to the active site of GLUT proteins. However, the bulky carboxymethyl group at the C-3 position is presumed to prevent its efficient translocation across the cell membrane and subsequent phosphorylation by hexokinase, a critical step that traps glucose inside the cell.[7] This occupation of the transporter's binding site reduces the uptake of glucose and other glucose analogs, such as 2-deoxy-D-glucose (2-DG), in a concentration-dependent manner.

Diagram of the Hypothesized Mechanism of Action

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLUT Glucose Transporter (GLUT) Glucose_in D-Glucose GLUT->Glucose_in Translocation Glucose D-Glucose Glucose->GLUT Binds & is Transported CMG 3-O-Carboxymethyl- D-glucose CMG->GLUT Competitively Binds (Inhibition) Metabolism Glycolysis & Further Metabolism Glucose_in->Metabolism

Caption: Competitive inhibition of glucose transport by this compound.

Detailed Protocol: Competitive Glucose Uptake Assay

This protocol describes a method to assess the inhibitory effect of this compound on the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in adherent cell lines.

Materials and Reagents
  • Adherent cell line of interest (e.g., HeLa, A549, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[15]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • 96-well black, clear-bottom tissue culture plates

  • This compound (3-O-CMG)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • Phloretin (optional, as a positive control for GLUT inhibition)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Workflow

Diagram of the Experimental Workflow

A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Glucose Starvation (Glucose-free medium) B->C D 4. Pre-incubation with 3-O-CMG or Controls C->D E 5. Addition of 2-NBDG D->E F 6. Incubation (Allow uptake) E->F G 7. Wash to Remove Extracellular 2-NBDG F->G H 8. Fluorescence Measurement (Plate Reader) G->H

Caption: Workflow for the competitive glucose uptake assay.

Step-by-Step Procedure
  • Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. d. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Glucose Starvation: a. The following day, gently aspirate the culture medium from each well. b. Wash the cell monolayer once with 100 µL of warm, sterile PBS. c. Add 100 µL of glucose-free culture medium to each well and incubate for 1-2 hours at 37°C.

  • Pre-incubation with Inhibitors: a. Prepare a stock solution of 3-O-CMG in KRH buffer. A starting concentration of 100 mM is recommended. b. Prepare serial dilutions of 3-O-CMG in KRH buffer to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). c. (Optional) Prepare a stock solution of Phloretin in DMSO and dilute in KRH buffer for a positive control (final concentration ~100 µM). d. Aspirate the glucose-free medium and add 50 µL of the 3-O-CMG dilutions or control solutions to the respective wells. e. Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake: a. Prepare a working solution of 2-NBDG in KRH buffer (e.g., 100 µM). b. Add 50 µL of the 2-NBDG working solution to each well. c. Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination of Uptake and Measurement: a. Aspirate the 2-NBDG containing solution from each well. b. Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular 2-NBDG. c. After the final wash, add 100 µL of PBS to each well. d. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis
  • Subtract the average fluorescence of the no-cell control wells (background) from all other readings.

  • Normalize the fluorescence intensity of the 3-O-CMG treated wells to the untreated control (0 mM 3-O-CMG).

  • Plot the normalized glucose uptake (%) against the concentration of 3-O-CMG.

  • Calculate the IC₅₀ value (the concentration of 3-O-CMG that inhibits 50% of 2-NBDG uptake).

Expected Results and Troubleshooting

Expected Results: A dose-dependent decrease in 2-NBDG uptake should be observed with increasing concentrations of this compound.

TreatmentExpected OutcomeRationale
Untreated Control High fluorescenceRepresents maximal glucose uptake.
Increasing [3-O-CMG] Decreasing fluorescenceCompetitive inhibition of 2-NBDG uptake.
Phloretin (Positive Control) Low fluorescenceKnown GLUT inhibitor, validates the assay.
No-Cell Control Background fluorescenceMeasures non-specific binding of 2-NBDG.

Troubleshooting:

  • High background fluorescence: Ensure thorough washing steps to remove all extracellular 2-NBDG.

  • No inhibition by 3-O-CMG: The cell line may express GLUT isoforms with low affinity for 3-O-CMG. Try a different cell line or increase the concentration of 3-O-CMG.

  • High variability between replicates: Ensure consistent cell seeding and precise pipetting.

Conclusion

This compound presents a promising tool for researchers studying glucose transport and metabolism. The protocol detailed herein provides a robust framework for investigating its inhibitory effects on cellular glucose uptake. As with any novel research tool, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

References

  • Sapphire North America. 3-O-(Carboxymethyl)-D-glucose. [Link]

  • Malaisse, W. J., et al. (1978). Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. PubMed. [Link]

  • Klepper, J., et al. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. PubMed. [Link]

  • Naples, C. J., et al. (2013). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. PubMed. [Link]

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. PubMed. [Link]

  • Kadekaro, M., et al. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. PubMed. [Link]

  • Her, S., & Pu, Y. (2023). Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. PLOS ONE. [Link]

  • Pop, C. E., et al. (2020). Sugar-Lowering Drugs for Type 2 Diabetes Mellitus and Metabolic Syndrome—Review of Classical and New Compounds: Part-I. PubMed Central. [Link]

  • Kim, J., et al. (2024). Glucose Metabolism-Modifying Natural Materials for Potential Feed Additive Development. MDPI. [Link]

  • Wikipedia. Ice cream. [Link]

  • Al-Adiwish, W. M., & Al-Z μόλις, W. S. (2023). A Narrative Review of the Interplay Between Carbohydrate Intake and Diabetes Medications: Unexplored Connections and Clinical Implications. MDPI. [Link]

  • Pharmacy Times. Study: How Individual Carbohydrate Responses Reveal Metabolic Health and Potential Biomarkers. [Link]

  • Ahmad, A. A., et al. (2023). Glucose-based biofuel cells and their applications in medical implants: A review. PubMed Central. [Link]

Sources

Application Notes & Protocols: Probing Glucose Transport with Non-Metabolizable Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Application of 3-O-Methyl-D-glucose (3-OMG)

Senior Application Scientist Note: This guide focuses on the robust and extensively validated glucose transport probe, 3-O-Methyl-D-glucose (3-OMG). While other derivatives like 3-O-Carboxymethyl-D-glucose (3-CMG) are commercially available, their application as glucose transport probes is not well-established in peer-reviewed literature.[1][2][3] Therefore, to ensure scientific integrity and provide reliable protocols, this document exclusively details the principles and methodologies for 3-OMG, the industry and academic standard.

Introduction: The Critical Role of Glucose Transport

Glucose is the primary energy source for most mammalian cells, and its transport across the plasma membrane is a fundamental, tightly regulated process. This transport is mediated by a family of facilitative glucose transporter proteins (GLUTs). The rate of glucose uptake is a critical indicator of cellular metabolic activity and is profoundly altered in various physiological and pathological states, including diabetes, cancer, and neurological diseases.[4][5] Consequently, the accurate measurement of glucose transport is essential for basic research, disease modeling, and the development of novel therapeutics.

This guide provides a detailed overview and validated protocols for using 3-O-Methyl-D-glucose (3-OMG), a non-metabolizable glucose analog, to precisely quantify glucose transport rates in both in vitro and in vivo models.

Principle of the Assay: Why Use 3-O-Methyl-D-glucose?

To isolate the transport process from downstream metabolic events, researchers utilize glucose analogs. The ideal probe is recognized and transported by GLUTs but is not subsequently metabolized by the cell. This prevents the probe from being consumed in glycolysis or other pathways, allowing for the specific measurement of transport kinetics.

Comparison of Common Glucose Analogs:

ProbeTransported by GLUTsPhosphorylated by HexokinaseFate in CellPrimary Use
D-Glucose YesYesMetabolized via glycolysisMeasuring overall glucose metabolism/consumption
2-Deoxy-D-glucose (2-DG) YesYesTrapped as 2-DG-6-PhosphateMeasuring glucose uptake (unidirectional)
3-O-Methyl-D-glucose (3-OMG) YesNoEquilibrates across the membraneMeasuring bidirectional transport kinetics

3-OMG is an ideal probe for studying the kinetics of glucose transport for a key reason: it is a substrate for GLUT transporters but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[6] After entering the cell, 3-OMG does not get phosphorylated and "trapped" like 2-DG. Instead, it moves in and out of the cell via GLUTs until it reaches equilibrium.[6] This characteristic allows for the direct measurement of transporter activity, including both influx and efflux rates, providing a clear window into the kinetic parameters of the transport machinery itself.[7][8]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT Transport OMG 3-O-Methyl-D-glucose (3-OMG) OMG->GLUT Transport G6P Glucose-6-Phosphate GLUT->G6P Phosphorylation (Hexokinase) OMG_in 3-O-Methyl-D-glucose GLUT->OMG_in Glycolysis Glycolysis & Further Metabolism G6P->Glycolysis OMG_in->GLUT Efflux No_Metabolism No Further Metabolism OMG_in->No_Metabolism

Figure 1: Mechanism of 3-OMG as a Glucose Transport Probe. D-Glucose is transported into the cell and immediately phosphorylated, committing it to metabolism. In contrast, 3-O-Methyl-D-glucose (3-OMG) is transported by the same GLUTs but is not phosphorylated, allowing it to equilibrate across the membrane and enabling direct measurement of transport activity.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for typical in vitro and in vivo applications. Radiolabeled [¹⁴C]- or [³H]-3-OMG is commonly used for ease of detection and high sensitivity.

Protocol 1: In Vitro Glucose Uptake in Adherent Mammalian Cells

This protocol is designed to measure 3-OMG uptake in a 12-well plate format but can be scaled as needed.

A. Materials Required:

  • Adherent cells of interest (e.g., L6 myotubes, 3T3-L1 adipocytes, cancer cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)[9][10]

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • Uptake Solution: KRH buffer containing radiolabeled 3-OMG (e.g., 0.5 mM [¹⁴C]-3-OMG, 1 µCi/mL) and unlabeled 3-OMG to the desired final concentration.[11]

  • Wash Buffer: Ice-cold 0.9% NaCl or PBS.

  • Lysis Buffer: 0.1 M NaOH with 0.1% SDS.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Positive/Negative Controls: Insulin (for insulin-sensitive cells), Cytochalasin B (a potent GLUT inhibitor).

B. Experimental Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).[10]

  • Cell Differentiation/Starvation (Causality):

    • For cell types like adipocytes or muscle cells, differentiate them according to established protocols.

    • On the day of the assay, to minimize basal glucose transporter activity and synchronize the cells, serum-starve the cells for 2-4 hours by replacing the growth medium with serum-free medium. This step ensures that the measured uptake is a direct response to the experimental treatment.

  • Treatment:

    • Remove starvation medium and wash cells once with warm KRH buffer.

    • Add KRH buffer containing your test compounds (e.g., insulin for stimulation, potential inhibitors) or vehicle control. Incubate for the desired time (e.g., 30 minutes for insulin).

  • Initiate 3-OMG Uptake:

    • To start the transport assay, remove the treatment buffer and add 500 µL of the pre-warmed Uptake Solution to each well.

    • Incubate for a short, defined period (typically 5-10 minutes). Causality: Because 3-OMG equilibrates rapidly, it is crucial to measure the initial linear phase of uptake.[6] A time-course experiment should be performed initially to determine the optimal uptake duration for your specific cell type.

  • Terminate Uptake:

    • To stop the reaction, rapidly aspirate the Uptake Solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer. Causality: Performing this step quickly and on ice is critical to halt all transport activity and remove any extracellular radiolabel, preventing background noise.

  • Cell Lysis:

    • Add 500 µL of Lysis Buffer to each well and incubate for 20-30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Detection:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4-5 mL of scintillation fluid to each vial and mix thoroughly.

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

  • Data Normalization:

    • In a parallel set of wells, determine the total protein content using a standard method like the BCA assay.

    • Express the results as CPM/mg of protein or pmol/mg/min after converting CPM to molar amounts using the specific activity of the radiolabeled 3-OMG.

Protocol 2: In Vivo Glucose Transport Assessment in Animal Models

This protocol provides a general framework for assessing tissue-specific glucose transport in a rodent model.

A. Materials Required:

  • Animal model (e.g., rat, mouse).

  • Radiolabeled 3-OMG (sterile, injectable grade).

  • Anesthetic and surgical tools for catheter placement if required.

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Tissue harvesting tools and liquid nitrogen for snap-freezing.

  • Gamma or scintillation counter.

B. Experimental Procedure:

  • Animal Preparation: Acclimatize animals and fast them overnight to establish a basal metabolic state.

  • Probe Administration: Anesthetize the animal. Administer a bolus of radiolabeled 3-OMG via intravenous (e.g., tail vein) injection. The dose will depend on the animal and study design but should be sufficient for detection.[12][13]

  • Blood Sampling: Collect small blood samples at defined time points post-injection (e.g., 2, 5, 10, 15, 30, 60 minutes) to determine the plasma clearance kinetics of 3-OMG.[12]

  • Tissue Harvesting:

    • At the end of the experiment (e.g., 60 minutes), euthanize the animal according to approved ethical protocols.

    • Rapidly dissect tissues of interest (e.g., brain, skeletal muscle, adipose tissue, heart).

    • Rinse tissues in ice-cold saline, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Process plasma samples to measure radioactivity.

    • Homogenize frozen tissue samples and measure the accumulated radioactivity.

  • Data Analysis:

    • Calculate the plasma concentration-time curve for 3-OMG.

    • Determine the amount of 3-OMG accumulated in each tissue.

    • Calculate a tissue uptake index, often expressed relative to the integral of the plasma concentration curve, to estimate the rate of glucose transport into specific organs.[8]

Figure 2: Experimental Workflow for In Vitro 3-OMG Uptake Assay. This flowchart outlines the key steps and critical considerations for a successful cell-based glucose transport experiment using 3-O-Methyl-D-glucose.

Data Analysis and Interpretation

The primary data from these assays will be radioactivity counts, which can be used to determine the velocity of transport.

  • Kinetic Analysis: By performing the uptake assay with varying concentrations of unlabeled 3-OMG (while keeping the radiolabeled tracer constant), one can generate saturation curves. These curves can be fitted to the Michaelis-Menten equation to determine key kinetic parameters of the transport system.[7][14]

    • Vmax: The maximum transport velocity, reflecting the total number of functional transporters at the membrane.

    • Km: The Michaelis constant, representing the substrate concentration at which transport is half of Vmax. It is an inverse measure of the transporter's affinity for the substrate.

Representative Kinetic Parameters for 3-OMG Transport:

SystemKm (mM)Vmax (µmol/g/min)Reference
Human Brain (Cortex)6.422.46[8]
Newborn Pig Red Blood Cells15.2 - 18.2Not Specified[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Incomplete washing; Non-specific binding of probe.Increase the number and volume of ice-cold washes. Ensure washes are performed rapidly. Include a control with a transport inhibitor (Cytochalasin B) to determine non-specific uptake.
Low Signal / No Uptake Low transporter expression; Inactive transporters; Incorrect uptake time.Use a positive control cell line known to express GLUTs. Stimulate with insulin (if applicable). Perform a time-course experiment to find the optimal uptake window.
High Well-to-Well Variability Inconsistent cell numbers; Variation in timing; Cell lifting.Ensure even cell seeding and confluency. Use a multichannel pipette for simultaneous additions/removals. Handle plates gently to avoid detaching cells. Normalize data to protein content.

References

  • Jin, T., et al. (2017). Chemical exchange-sensitive spin-lock MRI of glucose analog 3-O-methyl-d-glucose in normal and ischemic brain. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Chemical exchange-sensitive spin-lock MRI of glucose analog 3-O-methyl-d-glucose in normal and ischemic brain. PubMed. Available at: [Link]

  • Widdas, W. F., & Baker, G. F. (1980). Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs. The Journal of Physiology. Available at: [Link]

  • Price, E. R., et al. (2011). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. The Journal of Experimental Biology. Available at: [Link]

  • M'boungou Gwladys Jysmard, et al. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Gjedde, A., & Diemer, N. H. (1983). In Vivo Determination of the Kinetic Parameters of Glucose Transport in the Human Brain Using 11C-methyl-D-glucose (CMG) and Dynamic Positron Emission Tomography (dPET). Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of Radiolabeled D-Glucose and the Nonmetabolizable Analog 3-O-Methyl-D-Glucose as Tools for In Vivo Absorption Studies. Available at: [Link]

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of Mass Spectrometry. Available at: [Link]

  • Bannai, S., et al. (1979). New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells. Biochemical Journal. Available at: [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Available at: [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Available at: [Link]

  • Duarte, A. M., et al. (2012). Steady-state brain glucose transport kinetics re-evaluated with a four-state conformational model. Frontiers in Neuroenergetics. Available at: [Link]

  • Martins, A. S., et al. (2018). Oxygen and Glucose Levels in Cell Culture Media Determine Resveratrol's Effects on Growth, Hydrogen Peroxide Production, and Mitochondrial Dynamics. International Journal of Molecular Sciences. Available at: [Link]

  • Yang, H., et al. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Journal of Inherited Metabolic Disease. Available at: [Link]

  • QIAGEN. (n.d.). Cell culture conditions. Available at: [Link]

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Application Notes and Protocols: 3-O-Carboxymethyl-D-glucose in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Modification of a Universal Molecule

In the landscape of targeted drug delivery, the quest for biocompatible, specific, and efficient carrier moieties is paramount. Nature provides an elegant template in the form of D-glucose, a universal cellular fuel. Cancer cells, in particular, exhibit an elevated appetite for glucose, a phenomenon known as the Warburg effect. This metabolic reprogramming involves the overexpression of glucose transporters (GLUTs), especially GLUT-1, on the cell surface, creating a unique portal for targeted therapeutic intervention.[1]

3-O-Carboxymethyl-D-glucose emerges as a promising molecule in this context. It is a derivative of D-glucose where a carboxymethyl group (-CH₂COOH) is attached to the hydroxyl group at the C-3 position. This seemingly simple modification imparts a wealth of functionality, transforming the glucose molecule into a versatile tool for drug delivery. The strategic placement of the carboxymethyl group is critical; studies have suggested that substitutions at the C-3 position on the glucose ring are well-tolerated by GLUT-1 transporters, allowing the modified sugar to still be recognized and internalized by cancer cells.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in designing sophisticated drug delivery systems.

Core Advantages of this compound in Drug Delivery

The unique structure of this compound offers several key advantages for drug delivery applications:

  • Inherent Biocompatibility and Biodegradability: As a derivative of a natural sugar, it is expected to have low toxicity and be readily metabolized or excreted, minimizing off-target effects.[2]

  • Active Targeting Potential: The glucose scaffold can act as a "Trojan horse," facilitating the uptake of conjugated drugs or drug carriers into cells with high glucose demand, such as many types of cancer cells.[2][3]

  • Enhanced Aqueous Solubility: The hydrophilic nature of the glucose backbone and the ionizable carboxylic acid group can significantly improve the solubility of hydrophobic drugs, aiding in their formulation and bioavailability.[2]

  • Versatile Conjugation Chemistry: The terminal carboxylic acid provides a reactive handle for covalent attachment to a wide range of therapeutic molecules and carrier systems through well-established chemical reactions.[4][5] The remaining hydroxyl groups on the glucose ring offer further opportunities for functionalization.

Applications in Drug Delivery System Design

This compound can be integrated into drug delivery systems in several strategic ways:

  • As a Targeting Ligand for Nanocarriers: Liposomes, polymeric nanoparticles, and other nanocarriers can be surface-functionalized with this compound. This "glyco-decoration" serves to guide the nanocarrier to tumor sites, enhancing the local concentration of the encapsulated drug and reducing systemic toxicity.[3][6]

  • In Glucose-Drug Conjugates: A therapeutic agent can be directly conjugated to this compound. This approach is particularly useful for potent drugs that benefit from targeted delivery to improve their therapeutic index. The conjugate is designed to release the active drug upon entering the target cell.[3]

  • As a Component of Glucose-Responsive Systems: While the focus of this note is on targeting, the carboxyl group can also be used to create pH-responsive systems. For instance, it can be incorporated into hydrogels or polymers that change their structure and release their payload in the acidic tumor microenvironment.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary applications of this compound in drug delivery.

Protocol 1: Synthesis of a this compound-Drug Conjugate

This protocol describes the conjugation of a model drug containing a primary amine to the carboxylic acid of this compound using the widely adopted carbodiimide coupling chemistry (EDC/NHS).

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. The addition of NHS (N-hydroxysuccinimide) stabilizes this intermediate by converting it into a more stable NHS ester, which then reacts efficiently with the amine group on the drug to form a stable amide bond.[9]

Workflow Diagram:

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification CMG 3-O-Carboxymethyl- D-glucose EDC_NHS EDC / NHS in Anhydrous DMF CMG->EDC_NHS Activated_CMG Activated NHS-ester of CMG EDC_NHS->Activated_CMG Amine_Drug Amine-containing Drug Activated_CMG->Amine_Drug Addition of Drug Conjugate Glucose-Drug Conjugate Amine_Drug->Conjugate Purification Purification via RP-HPLC Conjugate->Purification Crude Product Final_Product Pure Conjugate Purification->Final_Product

Caption: Workflow for EDC/NHS-mediated drug conjugation.

Materials and Reagents:

ReagentSupplierGrade
This compounde.g., Biosynth, Synthose≥95% Purity
Amine-containing model drugN/AHigh Purity
EDC (EDAC)e.g., Sigma-Aldrich≥98%
N-hydroxysuccinimide (NHS)e.g., Sigma-Aldrich≥98%
Anhydrous Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous, ≥99.8%
Diisopropylethylamine (DIPEA)e.g., Sigma-Aldrich≥99.5%
Reversed-Phase HPLC column (e.g., C18)e.g., Waters, AgilentAnalytical & Prep
Acetonitrile (ACN)e.g., Fisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichHPLC Grade
Deionized Water (18.2 MΩ·cm)In-house

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of activated intermediates.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF in a round-bottom flask.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester. The progress can be monitored by TLC or LC-MS by observing the consumption of the starting material.

  • Conjugation Reaction:

    • In a separate flask, dissolve the amine-containing drug (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add a small amount of DIPEA (2.0 equivalents) to the drug solution to act as a non-nucleophilic base, ensuring the drug's amine is deprotonated and reactive.

    • Slowly add the drug solution to the activated this compound solution.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Remove the DMF under reduced pressure (high vacuum).

    • Redissolve the crude residue in a minimal amount of water/ACN mixture.

    • Purify the conjugate using preparative reversed-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the product peak.

    • Lyophilize the pure fractions to obtain the final conjugate as a white powder.

Characterization and Validation:

  • ¹H NMR and ¹³C NMR: To confirm the formation of the amide bond and the integrity of both the glucose and drug moieties.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final conjugate.

  • FTIR Spectroscopy: To observe the appearance of the amide I and II bands and the disappearance of the carboxylic acid C=O stretch.

  • Analytical HPLC: To assess the purity of the final product.

Protocol 2: Surface Functionalization of Amino-Modified Nanoparticles

This protocol details the covalent attachment of this compound to the surface of nanoparticles (NPs) that have been pre-functionalized with amine groups (e.g., silica or polymeric nanoparticles).

Workflow Diagram:

G cluster_activation Activation of Glucose Derivative cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification CMG 3-O-Carboxymethyl- D-glucose EDC_NHS EDC / NHS in MES Buffer (pH 6.0) CMG->EDC_NHS Activated_CMG Activated NHS-ester EDC_NHS->Activated_CMG Amino_NP Amine-functionalized Nanoparticles (NPs) Activated_CMG->Amino_NP Addition of NPs in PBS (pH 7.4) Conjugated_NP Glucose-coated Nanoparticles Amino_NP->Conjugated_NP Purification Centrifugation / Dialysis Conjugated_NP->Purification Crude Product Final_Product Purified Glucose-NPs Purification->Final_Product

Caption: Workflow for nanoparticle surface functionalization.

Materials and Reagents:

ReagentSupplierGrade
This compounde.g., Biosynth, Synthose≥95% Purity
Amine-functionalized nanoparticlesUser-synthesized or CommercialCharacterized for amine density
EDCe.g., Sigma-Aldrich≥98%
NHSe.g., Sigma-Aldrich≥98%
MES Buffer (0.1 M)In-housepH 6.0
Phosphate-Buffered Saline (PBS)In-house or CommercialpH 7.4
Centrifugal filter unitse.g., MilliporeAppropriate MWCO for NPs
Dialysis tubing/cassettee.g., Thermo FisherAppropriate MWCO

Procedure:

  • Activation of this compound:

    • Dissolve an excess of this compound (e.g., 50-fold molar excess relative to surface amine groups on NPs) in 0.1 M MES buffer (pH 6.0). The acidic pH enhances the stability of the EDC.

    • Add EDC (1.5 equivalents relative to the glucose derivative) and NHS (1.5 equivalents relative to the glucose derivative).

    • Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). The slightly basic pH facilitates the reaction with the NHS-ester.

    • Add the nanoparticle dispersion to the activated this compound solution.

    • Gently agitate the reaction mixture (e.g., on a rotator or shaker) at room temperature for 2-4 hours.

  • Purification of Functionalized Nanoparticles:

    • Method A (Centrifugation): Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles but allows unreacted glucose derivatives and coupling reagents to pass through.

    • Wash the nanoparticles by repeatedly centrifuging and resuspending them in fresh PBS (pH 7.4) for at least three cycles.

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS (pH 7.4) for 48 hours, with several buffer changes, to remove impurities.

  • Storage:

    • Resuspend the final purified glucose-functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Characterization and Validation:

  • Zeta Potential: Successful conjugation of the anionic carboxymethyl glucose should result in a decrease (more negative) in the surface charge of the nanoparticles compared to the initial amine-functionalized NPs.

  • Dynamic Light Scattering (DLS): To confirm that the nanoparticles have not aggregated during the conjugation process and to measure their hydrodynamic diameter.

  • X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface, confirming the presence of increased carbon and oxygen content consistent with the glucose coating.

  • Quantification of Surface Ligands: A colorimetric assay (e.g., using fluorescamine to quantify remaining free amines) can be used to determine the efficiency of the conjugation reaction.

Conclusion and Future Outlook

This compound represents a molecule of significant potential in the design of sophisticated drug delivery systems. Its inherent biocompatibility, coupled with the ability to exploit the unique metabolic demands of diseases like cancer, makes it an attractive candidate for developing targeted therapies. The protocols outlined in this application note provide a robust framework for researchers to begin exploring the conjugation of this versatile molecule to both small-molecule drugs and nanoparticle platforms. Future research will likely focus on the in vivo efficacy and safety of these systems, as well as the exploration of other isomers of carboxymethyl glucose to fine-tune transporter recognition and drug release kinetics.

References

  • Pettignano, A., et al. (2019). Carboxyl-functionalized derivatives of carboxymethyl cellulose: towards advanced biomedical applications. ResearchGate. Available at: [Link]

  • Calvaresi, M., & Hergenrother, P. J. (2013). A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy. PMC. Available at: [Link]

  • Yoo, H. S., & Park, T. G. (2014). Bioreducible carboxymethyl dextran nanoparticles for tumor-targeted drug delivery. Small, 10(15), 3179-3189. Available at: [Link]

  • Li, J., et al. (2023). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. National Institutes of Health. Available at: [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

  • Ten Brummelhuis, N., & Schlaad, H. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(44), 6546-6565. Available at: [Link]

  • Chen, Y., et al. (2019). Polyelectrolyte Carboxymethyl Cellulose for Enhanced Delivery of Doxorubicin in MCF7 Breast Cancer Cells: Toxicological Evaluations in Mice Model. Pharmaceutical Research, 36(5), 75. Available at: [Link]

  • Miehle, E., et al. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Nutrients, 13(5), 1398. Available at: [Link]

  • Calvaresi, M., & Hergenrother, P. J. (2013). Glucose conjugation for the specific targeting and treatment of cancer. PMC. Available at: [Link]

  • Aydin, O., et al. (2006). 3-O-methyl-D-glucose improves desiccation tolerance of keratinocytes. Tissue Engineering, 12(7), 1873-1879. Available at: [Link]

  • Sokolov, A. V., et al. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(4), 1181-1186. Available at: [Link]

  • Zhang, Y., et al. (2020). Influences of Different Sugar Ligands on Targeted Delivery of Liposomes. PDF. Available at: [Link]

  • Gauthier, M. A., & Klok, H. A. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews, 118(15), 7244-7297. Available at: [Link]

  • Aguilar-Pérez, K. M., et al. (2021). Chemical Conjugation in Drug Delivery Systems. PMC. Available at: [Link]

  • Jayaprakash, V., & Prasad, K. R. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 737213. Available at: [Link]

  • Hussain, Z., et al. (2017). Cross-linked β-cyclodextrin and carboxymethyl cellulose hydrogels for controlled drug delivery of acyclovir. Materials Science and Engineering: C, 79, 710-721. Available at: [Link]

  • Rahman, M. S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. PMC. Available at: [Link]

  • Klapproth, E., et al. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. ResearchGate. Available at: [Link]

  • Zhou, J., et al. (2024). Development of a carboxymethyl chitosan functionalized slide for small molecule detection using oblique-incidence reflectivity difference technology. National Institutes of Health. Available at: [Link]

  • van der Meer, S. B., et al. (2022). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Chemical Biology, 3(10), 1215-1222. Available at: [Link]

  • Wilson, R., & Gifford, R. (2015). Biocompatible Materials for Continuous Glucose Monitoring Devices. PMC. Available at: [Link]

Sources

Application Note: High-Throughput In Vitro Assays for Measuring the Antioxidant Activity of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to accurately measure the antioxidant activity of 3-O-Carboxymethyl-D-glucose. As a modified carbohydrate, understanding its capacity to neutralize free radicals is crucial for evaluating its potential therapeutic or functional applications. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This document details four robust, high-throughput colorimetric and fluorometric assays: DPPH, ABTS, FRAP, and ORAC. Each protocol is presented with step-by-step instructions, the scientific principles, and methods for data analysis, supported by authoritative references and visual workflows to ensure scientific integrity and experimental reproducibility.

Introduction: The Rationale for Antioxidant Profiling

Reactive oxygen species (ROS) are highly reactive molecules generated through normal cellular metabolism and exposure to environmental stressors[1]. An imbalance between ROS production and the body's antioxidant defense systems leads to oxidative stress, a condition implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders[1].

This compound is a derivative of D-glucose, a fundamental monosaccharide. The introduction of a carboxymethyl group (-CH₂COOH) can significantly alter the molecule's physicochemical properties. Chemical modifications of polysaccharides, such as carboxymethylation, have been shown to enhance their biological activities, including antioxidant capacity[2][3]. The carboxymethyl group can act as an electron-donating group, which may improve the molecule's ability to scavenge free radicals[2]. Therefore, quantifying the antioxidant potential of this compound is a critical step in characterizing its biological function and exploring its utility in pharmaceutical and nutraceutical applications.

This guide provides detailed protocols for four standard in vitro antioxidant assays, chosen for their reliability, differing mechanisms, and suitability for high-throughput screening.

Scientific Principles of Antioxidant Capacity Measurement

In vitro antioxidant capacity assays are typically based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The ORAC assay is a classic example of this mechanism, which is considered to have high biological relevance as it measures the inhibition of peroxyl radical-induced oxidation[1][4].

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. This electron transfer results in a color change of the radical solution, which is measured spectrophotometrically. The DPPH, ABTS, and FRAP assays operate via this mechanism[5].

It is advisable to use a battery of assays from both categories to obtain a comprehensive antioxidant profile, as different antioxidants may act through different mechanisms.

G cluster_mech Antioxidant (AH) Action on a Radical (R•) cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) HAT_start AH + R• HAT_end A• + RH HAT_start->HAT_end H• donation SET_start AH + R• SET_intermediate AH•+ + R:- SET_start->SET_intermediate e- transfer SET_end A• + RH SET_intermediate->SET_end Proton loss

Caption: General mechanisms of antioxidant action.

Experimental Protocols & Workflows

General Considerations
  • Sample Preparation: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline for ABTS/ORAC, methanol or ethanol for DPPH) to create a stock solution. Prepare a series of dilutions to determine the concentration-dependent activity.

  • Standard Compound: Trolox (a water-soluble vitamin E analog) is the most common standard used to create a calibration curve. This allows the antioxidant capacity of the sample to be expressed in Trolox Equivalents (TE)[6].

  • Plate Format: All protocols are optimized for a 96-well microplate format for efficiency and reduced reagent consumption. Assays should be performed in triplicate for statistical validity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at 517 nm[7][8].

G DPPH Assay Workflow reagent Prepare DPPH Working Solution (in Methanol/Ethanol) add_dpph Add 200 µL of DPPH Working Solution to each well reagent->add_dpph sample Pipette 20 µL of Sample, Standard, or Blank into 96-well plate sample->add_dpph incubate Incubate in the dark (Room Temp, 30 min) add_dpph->incubate measure Read Absorbance at 517 nm incubate->measure

Caption: High-throughput DPPH assay workflow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0[7][9]. Protect this solution from light.

  • Assay Procedure:

    • Add 20 µL of the sample, standard (Trolox), or solvent blank to the wells of a 96-well plate.

    • Add 200 µL of the DPPH working solution to all wells. Mix gently.

    • Incubate the plate in the dark at room temperature for 30 minutes[9].

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the standard (Trolox) to create a standard curve.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's scavenging activity to the Trolox standard curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is measured at 734 nm[10]. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants[10].

G ABTS Assay Workflow reagent Generate ABTS•+ Stock (ABTS + K₂S₂O₈) Incubate 12-16h in dark dilute Dilute ABTS•+ Stock to Abs ≈ 0.7 at 734 nm reagent->dilute add_abts Add 220 µL of diluted ABTS•+ Solution to each well dilute->add_abts sample Pipette 10 µL of Sample, Standard, or Blank into 96-well plate sample->add_abts incubate Incubate at Room Temp (4-6 min) add_abts->incubate measure Read Absorbance at 734 nm incubate->measure

Caption: High-throughput ABTS assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution[9].

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical[9].

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[11].

  • Assay Procedure:

    • Add 10 µL of the sample, standard (Trolox), or blank to the wells of a 96-well plate[12].

    • Add 220 µL of the diluted ABTS•+ working solution to all wells[12].

    • Incubate for 4-6 minutes at room temperature[12][13].

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition using the same formula as the DPPH assay.

    • Determine the TEAC value from the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment (pH 3.6). The change in absorbance is measured at 593 nm[14].

G FRAP Assay Workflow reagent Prepare fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm to 37°C add_frap Add 150 µL of FRAP Reagent to each well reagent->add_frap sample Pipette 20 µL of Sample, Standard (FeSO₄), or Blank into 96-well plate sample->add_frap incubate Incubate at 37°C (4-10 min) add_frap->incubate measure Read Absorbance at 593 nm incubate->measure

Caption: High-throughput FRAP assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio[14].

    • Warm the FRAP reagent to 37°C before use[14].

  • Assay Procedure:

    • Add 20 µL of the sample, standard (Ferrous Sulfate, FeSO₄), or blank to the wells of a 96-well plate[14].

    • Add 150 µL of the pre-warmed FRAP reagent to all wells[14].

    • Incubate at 37°C for 4 to 10 minutes. The reaction time is critical and should be consistent[14][15].

    • Measure the absorbance at 593 nm[12].

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. Results are expressed as µM Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is a HAT-based method. It quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is calculated from the area under the curve (AUC)[1][6].

G ORAC Assay Workflow setup Add 25 µL of Sample, Standard (Trolox), or Blank to black 96-well plate add_probe Add 150 µL of Fluorescein Solution setup->add_probe pre_incubate Pre-incubate at 37°C for 30 min add_probe->pre_incubate add_initiator Inject 25 µL of AAPH Solution pre_incubate->add_initiator measure Measure Fluorescence Kinetics (Ex: 485 nm, Em: 520 nm) every 1-2 min for 60-90 min add_initiator->measure

Caption: High-throughput ORAC assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare all solutions in a 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of Fluorescein.

    • Prepare the AAPH radical initiator solution fresh daily[16].

  • Assay Procedure (in a black 96-well microplate):

    • Add 25 µL of sample, standard (Trolox), or buffer blank to each well[1].

    • Add 150 µL of the fluorescein working solution to all wells[1].

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader[1][17].

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well[1].

    • Immediately begin monitoring the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample in Trolox Equivalents from the standard curve.

Data Summary and Interpretation

A summary of the key parameters for each assay is provided below for easy comparison.

ParameterDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle SETSETSETHAT
Radical/Oxidant DPPH•ABTS•+Fe³⁺-TPTZPeroxyl Radical (AAPH)
Detection ColorimetricColorimetricColorimetricFluorometric
Wavelength 517 nm734 nm593 nmEx: 485 nm, Em: 520 nm
Standard TroloxTroloxFeSO₄Trolox
pH Neutral7.43.67.4
Key Advantage Simple, rapidWorks for hydrophilic & lipophilic samplesFast, inexpensiveBiologically relevant radical

Interpreting the data requires a holistic view. A high value in the FRAP assay indicates strong reducing power, while a high ORAC value suggests effective peroxyl radical scavenging. By comparing results across these different assays, researchers can build a detailed and mechanistically informed profile of the antioxidant activity of this compound. Studies on other carboxymethylated polysaccharides have shown that the modification can significantly increase scavenging activities against various radicals, suggesting that this compound may exhibit potent antioxidant properties[18][19].

Conclusion

This application note provides a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a multi-assay approach that includes DPPH, ABTS, FRAP, and ORAC protocols, researchers can obtain reliable, reproducible, and mechanistically diverse data. These detailed, high-throughput methods are essential for characterizing novel compounds and advancing their development for applications in human health and wellness.

References

  • Prior, R. L., et al. (2003). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (oxygen radical absorbance capacity (ORACFL)) of Plasma and Other Biological and Food Samples. Journal of Agricultural and Food Chemistry. Available at: [Link][4][16][17]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available at: [Link][14]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link][15]

  • Zen-Bio, Inc. FRAP Antioxidant Assay Kit. Available at: [Link]

  • PubMed. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Available at: [Link][17]

  • ResearchGate. (2003). Assays for Hydrophilic and Lipophilic Antioxidant Capacity (oxygen radical absorbance capacity (ORAC FL )) of Plasma and Other Biological and Food Samples. Available at: [Link][4]

  • BioVision, Inc. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link][1]

  • Yu, L., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry. Available at: [Link][9]

  • BMG Labtech. (2022). ORAC assay measures antioxidant capacity. Available at: [Link][6]

  • Machová, E., et al. (2014). Effect of carboxymethylation on antioxidant properties and radical degradation of mannans and glucans. Carbohydrate Polymers. Available at: [Link]

  • Ghasemi, K., et al. (2018). Synthesis and Antioxidant Activity Evaluation of Some Novel Aminocarbonitrile Derivatives Incorporating Carbohydrate Moieties. ACS Omega. Available at: [Link][11][13]

  • Muthukumaran, G., et al. (2022). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Molecules. Available at: [Link][2]

  • Wang, L., et al. (2020). Preparation, characteristics, and antioxidant activities of carboxymethylated polysaccharides from blackcurrant fruits. International Journal of Biological Macromolecules. Available at: [Link][18]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]

  • ACS Publications. (2018). Synthesis and Antioxidant Activity Evaluation of Some Novel Aminocarbonitrile Derivatives Incorporating Carbohydrate Moieties. ACS Omega. Available at: [Link][13]

  • Chen, Y., et al. (2016). Reviews on Mechanisms of In Vitro Antioxidant Activity of Polysaccharides. Oxidative Medicine and Cellular Longevity. Available at: [Link][3]

  • Zhang, Y., et al. (2022). Structure characterization and antioxidant activity of carboxymethylated polysaccharide from Pholiota nameko. Journal of Food Processing and Preservation. Available at: [Link][19]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • Schronerová, K., et al. (2007). Carboxymethylated (1-->3)-beta-D-glucan protects liposomes against ultraviolet light-induced lipid peroxidation. Journal of Medicinal Food. Available at: [Link]

  • Medina-Meza, I.G., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants. Available at: [Link][10]

  • Pisoschi, A.M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. Available at: [Link][5]

  • Ilyasov, I.R., et al. (2020). DPPH Radical Scavenging Assay. International Journal of Molecular Sciences. Available at: [Link][7]

  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link][8]

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Application Notes & Protocols: Investigating the Immunomodulatory Effects of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-O-Carboxymethyl-D-glucose is a modified monosaccharide. While extensive research exists on the immunomodulatory properties of larger carboxymethylated polysaccharides, such as those derived from β-glucans, the specific effects of smaller molecules like this compound on the immune system are less characterized[1][2]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential immunomodulatory activities of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established immunological assays, providing a robust framework for assessing both innate and adaptive immune responses.[3]

Hypothesized Mechanism of Action

Based on the known activities of other carboxymethylated glucans, it is hypothesized that this compound may interact with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells. This interaction could trigger downstream signaling cascades, leading to the modulation of cytokine production and the activation of other immune cells, including T and B lymphocytes.[4][5] A potential signaling pathway is illustrated below.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 3-O-CM-Glucose 3-O-CM-Glucose PRR Pattern Recognition Receptor (e.g., TLR4) 3-O-CM-Glucose->PRR Binding MyD88 MyD88 PRR->MyD88 Recruitment NF_kB NF-κB MyD88->NF_kB Activation Cascade Cytokine_Gene_Expression Cytokine Gene Expression NF_kB->Cytokine_Gene_Expression Nuclear Translocation Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-1β) Cytokine_Gene_Expression->Cytokine_Release Translation & Secretion

Caption: Hypothesized signaling cascade initiated by this compound.

Experimental Workflows for Immunomodulatory Assessment

A multi-faceted approach is recommended to thoroughly investigate the immunomodulatory potential of this compound. This involves a series of in vitro assays to dissect its effects on specific immune cell populations.

Experimental_Workflow Start Start: Prepare 3-O-CM-Glucose Stock Macrophage_Assay Macrophage Activation Assay (Protocol 1) Start->Macrophage_Assay Lymphocyte_Assay Lymphocyte Proliferation Assay (Protocol 3) Start->Lymphocyte_Assay Cytokine_Profiling Cytokine Profiling (ELISA) (Protocol 2) Macrophage_Assay->Cytokine_Profiling Data_Analysis Data Analysis and Interpretation Cytokine_Profiling->Data_Analysis Lymphocyte_Assay->Data_Analysis Conclusion Conclusion on Immunomodulatory Effects Data_Analysis->Conclusion

Caption: Recommended workflow for in vitro immunomodulatory testing.

Protocol 1: Macrophage Activation and Polarization Assay

This protocol is designed to determine if this compound can activate macrophages and influence their polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.[6][7][8]

Materials
  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • This compound (test compound)

  • Lipopolysaccharide (LPS) (positive control for M1 polarization)

  • Interleukin-4 (IL-4) (positive control for M2 polarization)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 12-well tissue culture plates

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-10

Step-by-Step Methodology
  • Cell Seeding:

    • Culture macrophages to ~80% confluency.

    • Harvest cells and perform a cell count to ensure viability is >95%.

    • Seed 2 x 10^5 cells per well in a 96-well plate for NO assay and 1 x 10^6 cells per well in a 12-well plate for cytokine analysis.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Prepare serial dilutions of the test compound. It is crucial to test a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Remove the old medium from the cells and add fresh medium containing the different concentrations of the test compound.

    • Include the following controls:

      • Vehicle Control: Medium with the same concentration of solvent used for the test compound.

      • Unstimulated Control: Cells in medium alone.

      • LPS Control (M1): Cells stimulated with 100 ng/mL LPS.

      • IL-4 Control (M2): Cells stimulated with 20 ng/mL IL-4.

  • Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2.

  • Nitric Oxide (NO) Assay (M1 marker):

    • After incubation, collect 50 µL of supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the amount of NO produced.[9]

  • Cytokine Analysis (ELISA):

    • Collect the supernatants from the 12-well plate and centrifuge to remove any cell debris.

    • Perform ELISAs for TNF-α (pro-inflammatory/M1 cytokine) and IL-10 (anti-inflammatory/M2 cytokine) according to the manufacturer's instructions.[10][11]

Data Presentation and Interpretation
Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-10 (pg/mL)Inferred Polarization
Unstimulated ControlBaselineBaselineBaselineM0 (Resting)
Vehicle ControlBaselineBaselineBaselineM0 (Resting)
LPS (100 ng/mL)HighHighLowM1 (Pro-inflammatory)
IL-4 (20 ng/mL)LowLowHighM2 (Anti-inflammatory)
3-O-CM-Glucose (10 µg/mL)ExperimentalExperimentalExperimentalTo be determined
3-O-CM-Glucose (100 µg/mL)ExperimentalExperimentalExperimentalTo be determined

An increase in NO and TNF-α suggests a shift towards an M1 phenotype, indicating a pro-inflammatory or immunostimulatory effect. Conversely, an increase in IL-10 would suggest a shift towards an M2 phenotype, indicating an anti-inflammatory or immunoregulatory effect.

Protocol 2: Cytokine Profile Analysis by ELISA

This protocol provides a standardized method for quantifying cytokine secretion from immune cells treated with this compound.[12][13]

Materials
  • Cell culture supernatants (from Protocol 1 or 3)

  • Commercially available ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ)

  • ELISA plate reader

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[11]

  • Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add prepared standards and cell culture supernatants to the wells and incubate.

  • Detection Antibody: After washing, add the biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., H2SO4).

  • Absorbance Reading: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present.

Data Analysis

A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the unknown samples is then interpolated from this curve.

Protocol 3: Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes, a key function of the adaptive immune system.[14][15][16]

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from mice.

  • RPMI-1640 medium with 10% FBS.

  • This compound (test compound).

  • Mitogens: Phytohemagglutinin (PHA) or Concanavalin A (ConA) for T-cell proliferation; LPS for B-cell proliferation (in mice).

  • Cell proliferation assay reagent (e.g., MTT, XTT, or a BrdU incorporation kit).

  • 96-well tissue culture plates.

Step-by-Step Methodology
  • Cell Isolation and Seeding:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Treatment and Stimulation:

    • Add 50 µL of medium containing various concentrations of this compound to the wells.

    • Add 50 µL of medium with or without a mitogen (e.g., 5 µg/mL PHA).

    • Set up the following controls:

      • Unstimulated Control: Cells with medium only.

      • Mitogen Control: Cells with mitogen only.

      • Vehicle Control: Cells with mitogen and the vehicle for the test compound.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Proliferation Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[9]

Data Presentation and Interpretation
Treatment GroupAbsorbance (570 nm)Proliferation IndexInterpretation
Unstimulated ControlLow1.0 (Baseline)Basal proliferation
Mitogen Control (PHA)High>1.0Normal mitogen-induced proliferation
Mitogen + 3-O-CM-Glucose (10 µg/mL)ExperimentalExperimentalTo be determined
Mitogen + 3-O-CM-Glucose (100 µg/mL)ExperimentalExperimentalTo be determined
3-O-CM-Glucose alone (100 µg/mL)ExperimentalExperimentalAssesses direct mitogenic activity

The Proliferation Index is calculated as (Absorbance of test well / Absorbance of unstimulated control). An increase in proliferation in the presence of the mitogen and the test compound compared to the mitogen alone suggests an immunostimulatory or co-stimulatory effect. A decrease suggests an immunosuppressive effect.

Conclusion

The protocols outlined in these application notes provide a foundational framework for the systematic investigation of the immunomodulatory properties of this compound. By examining its effects on key innate and adaptive immune cells, researchers can elucidate its potential as a novel therapeutic agent or functional ingredient. It is imperative to perform these assays with appropriate controls and across a range of concentrations to obtain reliable and interpretable data.

References

  • Vertex AI Search.
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  • National Cancer Institute. Leukocyte Proliferation Assay (Immunosuppression). NCBI Bookshelf, n.d. Web.
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  • Semantic Scholar. Particulate 1,3-β-d-glucan, carboxymethylglucan and sulfoethylglucan—Influence of their oral or intraperitoneal administration on immunological respondence of mice. N.p., n.d. Web.
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  • NIH. Stimulatory Effect of β-glucans on Immune Cells. N.p., n.d. Web.
  • Protocols.io. Cell Culture and estimation of cytokines by ELISA. N.p., 10 May 2018. Web.
  • Assay Genie. Multiplex ELISA Protocol. N.p., n.d. Web.
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  • NIH. Detection and Quantification of Cytokines and Other Biomarkers. N.p., n.d. Web.
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  • NIH. Activation of Murine Macrophages. N.p., n.d. Web.
  • BD Biosciences. Cytokine ELISA Protocol. N.p., n.d. Web.
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  • PubMed. Oral Intake of Carboxymethyl-Glucan (CM-G) from Yeast (Saccharomyces uvarum) Reduces Malondialdehyde Levels in Healthy Men. N.p., 14 Aug. 2015. Web.
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  • N.p. ACTG Lab Man Lymphocyte Proliferation Assay February 2000. N.p., n.d. Web.
  • ResearchGate. (PDF) Testing of immunomodulatory properties in vitro. N.p., 6 Aug. 2025. Web.
  • Frontiers. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds. N.p., 15 Apr. 2021. Web.
  • Charles River. Immune Function Assay Services. N.p., n.d. Web.
  • Biosynth. This compound | 95350-39-3 | MC45050. N.p., n.d. Web.
  • PMI Science. Development of an advanced multicellular intestinal model for assessing immunomodulatory properties of anti-inflammatory compounds. N.p., 16 Apr. 2021. Web.
  • NIH. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. N.p., n.d. Web.
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  • N.p. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. 20 Apr. 2023. Web.
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  • NIH. Glucose Autoxidation Induces Functional Damage to Proteins via Modification of Critical Arginine Residues. N.p., n.d. Web.
  • NIH. Immunomodulatory Activity of Carboxymethyl Pachymaran on Immunosuppressed Mice Induced by Cyclophosphamide. N.p., n.d. Web.

Sources

Application Notes and Protocols for Neuroprotection Studies with 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the neuroprotective potential of 3-O-Carboxymethyl-D-glucose (3-O-CMG). This document outlines a logical, multi-tiered approach, beginning with foundational in vitro assays and progressing to more complex in vivo models, ensuring scientific integrity and translational relevance.

Introduction: The Therapeutic Potential of this compound in Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is an overactivation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity, calcium overload, and subsequent neuronal death. This compound is a novel glucose derivative that has garnered interest for its potential neuroprotective properties. While its precise mechanisms are still under investigation, preliminary evidence suggests it may act as a modulator of excitotoxic pathways, offering a promising therapeutic avenue.

This guide provides a robust framework for the preclinical evaluation of 3-O-CMG, focusing on a logical progression of experiments designed to elucidate its efficacy and mechanism of action.

Part 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial phase of testing involves characterizing the direct effects of 3-O-CMG on neuronal cells in a controlled environment. This allows for rapid screening and mechanistic investigation.

Foundational Cytotoxicity and Dose-Response Assessment

Before assessing neuroprotective effects, it is crucial to determine the inherent cytotoxicity of 3-O-CMG to establish a safe and effective concentration range for subsequent experiments.

Protocol 1: MTT Assay for Neuronal Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma or HT22 mouse hippocampal cells)[5][6]

  • Complete culture medium

  • This compound (3-O-CMG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-O-CMG in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of 3-O-CMG. Include a vehicle-only control.

  • Incubate the plate for 24-48 hours in a humidified incubator (37°C, 5% CO2).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the concentration of 3-O-CMG against cell viability to determine the concentration at which it does not exhibit significant toxicity. This non-toxic concentration range will be used for subsequent neuroprotection assays.

ParameterRecommended Range
Cell Seeding Density1 x 10^4 - 5 x 10^4 cells/well
3-O-CMG Concentration Range1 µM - 1 mM (logarithmic dilutions)
Incubation Time24 - 48 hours
MTT Incubation4 hours
SolubilizationOvernight
Absorbance Wavelength570 nm (reference >650 nm)
Assessing Neuroprotection in a Model of Excitotoxicity

Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[7]

Protocol 2: Glutamate-Induced Excitotoxicity Assay

Materials:

  • Neuronal cells (SH-SY5Y or primary cortical neurons)[8]

  • Complete culture medium

  • 3-O-CMG (at non-toxic concentrations)

  • Glutamate (e.g., 5 mM)[7]

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of 3-O-CMG for 1-2 hours.

  • Introduce glutamate to the wells (except for the control wells) to induce excitotoxicity.

  • Co-incubate the cells with 3-O-CMG and glutamate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

Expected Outcome: A successful neuroprotective effect would be demonstrated by a significant increase in cell viability in the 3-O-CMG treated groups compared to the glutamate-only treated group.

Investigating the Mechanism of Action: Apoptosis and Oxidative Stress

To understand how 3-O-CMG confers neuroprotection, it is essential to investigate its effects on key cell death pathways.

Protocol 3: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[9][10] Measuring their activity provides a quantitative assessment of apoptosis.

Materials:

  • Neuronal cells

  • Reagents from a commercial Caspase-Glo® 3/7 Assay kit[9]

  • Luminometer

Procedure:

  • Plate cells and treat with 3-O-CMG and glutamate as described in Protocol 2.

  • At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

Data Analysis: A decrease in luminescence in the 3-O-CMG treated groups compared to the glutamate-only group would indicate an anti-apoptotic effect.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress is a major contributor to neuronal damage.[11] Fluorescent probes can be used to measure intracellular ROS levels.[11][12]

Materials:

  • Neuronal cells

  • ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA or MitoSOX)[11]

  • Fluorescence microscope or plate reader

Procedure:

  • Culture and treat cells as in Protocol 2.

  • Towards the end of the treatment, load the cells with the ROS-sensitive probe according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Measure fluorescence intensity using a fluorescence microscope or plate reader.

Expected Outcome: A reduction in fluorescence in the 3-O-CMG treated groups would suggest that it mitigates oxidative stress.

Part 2: In Vivo Evaluation of Neuroprotective Efficacy

Following promising in vitro results, the next critical step is to evaluate the efficacy of 3-O-CMG in a living organism. Rodent models of neurodegenerative diseases are invaluable for this purpose.[13][14][15]

Rodent Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) model is a widely used and well-characterized rodent model of Parkinson's disease that induces degeneration of dopaminergic neurons.[16][17][18][19][20]

Protocol 5: Unilateral 6-OHDA Lesioning in Mice

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and pargyline[16]

  • Stereotaxic apparatus

  • Anesthesia

Procedure:

  • Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) prior to surgery.[16]

  • Anesthetize the mouse and place it in a stereotaxic frame.

  • Inject 6-OHDA unilaterally into the medial forebrain bundle.[16][18][19][20]

  • Administer 3-O-CMG (e.g., via intraperitoneal injection or oral gavage) according to the desired treatment regimen (pre-lesion, post-lesion, or both).

  • Allow the animals to recover.

Workflow for In Vivo Neuroprotection Study:

G cluster_0 Pre-clinical Evaluation of 3-O-CMG A In Vitro Screening B In Vivo Model Selection A->B Promising Results C Drug Administration B->C Model Established D Behavioral Assessment C->D Treatment Period E Post-mortem Analysis D->E Endpoint Reached F Data Analysis & Interpretation E->F Tissue Collection

Caption: A generalized workflow for preclinical evaluation of a neuroprotective compound.

Behavioral Assessment

Behavioral tests are crucial for assessing the functional outcomes of the neuroprotective treatment.[21][22][23][24][25]

Protocol 6: Rotational Behavior Test

This test assesses motor asymmetry caused by the unilateral dopamine depletion.

Procedure:

  • Administer a dopamine agonist (e.g., apomorphine).

  • Place the mouse in a circular arena and record its rotational behavior (ipsilateral and contralateral turns) for a set period.

  • A reduction in net rotations in the 3-O-CMG treated group compared to the vehicle group indicates a therapeutic effect.

Other Relevant Behavioral Tests:

  • Cylinder Test: Assesses forelimb use asymmetry.[21]

  • Staircase Test: Measures skilled forelimb reaching.[25]

  • Open Field Test: Evaluates general locomotor activity and anxiety.[21]

Behavioral TestPrimary Outcome Measure
Rotational BehaviorNet ipsilateral rotations
Cylinder TestAsymmetry in forelimb wall placements
Staircase TestNumber of pellets retrieved with the impaired paw
Open Field TestTotal distance traveled, time in center
Post-mortem Histological and Immunohistochemical Analysis

After the behavioral assessments, the brains are collected for histological and immunohistochemical analysis to quantify the extent of neuroprotection at the cellular level.

Protocol 7: Immunohistochemistry for Neuroinflammation

This protocol assesses the inflammatory response in the brain, a key component of neurodegeneration.

Materials:

  • Mouse brain tissue sections

  • Primary antibodies against inflammatory markers (e.g., GFAP for astrocytes, Iba1 for microglia)[26][27][28]

  • Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)

  • Microscope

Procedure:

  • Perfuse the animals and collect the brains.

  • Prepare brain sections (e.g., cryosections or paraffin-embedded sections).

  • Perform immunohistochemical staining for GFAP and Iba1.[29][30]

  • Image the stained sections using a microscope.

  • Quantify the staining intensity or the number of positive cells in the region of interest (e.g., the substantia nigra and striatum).

Expected Outcome: A reduction in the expression of GFAP and Iba1 in the 3-O-CMG treated group would suggest an anti-inflammatory effect.

Signaling Pathway Potentially Modulated by 3-O-CMG:

G Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel ROS Production ROS Production Ca2+ Influx->ROS Production Increases Neuroinflammation Neuroinflammation Ca2+ Influx->Neuroinflammation Triggers Apoptosis Apoptosis ROS Production->Apoptosis Induces Neuroprotection Neuroprotection 3-O-CMG 3-O-CMG 3-O-CMG->NMDA Receptor Modulates? 3-O-CMG->Neuroprotection Promotes

Sources

Application Note & Protocol: High-Fidelity Purity Determination of 3-O-Carboxymethyl-D-glucose using Orthogonal HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, quality control analysts, and drug development professionals on the purity analysis of 3-O-Carboxymethyl-D-glucose (3-CMG). Purity is a critical quality attribute that dictates the compound's suitability for applications ranging from a humectant in consumer products to a building block in pharmaceutical synthesis.[1][2] We present two orthogonal, robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a complete profile of 3-CMG, including the identification and quantification of potential process-related impurities. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (Molecular Formula: C₈H₁₄O₈) is a glucose derivative where a carboxymethyl group is ether-linked to the hydroxyl at the C-3 position.[1] Its synthesis, typically involving the reaction of glucose with an activated acetic acid derivative under alkaline conditions, can lead to a mixture of products. The primary analytical challenge lies in separating and quantifying 3-CMG from structurally similar impurities.

Potential Impurities Include:

  • Positional Isomers: 2-O-Carboxymethyl-D-glucose and 6-O-Carboxymethyl-D-glucose.[1][3]

  • Over-substituted Products: Di- and tri-carboxymethylated glucose species (e.g., 2,3-di-O-CMG, 3,6-di-O-CMG).[3]

  • Starting Materials & By-products: Unreacted D-glucose, glycolic acid, and degradation products.[4]

Given the subtle structural differences between these compounds and their shared physicochemical properties, a multi-pronged analytical approach is essential for unambiguous purity assessment.

Methodology I: Reversed-Phase HPLC with UV Detection following Pre-column Derivatization

Principle and Rationale

The primary obstacle for HPLC analysis of carbohydrates like 3-CMG is their lack of a native ultraviolet (UV) chromophore, rendering standard UV detection ineffective. To overcome this, we employ a pre-column derivatization strategy using 1-phenyl-3-methyl-5-pyrazolone (PMP). PMP reacts with the reducing end of the glucose moiety under mild alkaline conditions to form a stable, UV-active derivative.[5][6] This allows for highly sensitive detection using a standard Diode Array Detector (DAD) or UV-Vis detector at approximately 245 nm.[5] The subsequent separation on a reversed-phase (RP-C18) column effectively resolves the derivatized isomers and impurities based on subtle differences in their hydrophobicity.

Experimental Protocol: RP-HPLC-UV

2.2.1. Reagents and Materials

  • This compound (Sample and Reference Standard)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP), >99% purity

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Water, HPLC grade (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (PTFE or similar)

2.2.2. Standard and Sample Preparation (PMP Derivatization)

  • Stock Solutions: Accurately prepare a 1.0 mg/mL stock solution of the 3-CMG sample and reference standard in HPLC-grade water.

  • PMP Reagent: Prepare a 0.5 M PMP solution in methanol.

  • NaOH Solution: Prepare a 0.6 M NaOH solution in water.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the 3-CMG stock solution with 50 µL of the 0.6 M NaOH solution.

    • Add 100 µL of the 0.5 M PMP solution.

    • Vortex briefly and incubate the mixture in a water bath or heating block at 70°C for 60 minutes.

    • Allow the mixture to cool to room temperature.

  • Neutralization & Dilution:

    • Neutralize the reaction by adding 50 µL of 0.6 M HCl.

    • Add 750 µL of HPLC-grade water to bring the final volume to 1.0 mL.

    • Vortex thoroughly.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.3. HPLC Operating Conditions

ParameterRecommended Setting
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 100 mM Ammonium Acetate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 15-25% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 245 nm

2.2.4. Data Analysis and Purity Calculation The purity of 3-CMG is calculated based on the area percent of the principal peak relative to the total area of all integrated peaks in the chromatogram.

Purity (%) = (Area3-CMG / Total Peak Area) x 100

This method provides excellent resolution of positional isomers, allowing for their detection and relative quantification. For absolute quantification, a certified reference standard of 3-CMG must be used to generate a calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Standard Dissolve Dissolve in H₂O Sample->Dissolve Derivatize Add NaOH & PMP; Incubate at 70°C Dissolve->Derivatize Neutralize Neutralize with HCl & Dilute Derivatize->Neutralize Filter Filter (0.45 µm) Neutralize->Filter Inject Inject on RP-C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of 3-CMG.

Methodology II: Quantitative NMR (qNMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is a primary analytical method that provides definitive structural confirmation and an absolute measure of purity without the need for a specific reference standard of the analyte.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the 3-CMG sample with a known mass of a high-purity, stable internal standard (e.g., maleic acid), the absolute purity of 3-CMG can be calculated with high precision.

  • ¹H NMR is used for quantification, as its sensitivity is high and relaxation delays can be managed to ensure accurate signal integration. Key diagnostic signals for 3-CMG include the anomeric proton (H-1) and the methylene protons of the carboxymethyl group (-O-CH₂ -COOH).[8]

  • ¹³C NMR is invaluable for identifying isomers, as the chemical shift of each carbon is highly sensitive to the substitution pattern on the glucose ring.[4][9]

Experimental Protocol: ¹H and ¹³C NMR

3.2.1. Reagents and Materials

  • This compound Sample

  • Deuterium Oxide (D₂O), 99.9 atom % D

  • Maleic Acid, certified reference material (>99.5% purity)

  • 5 mm NMR Tubes, high precision

3.2.2. Sample Preparation for qNMR

  • Weighing: On an analytical balance, accurately weigh approximately 10-15 mg of the 3-CMG sample directly into a clean, dry vial. Record the mass to 0.01 mg.

  • Internal Standard: Accurately weigh approximately 5-8 mg of maleic acid into the same vial. Record the mass to 0.01 mg.

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial.

  • Transfer: Vortex the vial until both sample and standard are fully dissolved. Transfer the solution to a 5 mm NMR tube.

3.2.3. NMR Acquisition Parameters The following are typical parameters for a 400 MHz spectrometer. These must be optimized for the specific instrument used.

Parameter¹H Quantitative NMR¹³C Qualitative NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent D₂OD₂O
Temperature 25°C (300 K)25°C (300 K)
Pulse Sequence zg30zgpg30
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay (D1) 30 seconds (≥ 5 x T₁)2 seconds
Number of Scans 16 - 641024 - 4096

Causality Note: A long relaxation delay (D1) in the ¹H NMR experiment is critical for accurate quantification. It ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the resulting signal integrals directly proportional to the molar quantity of the protons.

3.2.4. Data Analysis and Purity Calculation

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the ¹H NMR spectrum.

  • Integration:

    • Integrate the well-resolved singlet of the two vinyl protons of the internal standard, maleic acid (~6.3 ppm).

    • Integrate a well-resolved, unique signal corresponding to the 3-CMG molecule. The anomeric proton (H-1) is often a good choice, though it exists as two separate doublets for the α and β anomers. Summing their integrals is necessary. Alternatively, the methylene protons of the carboxymethyl group can be used if they are resolved from impurities.

  • Purity Calculation (qNMR Formula):

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (Wstd / Wanalyte) x Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal (e.g., Nstd = 2 for maleic acid's vinyl protons)

    • M : Molar mass (3-CMG = 238.19 g/mol ; Maleic Acid = 116.07 g/mol )

    • W : Weight in mg

    • Pstd : Purity of the internal standard (e.g., 99.8%)

  • ¹³C Spectrum Interpretation: Analyze the ¹³C spectrum to confirm the C-3 substitution and identify the presence of other isomers by comparing the observed chemical shifts to literature data for carboxymethylated glucose derivatives.[9][10]

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing Weigh_S Accurately Weigh Sample Weigh_Std Accurately Weigh Internal Standard Weigh_S->Weigh_Std Dissolve Co-dissolve in D₂O Weigh_Std->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum (long D1) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Process Spectra (FT, Phase, Baseline) Acquire_H1->Process Acquire_C13->Process Integrate Integrate ¹H Signals (Analyte & Standard) Process->Integrate Analyze_C13 Identify Impurities from ¹³C Spectrum Process->Analyze_C13 Calculate Calculate Absolute Purity (qNMR) Integrate->Calculate

Caption: Workflow for quantitative NMR purity analysis.

Method Comparison and Synergy

HPLC and NMR are powerful, complementary techniques for purity assessment.

FeatureHPLC with PMP DerivatizationQuantitative NMR
Principle Chromatographic SeparationSpectroscopic Measurement
Quantification Relative (Area %) or External StandardAbsolute (Internal Standard)
Strengths Superior separation of isomers; High sensitivity for trace impurities.Definitive structural confirmation; High precision and accuracy; No analyte-specific reference needed for quantification.
Limitations Derivatization step adds complexity and potential for error; Destructive.Lower sensitivity for trace impurities (<0.1%); Requires more expensive equipment.
Primary Use Impurity profiling, separation of positional isomers.Absolute purity assignment, structural verification.

By using HPLC to screen for and identify minor impurities and qNMR to assign a precise, absolute purity value to the main component, a comprehensive and defensible quality assessment of this compound can be achieved.

References

  • Li, G. P., et al. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of Clinical Pharmacology and Therapeutics, 15(11), 1245-1250. Available at: [Link]

  • Mischnick, P., & Momcilovic, D. (2010). Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge. Molecules, 15(9), 6568-6591. Available at: [Link]

  • Röhrling, J., et al. (2001). A New Approach in the Analysis of the Substituent Distribution of Carboxymethyl Celluloses. Macromolecular Symposia, 163(1), 157-168. (Note: A direct link to the full text may require a subscription.
  • Kono, H., et al. (2016). Two-dimensional NMR analysis of the substituent distribution in a series of sodium carboxymethyl celluloses with a broad range of degrees of substitution. Carbohydrate Polymers, 150, 303-311.
  • Lankhorst, P. P., et al. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Carbohydrate Research, 232(1), 47-57.
  • Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing and electrochemically sensitive 1-phenyl-3-methyl-5-pyrazolone derivatives. Analytical Biochemistry, 180(2), 351-357. (Note: Abstract available via PubMed).
  • Onche, E., & Bako, S. (2016). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. IOSR Journal of Applied Chemistry, 9(7), 54-61. Available at: [Link]

  • Zhang, X., et al. (2020). Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization. PLOS ONE, 15(3), e0230264. Available at: [Link]

Sources

Application Notes and Protocols: The Use of 3-O-Carboxymethyl-D-glucose as a Novel Humectant in Advanced Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-O-Carboxymethyl-D-glucose, a functionalized monosaccharide, as a high-performance humectant in cosmetic and pharmaceutical formulations. We will explore the underlying mechanisms of its hygroscopic nature and present detailed protocols for its evaluation and incorporation into various product matrices. The experimental designs detailed herein are structured to ensure scientific rigor and provide formulation scientists with the necessary tools to validate its efficacy and stability.

Introduction: The Quest for Superior Hydrating Agents

Effective hydration is a cornerstone of topical product efficacy, impacting skin barrier function, therapeutic agent delivery, and overall product aesthetics. While traditional humectants like glycerin and hyaluronic acid are widely used, the demand for novel ingredients with superior performance, improved sensory profiles, and additional functional benefits remains high. This compound emerges as a promising candidate in this landscape. This derivative of D-glucose, featuring a carboxymethyl group at the C3 position, exhibits a unique molecular architecture that enhances its ability to attract and retain atmospheric moisture. The presence of both hydroxyl and carboxyl functional groups is thought to create a synergistic effect, leading to potent hygroscopicity and a favorable interaction with biological surfaces such as the stratum corneum.

Physicochemical Properties and Mechanism of Action

The efficacy of this compound as a humectant is rooted in its molecular structure. The glucose backbone provides a multitude of hydroxyl groups that readily form hydrogen bonds with water molecules. The introduction of the carboxymethyl moiety (-CH₂COOH) at the C3 position introduces a carboxylic acid group, which can deprotonate to form a carboxylate anion (-CH₂COO⁻). This anionic character not only increases the molecule's polarity and water solubility but also enhances its ability to bind water through ion-dipole interactions.

Proposed Mechanism of Hydration:

The primary mechanism involves the formation of a hydration shell around the this compound molecule. The hydroxyl and carboxylate groups act as anchor points for water molecules, effectively trapping them and preventing their rapid evaporation from the formulation or the skin's surface.

G cluster_0 Atmospheric Moisture (H2O) cluster_1 This compound cluster_2 Hydrated Formulation / Stratum Corneum H2O1 H2O1 CMG Glucose Backbone -OH Groups -CH2COO- Group H2O1->CMG:f1 H-Bonding H2O2 H2O2 H2O2->CMG:f2 Ion-Dipole H2O3 H2O3 H2O3->CMG:f1 HydratedSurface Reduced Water Loss CMG->HydratedSurface Moisture Retention

Caption: Proposed mechanism of this compound hydration.

Experimental Protocols: Evaluation of Humectant Performance

To substantiate the claims of efficacy, a series of standardized tests should be performed. The following protocols provide a framework for a comparative analysis of this compound against industry-standard humectants.

Protocol: Gravimetric Analysis of Hygroscopicity

This protocol quantifies the water absorption capacity of this compound in a controlled humidity environment.

Materials:

  • This compound (analytical grade)

  • Glycerin (USP grade)

  • Sodium Hyaluronate (cosmetic grade)

  • Controlled humidity chambers (e.g., set to 50% RH and 80% RH)

  • Analytical balance (± 0.0001 g)

  • Weighing dishes

Procedure:

  • Pre-dry the humectant samples in a desiccator over anhydrous calcium sulfate for 24 hours.

  • Accurately weigh approximately 1.0 g of each pre-dried humectant into separate, pre-weighed weighing dishes. Record the initial weight (W_initial).

  • Place the weighing dishes in a controlled humidity chamber at a specified relative humidity (e.g., 50% RH).

  • At predetermined time intervals (1, 2, 4, 8, 24 hours), remove the samples and immediately weigh them. Record the weight (W_t).

  • Repeat the process in a high humidity environment (e.g., 80% RH).

  • Calculate the percentage of water absorbed at each time point using the formula: Water Absorbed (%) = [(W_t - W_initial) / W_initial] * 100

Data Presentation:

The results should be tabulated to compare the water absorption profiles of the different humectants over time and at varying humidity levels.

HumectantTime (hours)Water Absorbed at 50% RH (%)Water Absorbed at 80% RH (%)
This compound 1
2
4
8
24
Glycerin 1
2
4
8
24
Sodium Hyaluronate 1
2
4
8
24
Protocol: Formulation of a Model Hydrating Serum

This protocol outlines the incorporation of this compound into a basic serum formulation for subsequent stability and efficacy testing.

Formulation:

PhaseIngredientINCI Name% w/w
ADeionized WaterAquaq.s. to 100
AThis compound This compound5.00
ACarbomerCarbomer0.50
BTriethanolamineTriethanolamineq.s. to pH 6.0-6.5
CPhenoxyethanolPhenoxyethanol1.00

Procedure:

  • In the main beaker, disperse the Carbomer in Deionized Water with constant agitation until a uniform, lump-free dispersion is achieved.

  • Add the this compound to the water phase and mix until fully dissolved.

  • In a separate container, prepare Phase B by adding Triethanolamine.

  • Slowly add Phase B to Phase A with continuous mixing to neutralize the Carbomer and form a gel.

  • Add the preservative (Phenoxyethanol) and mix until homogeneous.

  • Adjust the pH to the target range of 6.0-6.5 if necessary.

G cluster_A Phase A Preparation cluster_B Phase B Preparation cluster_C Final Formulation Steps A1 Disperse Carbomer in Water A2 Dissolve this compound A1->A2 C1 Neutralize with Phase B to form Gel A2->C1 B1 Prepare Triethanolamine Solution B1->C1 C2 Add Preservative (Phase C) C1->C2 C3 pH Adjustment & QC C2->C3

Caption: Workflow for the preparation of a model hydrating serum.

Protocol: In-Vivo Skin Hydration Study (Corneometry)

This protocol measures the short-term and long-term hydrating effects of the formulated serum on human skin.

Equipment:

  • Corneometer® (or similar impedance-based skin hydration measurement device)

  • Formulated serum with this compound

  • Placebo formulation (serum without the active humectant)

  • Volunteer panel (n ≥ 10) with normal to dry skin

Procedure:

  • Acclimatize subjects to the testing room conditions (e.g., 22°C, 50% RH) for at least 30 minutes.

  • Define test areas on the volar forearm of each subject.

  • Measure the baseline skin hydration of each test area using the Corneometer®.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test and placebo formulations to the designated areas.

  • Measure skin hydration at specified time points post-application (e.g., 1, 2, 4, 8, and 24 hours).

  • Calculate the percentage increase in skin hydration from baseline for both the test and placebo products.

Stability and Compatibility Considerations

When incorporating this compound into formulations, it is crucial to assess its impact on product stability. Key parameters to monitor include:

  • pH Stability: The carboxylic acid moiety can influence the pH of the formulation. Ensure the final product pH is within the desired range and remains stable over time.

  • Viscosity: The introduction of this ingredient may alter the rheological properties of the formulation.

  • Electrolyte Sensitivity: In emulsion systems, the ionic nature of the carboxylate form may impact stability. Compatibility with other electrolytes should be evaluated.

  • Microbial Stability: As a glucose derivative, it is important to ensure the preservative system is robust enough to prevent microbial growth.

Conclusion

This compound presents a compelling profile as a novel humectant for the cosmetic and pharmaceutical industries. Its unique molecular structure suggests a high capacity for water binding, potentially offering superior hydration benefits. The protocols outlined in this application note provide a robust framework for formulators to evaluate its performance, incorporate it into various product forms, and validate its efficacy and stability. Further research into its long-term skin benefits and potential synergistic effects with other active ingredients is warranted.

References

  • URL:https://www.taylorfrancis.
  • Title: International Journal of Cosmetic Science Source: Wiley Online Library URL:https://onlinelibrary.wiley.com/journal/14682494
  • URL:https://www.pharmpress.

Application Notes and Protocols for 3-O-Carboxymethyl-D-glucose as a Sugar Substitute in Research Diets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 3-O-Carboxymethyl-D-glucose (3-CMG), a non-caloric sugar substitute, in preclinical research diets. As the scientific community continues to investigate the intricate relationship between diet and metabolic diseases, the need for precise tools to dissect these pathways is paramount. 3-CMG presents a unique opportunity to study the physiological effects of sweet taste and dietary bulk in the absence of metabolizable glucose. This guide offers a detailed exploration of 3-CMG's properties, proposed mechanisms of action based on related compounds, and robust, step-by-step protocols for its integration into rodent diets and subsequent in vivo evaluation.

Introduction: The Rationale for a Non-Metabolizable Glucose Analog

The rising prevalence of obesity, type 2 diabetes, and related metabolic disorders has intensified the search for effective dietary interventions. Sugar substitutes are a cornerstone of this research, allowing for the dissociation of the sensory properties of sweetness from the metabolic consequences of glucose. This compound (3-CMG) is a derivative of D-glucose, modified at the C3 position with a carboxymethyl group. This structural alteration is predicted to render the molecule resistant to metabolic enzymes, thus providing a valuable tool for metabolic research.

While direct in vivo studies on 3-CMG are not extensively documented in publicly available literature, its structural similarity to other 3-O-substituted glucose analogs, such as 3-O-methyl-D-glucose (3-OMG), provides a strong foundation for its application in research. Studies on 3-OMG have demonstrated its limited metabolism in vivo and its ability to compete with glucose for transport and to inhibit glucose-induced insulin release[1][2]. It is hypothesized that 3-CMG will exhibit similar properties, acting as a competitive inhibitor of glucose transporters and allowing researchers to investigate the physiological roles of glucose sensing and transport independent of its metabolism.

Key Properties of this compound:

PropertyValueSource
Chemical Formula C₈H₁₄O₈[3]
Molecular Weight 238.19 g/mol [3]
Appearance White Amorphous Solid[3]
Purity (typical) ≥95% (¹H-NMR)[3]
Storage 0 to 8 °C, protect from moisture[3]
Intended Use For Research Use Only[3]

Proposed Mechanism of Action: Insights from Related Analogs

Based on the literature surrounding non-metabolizable glucose analogs, the primary mechanism of action for 3-CMG in a research diet is likely centered on its interaction with glucose transport systems. There are two main classes of glucose transporters: the sodium-glucose cotransporters (SGLTs) and the facilitated glucose transporters (GLUTs)[4].

  • SGLT Family: Primarily located in the intestine and kidneys, SGLTs are responsible for the active transport of glucose against a concentration gradient[4].

  • GLUT Family: These transporters facilitate the passive movement of glucose across cell membranes down a concentration gradient and are found in virtually all cell types[4][5][6].

It is plausible that 3-CMG, due to its structural resemblance to glucose, acts as a competitive inhibitor for one or more of these transporters. This could lead to a reduction in the absorption of dietary glucose from the intestine and reabsorption in the kidneys, as well as altered glucose uptake in peripheral tissues. Furthermore, studies with 3-OMG suggest a potential for inhibition of glucose phosphorylation by hexokinase, which would further block its entry into the glycolytic pathway[1].

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Glucose Dietary Glucose SGLT1 SGLT1 Dietary Glucose->SGLT1 Absorption GLUT2_apical GLUT2 Dietary Glucose->GLUT2_apical High Glucose Concentration 3-CMG 3-CMG 3-CMG->SGLT1 Competitive Inhibition Metabolism Glycolysis SGLT1->Metabolism Blocked Glucose_blood Glucose SGLT1->Glucose_blood Transport GLUT2_apical->Glucose_blood

Caption: Proposed mechanism of 3-CMG in the intestine.

Experimental Protocols

Formulation of a 3-CMG Research Diet

The formulation of a research diet requires precision to ensure that the only significant variable between the control and experimental groups is the presence of 3-CMG. It is recommended to use a purified diet, where all macronutrient and micronutrient components are known and controlled.

Protocol for Diet Preparation (for a 1 kg batch):

  • Define the Control Diet: Start with a standard purified rodent diet formulation, such as AIN-93G or a high-fat diet, depending on the research question[7]. For this example, we will use a modified high-fat diet (HFD) where 20% of the energy is from protein, 45% from fat, and 35% from carbohydrates.

  • Calculate Macronutrient Composition:

    • Protein (casein): 200 g

    • Fat (lard/soybean oil blend): 225 g

    • Carbohydrate (corn starch, maltodextrin, sucrose): 350 g

    • Fiber (cellulose): 50 g

    • Mineral Mix: 35 g

    • Vitamin Mix: 10 g

    • Choline Bitartrate: 2.5 g

  • Experimental Diet Formulation: To create the 3-CMG diet, a portion of the carbohydrate component is replaced with 3-CMG on a weight-for-weight basis. The exact percentage of replacement will depend on the experimental goals, but a starting point of 5-10% of the total diet by weight is a reasonable starting point for initial studies.

    • Example for a 5% 3-CMG Diet:

      • Reduce the carbohydrate mix by 50 g.

      • Add 50 g of this compound.

  • Mixing Procedure:

    • Thoroughly blend all dry ingredients (protein, carbohydrate, fiber, mineral and vitamin mixes, and 3-CMG for the experimental diet) in a suitable mixer until a homogenous mixture is achieved.

    • Gradually add the fat component while continuing to mix until it is evenly distributed.

    • The diet can be provided as a powder or pelleted. For pelleting, a small amount of distilled water can be added to form a dough, which is then extruded and dried at a low temperature (<60°C) to prevent degradation of any components.

  • Storage: Store all diets in airtight containers at 4°C to prevent spoilage and oxidation of fats.

Diet Composition Table:

Ingredient (g/kg)Control HFD5% 3-CMG HFD
Casein200200
Lard/Soybean Oil225225
Corn Starch175150
Maltodextrin125112.5
Sucrose5037.5
This compound 0 50
Cellulose5050
Mineral Mix3535
Vitamin Mix1010
Choline Bitartrate2.52.5
Total 1000 1000
In Vivo Study Design: Evaluating the Metabolic Effects of a 3-CMG Diet

This protocol outlines a typical study to assess the impact of a 3-CMG-containing diet on key metabolic parameters in a rodent model of diet-induced obesity.

G cluster_setup Study Setup cluster_intervention Dietary Intervention (8-12 weeks) cluster_monitoring Weekly Monitoring cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Control and 3-CMG groups Acclimatization->Randomization Control_Diet Control Diet Randomization->Control_Diet CMG_Diet 3-CMG Diet Randomization->CMG_Diet Body_Weight Body Weight Control_Diet->Body_Weight Food_Intake Food Intake Control_Diet->Food_Intake Fasting_Glucose Fasting Blood Glucose Control_Diet->Fasting_Glucose OGTT Oral Glucose Tolerance Test (OGTT) Control_Diet->OGTT ITT Insulin Tolerance Test (ITT) Control_Diet->ITT Tissue_Collection Tissue Collection (Liver, Adipose, Muscle) Control_Diet->Tissue_Collection CMG_Diet->Body_Weight CMG_Diet->Food_Intake CMG_Diet->Fasting_Glucose CMG_Diet->OGTT CMG_Diet->ITT CMG_Diet->Tissue_Collection

Caption: Experimental workflow for in vivo metabolic study.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Control and 5% 3-CMG diets (prepared as described above)

  • Metabolic cages for food and water intake monitoring

  • Glucometer and test strips

  • Insulin (Humulin R)

  • Glucose solution (20% in sterile saline) for OGTT

  • Anesthetics and surgical equipment for tissue collection

Procedure:

  • Acclimatization (1 week): House mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to a standard chow diet and water.

  • Baseline Measurements: Record initial body weight and fasting blood glucose (after a 6-hour fast).

  • Randomization: Divide mice into two groups (n=8-12 per group) with matched body weights and fasting glucose levels:

    • Group 1: Control HFD

    • Group 2: 5% 3-CMG HFD

  • Dietary Intervention (8-12 weeks): Provide the respective diets and water ad libitum.

  • Weekly Monitoring:

    • Measure and record body weight.

    • Measure food and water intake over a 24-hour period using metabolic cages.

    • Measure fasting blood glucose weekly.

  • Oral Glucose Tolerance Test (OGTT) (at week 7 or 11):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose (t=0).

    • Administer an oral gavage of glucose solution (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Insulin Tolerance Test (ITT) (at week 8 or 12):

    • Fast mice for 4 hours.

    • Measure baseline blood glucose (t=0).

    • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures (at the end of the study):

    • Fast mice for 6 hours.

    • Anesthetize mice and collect terminal blood via cardiac puncture for analysis of plasma insulin, lipids, and other relevant biomarkers.

    • Perfuse tissues with saline and collect liver, epididymal white adipose tissue, and skeletal muscle. Weigh the tissues and snap-freeze in liquid nitrogen for subsequent analysis (e.g., gene expression, protein analysis).

Data Analysis and Interpretation

The data collected from the in vivo study can be used to assess the impact of dietary 3-CMG on several aspects of metabolic health.

  • Body Weight and Food Intake: Compare the weekly body weight gain and daily food intake between the two groups. A reduction in body weight gain in the 3-CMG group, especially if food intake is similar or increased, could suggest a malabsorptive effect or an increase in energy expenditure.

  • Glucose Homeostasis:

    • Fasting Blood Glucose: Track weekly changes. A lower fasting blood glucose in the 3-CMG group would suggest improved glycemic control.

    • OGTT: Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC in the 3-CMG group indicates improved glucose tolerance.

    • ITT: Calculate the rate of glucose disappearance. A faster decline in blood glucose in the 3-CMG group suggests enhanced insulin sensitivity.

  • Plasma and Tissue Analysis: At the end of the study, analysis of plasma and tissues can provide mechanistic insights. For example, measuring plasma insulin levels can help to understand the insulin response to the diets. Gene expression analysis in the liver, adipose tissue, and muscle can reveal changes in pathways related to glucose and lipid metabolism.

Safety and Considerations

While there is no specific toxicity data available for this compound, it is important to monitor the animals closely for any signs of adverse effects, such as changes in behavior, grooming, or stool consistency. As with any novel compound, a pilot study with a small number of animals is recommended to assess tolerability before embarking on a large-scale experiment.

Conclusion

This compound holds promise as a valuable tool for metabolic research, offering the potential to uncouple the sensory and metabolic effects of dietary sugars. The protocols outlined in this guide provide a robust framework for formulating diets containing 3-CMG and for conducting in vivo studies to evaluate its physiological effects. While further research is needed to fully characterize its mechanism of action and safety profile, the foundational knowledge from related non-metabolizable glucose analogs provides a strong rationale for its use in advancing our understanding of diet-induced metabolic diseases.

References

  • Malaisse, W. J., et al. (1997). Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. Biochemical Pharmacology, 54(9), 1031-1039.
  • Leibowitz, K., et al. (2007). Metabolism-independent sugar effects on gene transcription: the role of 3-O-methylglucose. American Journal of Physiology-Endocrinology and Metabolism, 293(4), E995-E1001.
  • Pardridge, W. M., & Oldendorf, W. H. (1977). Transport of heavy metals through the blood-brain barrier. In Neurotoxicology (pp. 107-117). Raven Press.
  • Kletzien, R. F., & Perdue, J. F. (1974). Transport Enhancement and Reversal: Glucose and 3-O-methyl Glucose. Journal of Biological Chemistry, 249(11), 3375-3382.
  • Reeves, P. G., Nielsen, F. H., & Fahey Jr, G. C. (1993). AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet. The Journal of nutrition, 123(11), 1939-1951.
  • Cezar, M. D. M., & Curi, R. (2012). An experimental approach for selecting appropriate rodent diets for research studies on metabolic disorders. ISRN nutrition, 2012.
  • Chen, L., et al. (2021). Gut modulation based anti-diabetic effects of carboxymethylated wheat bran dietary fiber in high-fat diet/streptozotocin-induced diabetic mice and their potential mechanisms. Food and Chemical Toxicology, 152, 112235.
  • Levin, V. A., & Kabra, P. M. (1975). Glucose analogs as potential diagnostic tracers for brain tumors. Cancer Research, 35(3), 785-790.
  • Ren, Y., et al. (2022). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Molecules, 27(19), 6531.
  • Kardošová, A., & Machová, E. (2014). Effect of carboxymethylation on antioxidant properties and radical degradation of mannans and glucans.
  • Vettorazzi, J. F., et al. (2018).
  • Cremer, J. E., & Cunningham, V. J. (1979). Metabolic stability of 3-O-methyl-d-glucose in brain and other tissues. Journal of neurochemistry, 33(2), 439-445.
  • Brown, G. K. (2000). Glucose transporters: structure, function and consequences of deficiency. Journal of inherited metabolic disease, 23(3), 237-246.
  • Turner, N., et al. (2021). Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer. Advances in Nutrition, 12(5), 2008-2025.
  • Gunness, P., & Gidley, M. J. (2010). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Food Hydrocolloids, 24(8), 735-741.
  • Navale, A. M., & Paranjape, M. A. (2016). Glucose transporters: physiological and pathological roles. Biophysical reviews, 8(1), 5-9.
  • Hossain, M. A., et al. (2023). Glucose Metabolism-Modifying Natural Materials for Potential Feed Additive Development. Animals, 13(13), 2167.
  • Harlan, D. M., et al. (2009). Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes. JAALAS, 48(4), 339-350.
  • St-Onge, M. P., et al. (2016). Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes. PloS one, 11(1), e0146396.
  • Wonderlin, W. F. (2021). Key Concept: Glucose transporters control the movement of glucose among different cellular compartments. JustInTimeMedicine.
  • Giroix, M. H., et al. (2002). Metabolism of D-[3-3H] glucose, D-[5-3H] glucose, D-[U-14C] glucose, D-[1-14C] glucose and D-[6-14C] glucose in pancreatic islets in an animal model of type-2 diabetes. International journal of molecular medicine, 9(4), 381-384.
  • Wikipedia contributors. (2024, January 16). Glucose. In Wikipedia, The Free Encyclopedia.
  • Michalsen, A., et al. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Foods, 10(4), 893.

Sources

Application Notes & Protocols: Techniques for Conjugating 3-O-Carboxymethyl-D-glucose to Other Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-O-Carboxymethyl-D-glucose (3-CMG) is a structurally modified monosaccharide that presents a versatile handle for bioconjugation. By introducing a carboxylic acid group via an ether linkage at the 3-position of the glucose ring, 3-CMG retains much of its parent carbohydrate structure while offering a specific site for covalent attachment to other molecules.[1][2][3][4] This unique feature makes it a valuable building block in various fields of research and drug development, including the creation of glycoconjugate vaccines, targeted drug delivery systems, and tools for studying carbohydrate-protein interactions.[5][6]

The ability to covalently link carbohydrates to proteins or other carriers is crucial, as many polysaccharides are T-cell independent antigens and are poorly immunogenic on their own, especially in infants.[5] By conjugating them to a protein carrier, a T-cell dependent immune response can be elicited.[5] The carboxyl group of 3-CMG provides a perfect anchor point for achieving this covalent linkage.

This guide provides an in-depth exploration of the core chemical principles and detailed laboratory protocols for conjugating 3-CMG to amine-containing molecules, with a primary focus on the robust and widely adopted carbodiimide-mediated coupling chemistry.

Core Chemistry: Activating the Carboxyl Group

The conjugation of 3-CMG to another molecule, typically a protein or peptide, hinges on the formation of a stable amide bond. This bond is formed between the carboxylic acid group of 3-CMG and a primary amine (e.g., the epsilon-amino group of a lysine residue) on the target molecule.[7] However, carboxylic acids do not react directly with amines under physiological conditions.[7][8] An activation step is required to convert the carboxyl group into a more reactive electrophile that is susceptible to nucleophilic attack by the amine.

The most prevalent and versatile method for activating carboxyl groups in aqueous environments is the use of carbodiimides, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[9][10][11]

The Role of EDC and NHS/Sulfo-NHS

EDC facilitates the formation of an amide bond by first reacting with the carboxyl group of 3-CMG to create a highly reactive, but unstable, O-acylisourea intermediate.[9][10] This intermediate can then react with a primary amine to form the desired amide bond, releasing a soluble urea byproduct.[10]

A significant challenge with this one-step method is the instability of the O-acylisourea intermediate in water. It is prone to hydrolysis, which regenerates the original carboxylic acid and reduces conjugation efficiency.[8][9] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is frequently included in the reaction.[9][11]

The addition of NHS or sulfo-NHS creates a two-step reaction pathway that significantly improves stability and efficiency:

  • Activation: EDC reacts with the 3-CMG carboxyl group and simultaneously couples it to NHS, forming a semi-stable NHS ester intermediate.[9][10]

  • Conjugation: This amine-reactive NHS ester is considerably more stable in aqueous solution than the O-acylisourea intermediate and can be either reacted immediately with the amine-containing molecule or, in some cases, stored for later use.[10] The NHS ester reacts efficiently with primary amines at physiologic pH to form a stable amide bond.[11][12]

This two-step approach is the preferred method as it offers greater control and higher yields, particularly when working with valuable biomolecules.[13]

Key Reagents and Optimal Reaction Conditions

A successful conjugation experiment depends on the careful selection of reagents and reaction parameters.

Reagent/ParameterRole & RationaleTypical Range/Value
This compound (3-CMG) The carbohydrate component containing the carboxyl group to be activated.1-100 mM
EDC (EDAC) Carbodiimide that activates the carboxyl group of 3-CMG. Prone to hydrolysis, so it must be fresh.1.5-10 fold molar excess over 3-CMG
NHS or Sulfo-NHS Stabilizes the activated intermediate by forming an amine-reactive NHS ester. Sulfo-NHS is used for aqueous reactions to maintain solubility.1.5-2.5 fold molar excess over EDC
Activation Buffer Provides the optimal pH for the EDC/NHS reaction. Crucially, it must not contain primary amines or carboxylates (e.g., Tris, Glycine, Acetate) as these will compete with the reaction.[14] MES buffer is the standard choice.[11][14]0.1 M MES, pH 4.7 - 6.0[12][14]
Coupling Buffer Provides the optimal pH for the reaction of the NHS-activated 3-CMG with the amine on the target molecule.Phosphate-Buffered Saline (PBS), pH 7.2 - 8.0[12]
Target Molecule The protein, peptide, or other molecule containing primary amine groups (e.g., lysine residues).Varies by application
Quenching Reagent (Optional) Stops the reaction by consuming excess reactive groups.Hydroxylamine, Tris, Glycine, 2-Mercaptoethanol[12]
Temperature Controls the reaction rate and stability of reagents.Room Temperature (20-25°C)
Reaction Time Duration for activation and conjugation steps.Activation: 15-30 min; Conjugation: 2-4 hours to overnight

Experimental Protocols & Workflows

Visualizing the Conjugation Pathway

The following diagrams illustrate the chemical reaction and the overall experimental workflow for the recommended two-step conjugation protocol.

G cluster_activation Step 1: Activation (pH 4.7-6.0 in MES Buffer) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0 in PBS) CMG 3-CMG-COOH Intermediate O-Acylisourea (Unstable Intermediate) CMG->Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS NHSEster 3-CMG-CO-NHS (Amine-Reactive Ester) Intermediate->NHSEster + NHS Conjugate 3-CMG-CO-NH-Protein (Stable Amide Bond) NHSEster->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Chemical reaction pathway for the two-step EDC/NHS conjugation of 3-CMG.

G prep 1. Prepare Reagents (3-CMG, EDC, NHS, Buffers) activate 2. Activate 3-CMG (Mix 3-CMG, EDC, NHS in MES Buffer) Incubate 15-30 min @ RT prep->activate add_protein 3. Conjugate to Protein Add activated 3-CMG to Protein in PBS activate->add_protein react 4. React Incubate 2-4 hours @ RT add_protein->react quench 5. Quench Reaction (Optional) Add Tris or Hydroxylamine react->quench purify 6. Purify Conjugate (Dialysis or Size Exclusion Chromatography) quench->purify analyze 7. Characterize Conjugate (SDS-PAGE, MALDI-TOF MS, etc.) purify->analyze

Caption: Overall experimental workflow for conjugating 3-CMG to a protein.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of 3-CMG to a Protein

This protocol is the gold standard for achieving high-efficiency conjugation while minimizing unwanted side reactions, such as protein-protein polymerization.[13]

Materials:

  • This compound (3-CMG)

  • Protein to be conjugated (e.g., Bovine Serum Albumin, BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5

  • Purification: Dialysis tubing (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC) column.

Procedure:

Part A: Activation of 3-CMG

  • Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[13]

  • Dissolve 3-CMG: Prepare a 10-50 mM solution of 3-CMG in Activation Buffer.

  • Initiate Activation: Add a 2-fold molar excess of Sulfo-NHS and a 2-fold molar excess of EDC to the 3-CMG solution. For example, for 1 mL of 10 mM 3-CMG, add 20 µmoles of Sulfo-NHS and 20 µmoles of EDC.

    • Rationale: Using a molar excess of the activating agents drives the reaction towards the formation of the stable Sulfo-NHS ester. The concentrations can be optimized, but these ratios provide a robust starting point.[15]

  • Incubate: Mix immediately and incubate for 15-30 minutes at room temperature. This allows for the efficient formation of the amine-reactive Sulfo-NHS ester.

Part B: Conjugation to Protein

  • Prepare Protein: While the activation reaction is proceeding, dissolve the target protein in Coupling Buffer (PBS, pH 7.2) at a concentration of 1-10 mg/mL.

  • Combine: Add the activated 3-CMG solution from Part A to the protein solution. The volume added should result in a final desired molar ratio of activated sugar to protein (e.g., 20:1 to 100:1).

    • Rationale: The reaction pH is raised to 7.2-8.0, which is optimal for the reaction between the Sulfo-NHS ester and the primary amines of the protein while minimizing hydrolysis of the ester.[12]

  • Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring. For potentially sensitive proteins or to maximize yield, the reaction can be performed overnight at 4°C.

  • Quench Reaction (Optional): To stop the reaction and deactivate any remaining Sulfo-NHS esters, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Rationale: Quenching prevents further modification of the protein and consumes any unreacted crosslinker.

Part C: Purification and Analysis

  • Purification: Remove excess unreacted 3-CMG and crosslinking reagents by extensive dialysis against PBS or by using a size-exclusion chromatography (SEC) column.

  • Characterization: Confirm successful conjugation.

    • SDS-PAGE: The conjugated protein should show an increase in molecular weight, resulting in a shift to a higher position on the gel compared to the unconjugated protein.[16]

    • MALDI-TOF Mass Spectrometry: Provides a precise mass of the conjugate, allowing for the calculation of the average number of 3-CMG molecules coupled per protein molecule.

    • Carbohydrate Quantification: Assays like the phenol-sulfuric acid method can be used to quantify the amount of carbohydrate present in the purified conjugate.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Inactive EDC: EDC is moisture-sensitive and hydrolyzes over time.Use fresh, high-quality EDC. Purchase in small quantities and store in a desiccator.
Wrong Buffer: Activation or coupling buffer contains primary amines (Tris, glycine) or carboxylates (acetate).[14][17]Use a non-competing buffer like MES for activation and PBS for coupling.[11]
Incorrect pH: Activation pH was too high (>6.5) or coupling pH was too low (<7.0).Strictly adhere to the recommended pH ranges for each step. The activation is most efficient at an acidic pH (4.5-6.0).[11]
Protein Precipitation High Crosslinker Concentration: Excessive EDC/NHS can lead to protein aggregation.Reduce the molar excess of EDC and NHS. Perform a titration to find the optimal concentration.
Solubility Issues: The protein is not stable under the reaction conditions.Adjust protein concentration or add stabilizing excipients (if compatible with the chemistry). Perform the reaction at 4°C.
High Polydispersity (Broad band on SDS-PAGE) Intra/Inter-molecular Crosslinking: The one-pot method was used, or the protein has both accessible amines and carboxyls.Use the two-step protocol described above. This protects the protein's carboxyl groups from EDC during the activation step.[13]
Variable Conjugation: Reaction conditions were not well-controlled.Ensure rapid and thorough mixing when adding reagents. Control temperature and reaction times precisely.

References

  • An In-Depth Technical Guide to Carboxylic Acid Reactivity in Bioconjugation - Benchchem.
  • Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. ResearchGate.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Qualitative characterization of the carbohydrate–carrier protein... ResearchGate.
  • Conjugation of carboxylic acids | Pathway - PubChem. National Institutes of Health.
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - HK.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications (RSC Publishing). Available at: [Link]

  • NHS / sulfo-NHS. Interchim.
  • instructions - edc. Thermo Fisher Scientific.
  • Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends. MDPI.
  • It Takes Two To Tango, Part 1: Bioconjugation. Vector Labs.
  • How does EDC/NHS coupling ACTUALLY work ?. Reddit.
  • Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?. ResearchGate.
  • 3,6-Di-O-Carboxymethyl-D-glucose. BOC Sciences.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
  • Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. National Institutes of Health.
  • On the Preparation of Carbohydrate−Protein Conjugates Using the Traceless Staudinger Ligation. The Journal of Organic Chemistry - ACS Publications.
  • Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC - NIH.
  • Functional improvements in β-conglycinin by edible bioconjugation with carboxymethyl dextran. PMC - NIH.
  • Small-Molecule—Protein Conjugation Procedures. Springer Nature Experiments.
  • A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. ResearchGate.
  • Application Notes and Protocols for Diethyl Squarate in Carbohydrate Conjugation - Benchchem.
  • This compound. Biosynth.
  • 3-O-(Carboxymethyl)-D-glucose, Min. 95%. Synthose.
  • 3-O-(Carboxymethyl)-D-glucose. Sigma-Aldrich.
  • 3-O-(Carboxymethyl)-D-glucose. Sapphire North America.

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Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 3-O-Carboxymethyl-D-glucose During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-O-Carboxymethyl-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of this valuable compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent degradation and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Stability of this compound

This compound is a glucose derivative with a carboxymethyl ether linkage at the C3 position. While this ether linkage is generally more stable than a glycosidic bond, the molecule is not impervious to degradation, particularly during long-term storage or under suboptimal conditions. The primary culprits of degradation are moisture and improper pH, which can lead to hydrolysis and intramolecular cyclization. This guide will delve into the mechanisms of degradation and provide actionable strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our technical support team receives regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at 0 to 8 °C .[1][2] It is also crucial to note that the compound is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[1][2] Therefore, it must be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.

Q2: I've noticed the pH of my this compound solution has changed over time. Why is this happening and is it a concern?

A2: A change in the pH of a solution of this compound, particularly a decrease, can be an indicator of degradation. The carboxymethyl group is acidic, and any process that alters the molecular structure can affect the overall pH. More importantly, pH is a critical factor in the stability of the compound in solution. Acidic or strongly alkaline conditions can promote hydrolysis of the ether linkage or other degradation pathways. For carboxymethylated polysaccharides like CMC, a neutral to slightly alkaline pH range of 7-9 is generally the most stable.[3]

Q3: Can I store this compound in an aqueous solution? If so, for how long and under what conditions?

A3: While this compound is soluble in water, long-term storage in aqueous solution is not recommended due to the risk of hydrolysis. If you must store it in solution for a short period, it is advisable to:

  • Use a sterile, buffered solution with a pH between 7.0 and 8.5.

  • Store the solution at 2-8°C.

  • Use the solution as quickly as possible, ideally within a few days.

  • For longer-term storage, consider aliquoting and freezing at -20°C or below, though stability under these conditions should be validated for your specific application.

Q4: I suspect my sample of this compound has degraded. What are the likely degradation products?

A4: The primary degradation pathways for this compound are hydrolysis and intramolecular cyclization (lactonization).

  • Hydrolysis: Under acidic or basic conditions, the carboxymethyl ether bond can be cleaved, yielding glucose and glycolic acid.

  • Lactonization: The carboxyl group can react with one of the hydroxyl groups on the glucose ring to form a cyclic ester, known as a lactone.[4][5] This is more likely to occur under acidic conditions.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Difficulty dissolving the solid compound 1. Absorption of moisture leading to clumping. 2. Incorrect solvent or pH.1. Ensure the compound has been stored in a desiccated environment. If clumping is observed, gently break up the aggregates with a spatula before weighing. 2. Confirm the solubility in your chosen solvent. For aqueous solutions, a neutral to slightly alkaline pH may improve solubility.
Unexpected peaks in analytical chromatography (e.g., HPLC) 1. Presence of degradation products (hydrolysis or lactone formation). 2. Contamination of the sample or solvent.1. Perform a forced degradation study (see Part 3) to identify potential degradation peaks. 2. Analyze a fresh, high-purity standard of this compound to confirm the identity of the main peak and any impurities. 3. Use fresh, high-purity solvents and meticulously clean all glassware and equipment.
Inconsistent experimental results 1. Degradation of the stock solution. 2. Variability in weighing due to hygroscopicity.1. Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the intended period of use. 2. Weigh the solid compound in a controlled environment with low humidity. Work quickly to minimize exposure to air.

Part 3: Key Degradation Pathways and Prevention

A deeper understanding of the chemical degradation mechanisms is essential for developing effective storage and handling protocols.

Hydrolysis of the Ether Linkage

The ether bond at the C3 position, while more stable than a glycosidic bond, can be susceptible to cleavage under harsh acidic or basic conditions, accelerated by elevated temperatures.

  • Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbon atom of the ether linkage, leading to the formation of glucose and glycolic acid. This process can be catalyzed by both H+ and OH- ions.

Intramolecular Cyclization: Lactone Formation

Under certain conditions, the carboxylic acid moiety can react with a hydroxyl group on the glucose ring to form a cyclic ester, or lactone.[4][5] This is an intramolecular esterification reaction.

  • Mechanism: The formation of lactones is typically favored under acidic conditions, which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group.

Below is a diagram illustrating the primary degradation pathways:

degradation_pathways cluster_hydrolysis Hydrolysis Products cluster_lactone Lactonization Product main This compound hydrolysis Hydrolysis (Acid/Base, Heat) main->hydrolysis H2O lactone Lactonization (Acidic Conditions) main->lactone -H2O glucose D-Glucose hydrolysis->glucose glycolic Glycolic Acid hydrolysis->glycolic lactone_prod Lactone Derivative lactone->lactone_prod

Caption: Major degradation pathways of this compound.

Part 4: Experimental Protocols for Stability Assessment

To ensure the quality of your this compound, it is advisable to perform periodic purity checks, especially for older batches or those stored under questionable conditions. Forced degradation studies are also invaluable for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8]

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., RI or ELSD)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 48 hours.

  • Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.

  • Analysis: Analyze all samples (acid-stressed, base-stressed, oxidative-stressed, thermally-stressed, and control) by a suitable analytical method, such as HPLC. Compare the chromatograms to identify degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method suitable for assessing the purity of this compound. Method optimization may be required for your specific system and application.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and refractive index (RI) or evaporative light scattering (ELS) detector.

  • Carbohydrate analysis column (e.g., an amino-based column).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detector: RI or ELSD

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare your test sample at the same concentration as the standard in the mobile phase.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the standard. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Below is a workflow for assessing the stability of this compound:

stability_workflow start Start: Assess Stability of This compound prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) start->prep_sample hplc_analysis HPLC Analysis (Carbohydrate Column) prep_sample->hplc_analysis check_purity Check Purity (Area % of Main Peak) hplc_analysis->check_purity pure Purity Acceptable (>95%) check_purity->pure Yes impure Purity Unacceptable (<95% or significant impurity peaks) check_purity->impure No end_use Proceed with Experiment pure->end_use forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Oxidation) impure->forced_degradation identify_impurities Identify Impurity Peaks by Comparing with Stressed Samples forced_degradation->identify_impurities end_discard Discard Sample and Obtain New Batch identify_impurities->end_discard

Caption: Workflow for stability assessment of this compound.

References

  • Sapphire North America. 3-O-(Carboxymethyl)-D-glucose. [Link]

  • Wikipedia. Lactone. [Link]

  • BioPharmaSpec. Forced Degradation Studies. [Link]

  • Robins, M. J., et al. (2000). Glucose-Derived 3'-(Carboxymethyl)-3'-deoxyribonucleosides and 2',3'-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues. The Journal of Organic Chemistry, 65(10), 2939–2945. [Link]

  • M’boungou Gwladys Jysmard, et al. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of Clinical Pharmacology and Therapeutics, 15(11), 1245-1250. [Link]

  • PubMed. Glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides and 2', 3'-lactones as synthetic precursors for amide-linked oligonucleotide analogues. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Sidley Chemical Co.,LTD. Sodium Carboxymethyl Cellulose (CMC). [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-O-Carboxymethyl-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and foundational scientific principles to ensure your success.

Part 1: Frequently Asked Questions (FAQs) - The Core Principles of Solubility

This section addresses the most common issues and the scientific reasoning behind their solutions. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: I'm having difficulty dissolving this compound in neutral water. Why is it not readily soluble, and what is the most critical factor I should consider?

Answer: The primary reason for low solubility in neutral water is the molecular structure of this compound itself. The molecule consists of a polar glucose backbone, which is hydrophilic, but it also features a carboxylic acid group (-COOH) at the 3-O position. The protonation state of this single carboxyl group is the most critical factor governing aqueous solubility.

The Causality: The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents like water.[1][2] While the molecule is generally polar, the solubility is dramatically influenced by the ionization of the carboxymethyl group.

  • At Acidic pH (pH < ~4): The carboxyl group is protonated (-COOH). In this state, it is less polar and can form intermolecular hydrogen bonds with other this compound molecules, leading to aggregation and precipitation rather than dissolution.

  • At Neutral to Alkaline pH (pH > ~6): The carboxyl group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionization introduces a formal charge, significantly increasing the molecule's polarity and its ability to form strong ion-dipole interactions with water molecules, thereby promoting dissolution.[3][4]

Therefore, the first and most crucial step in troubleshooting is to adjust the pH of your solvent.

Diagram 1: Effect of pH on the ionization state and solubility.
Q2: What is the recommended starting procedure and pH range for dissolving this compound?

Answer: For maximal solubility, you should prepare your solution in a slightly alkaline environment. A pH range of 7.5 to 9.0 is an excellent starting point.

The Rationale: This pH range ensures that the carboxymethyl group is well into its deprotonated, carboxylate form, maximizing its polarity and interaction with water. While some acidic polysaccharides require strongly alkaline conditions to dissolve[4], this compound, being a smaller molecule, typically dissolves readily under mildly basic conditions. Starting with a buffer in this range (e.g., Tris or HEPES) or by titrating a suspension of the compound in deionized water with dilute sodium hydroxide (NaOH) is the most effective strategy.

Q3: Can I use heat or sonication to aid dissolution? Are there any risks?

Answer: Yes, gentle heating and sonication are effective mechanical aids for dissolution, but they should be used judiciously and in combination with pH adjustment.

Expert Insights:

  • Gentle Heating: Warming the solution to 40-50°C can increase the kinetic energy of both the solvent and solute molecules, accelerating the rate of dissolution.

  • Sonication: A brief period in an ultrasonic bath can help break up powder agglomerates, increasing the surface area available for solvation.

Trustworthiness (Self-Validation): Always perform these steps after adjusting the pH. Heating an acidic suspension will likely not lead to significant dissolution. The primary risk with carbohydrates is degradation at high temperatures or extreme pH. Avoid boiling the solution unless you have validated the stability of the compound under those conditions for your specific application.

Q4: What is the expected solubility of this compound in common organic solvents?

Answer: The solubility in organic solvents is expected to be low. As a highly polar carbohydrate derivative, it will adhere to the "like dissolves like" principle.[1]

The Causality:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): Insoluble. There are no favorable intermolecular interactions to overcome the strong hydrogen bonding within the solid-state compound.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): May exhibit low to moderate solubility. These solvents are polar and can engage in some hydrogen bonding, but they are generally less effective than water for highly hydroxylated and charged compounds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Low solubility. While these alcohols are polar, their polarity is lower than water, making them less effective at solvating the charged carboxylate form. Glucose itself has limited solubility in ethanol.[5]

For a summary of expected solubility, refer to Table 2 in the Data Summary section.

Part 2: Experimental Protocols & Workflows

These protocols provide detailed, validated methodologies for preparing solutions and testing solubility.

Protocol 1: Standard Method for Preparing an Aqueous Stock Solution

This protocol describes the standard procedure for reliably dissolving this compound to create a stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity deionized water or a suitable buffer (e.g., 10 mM HEPES). Stir gently with a magnetic stir bar to create a uniform suspension. Do not expect it to dissolve at this stage if using pure water.

  • pH Adjustment: While stirring, slowly add 0.1 M or 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding base until the solid material dissolves completely and the pH is stable within the target range (e.g., pH 8.0).

  • Gentle Heating (Optional): If dissolution is slow, warm the solution to 40-50°C on a stirrer/hotplate. Do not exceed 60°C to minimize the risk of degradation.

  • Final Volume Adjustment: Once the solute is fully dissolved and the solution has returned to room temperature, transfer it to a volumetric flask. Rinse the original container with the solvent and add the rinsing to the flask. Add solvent to bring the solution to the final desired volume.

  • Filtration: For biological applications, sterile filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Sources

Optimizing reaction conditions for the synthesis of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-O-Carboxymethyl-D-glucose (3-O-CMG). The selective functionalization of carbohydrates presents unique challenges due to their polyhydroxylated nature.[1][2] This document provides a robust baseline protocol, in-depth troubleshooting advice, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction conditions.

Core Synthesis Strategy: A Protected Pathway

The synthesis of 3-O-CMG is most reliably achieved through a multi-step process involving the strategic use of protecting groups. This ensures regioselectivity by masking all hydroxyl groups except the target C3-OH before carboxymethylation. The overall workflow is based on the Williamson ether synthesis, a classic SN2 reaction where an alkoxide reacts with an organohalide.[3][4]

Visualizing the Workflow

The general synthetic pathway involves three key stages following the protection of the starting D-glucose.

SynthesisWorkflow Start D-Glucose Protection Protection of C1, C2, C4, C6 Hydroxyls Start->Protection e.g., Acetone, Acid Catalyst Carboxymethylation Carboxymethylation of C3-OH Protection->Carboxymethylation 1. Base (NaH) 2. Haloacetate Deprotection Acid-Catalyzed Deprotection Carboxymethylation->Deprotection e.g., aq. TFA Purification Chromatographic Purification Deprotection->Purification End This compound Purification->End

Caption: General workflow for the regioselective synthesis of 3-O-CMG.

Experimental Protocol: Synthesis of 3-O-CMG via a Protected Intermediate

This protocol details a reliable method starting from D-glucose.

Part 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Protected Glucose)

  • Setup: To a flask containing anhydrous D-glucose, add anhydrous acetone and a catalytic amount of a Lewis acid (e.g., CuSO₄) or a strong protic acid (e.g., H₂SO₄).

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This protection scheme is highly effective as it leaves only the C3 hydroxyl group available for reaction.[5]

  • Workup: Once the starting material is consumed, neutralize the acid catalyst. Filter the solution and evaporate the solvent under reduced pressure. The crude product can often be purified by recrystallization.

Part 2: Carboxymethylation of the C3-Hydroxyl Group

  • Setup: Dissolve the protected glucose from Part 1 in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), under an inert atmosphere (e.g., Argon or Nitrogen).

  • Alkoxide Formation: Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the alkoxide.

  • SN2 Reaction: Add a solution of an alkylating agent, such as ethyl bromoacetate or sodium chloroacetate, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or ethanol. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Deprotection and Final Purification

  • Hydrolysis: Dissolve the crude product from Part 2 in a mixture of an organic solvent and aqueous acid (e.g., 80% acetic acid or dilute trifluoroacetic acid).

  • Reaction: Heat the mixture gently (e.g., 40-60 °C) and monitor the removal of the isopropylidene groups by TLC.[6]

  • Purification: Once deprotection is complete, neutralize the acid and remove the solvent. The final product, this compound, is typically a water-soluble solid and requires purification by column chromatography on silica gel.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the likely causes?

This is a multifaceted problem. The cause can be pinpointed by systematically evaluating each stage of the reaction.

Troubleshooting Start Low Overall Yield Cause1 Cause: Incomplete Reaction at Carboxymethylation Step Start->Cause1 Cause2 Cause: Poor Regioselectivity/ Incomplete Protection Start->Cause2 Cause3 Cause: Degradation of Carbohydrate Start->Cause3 Cause4 Cause: Product Loss During Workup/ Purification Start->Cause4 Solution1 Solution: - Ensure anhydrous conditions (dry solvent/glassware). - Use a sufficiently strong base (e.g., NaH). - Increase reaction time or temperature moderately. Cause1->Solution1 Solution2 Solution: - Verify purity of protected intermediate (NMR, TLC). - Ensure protection reaction goes to completion. - Use a robust protecting group strategy (e.g., di-acetonide). Cause2->Solution2 Solution3 Solution: - Avoid excessively high temperatures. - Minimize reaction time in strong base/acid. - Consider milder base (e.g., Ag₂O) for carboxymethylation. Cause3->Solution3 Solution4 Solution: - Ensure proper pH during extraction. - Use appropriate chromatography conditions. - The product is polar; avoid excessive washing with non-polar solvents. Cause4->Solution4

Caption: Troubleshooting logic for diagnosing low yield in 3-O-CMG synthesis.

Q2: My final product is contaminated with other isomers (e.g., 2-O-CMG, 6-O-CMG). How do I improve regioselectivity?

  • Primary Cause: The root of poor regioselectivity is almost always an inadequate protecting group strategy. The relative reactivity of the hydroxyl groups on glucose is generally C6-OH > C2-OH > C3-OH > C4-OH. If other hydroxyls are exposed, they will react, leading to a mixture of products.[8][9]

  • Solution:

    • Verify Your Protected Intermediate: Before proceeding to the carboxymethylation step, confirm the structure and purity of your protected glucose derivative using ¹H and ¹³C NMR. The spectrum should clearly show that only the desired C3-OH is free.

    • Employ a Bidentate Protecting Group: The use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is highly recommended because it effectively locks the pyranose ring into a furanose form and protects the C1/C2 and C5/C6 hydroxyls simultaneously, leaving only the C3-OH accessible.[5]

Q3: I'm observing a brown, tar-like substance in my reaction flask, especially during the carboxymethylation or deprotection steps. What's happening?

  • Cause: This indicates carbohydrate degradation. Sugars are sensitive to harsh conditions.[10]

    • Under Strong Base: Strong bases at elevated temperatures can promote enolization and subsequent rearrangement and decomposition reactions (caramelization).

    • Under Strong Acid: The deprotection step, if too harsh (high temperature or prolonged reaction time), can cause charring and degradation of the sugar backbone.

  • Solution:

    • Temperature Control: Strictly control the temperature during all steps. Alkoxide formation should be done at 0 °C, and the subsequent SN2 reaction can often proceed efficiently at room temperature.

    • Monitor Deprotection Closely: Use TLC to track the removal of protecting groups. As soon as the desired product is formed, neutralize the acid and proceed with the workup to prevent overexposure.

    • Alternative Milder Conditions: For the Williamson ether synthesis step, a variation using silver oxide (Ag₂O) is much milder and can prevent base-catalyzed degradation, though it is a more expensive reagent.[11][12]

Frequently Asked Questions (FAQs)

Q: Why is the Williamson ether synthesis the chosen method for this reaction? A: The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[4] It works via an SN2 mechanism, which requires the formation of a potent nucleophile (the alkoxide) that attacks an electrophilic carbon (the carbon on the haloacetate).[3] This method is broadly applicable in carbohydrate chemistry, provided that sensitive functional groups are adequately protected.

Q: What are the optimal reaction parameters for the carboxymethylation step? A: Optimal conditions can vary, but the following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly forms the alkoxide. Requires strictly anhydrous conditions.[11]
Alkylating Agent Ethyl Bromoacetate or Chloroacetic AcidPrimary halides are excellent substrates for SN2 reactions and minimize competing elimination reactions.[3]
Solvent Anhydrous THF or DMFAprotic polar solvents that solvate the cation of the alkoxide but not the nucleophile, increasing its reactivity.
Temperature 0 °C to Room TemperatureLow temperature for alkoxide formation minimizes side reactions. The SN2 reaction can then proceed at RT.
Molar Ratio 1.1 - 1.5 eq. Base; 1.1 - 1.5 eq. Alkylating AgentA slight excess of reagents ensures the reaction goes to completion.

Q: Which analytical methods are best for monitoring the reaction and characterizing the final product? A: A combination of techniques is essential for unambiguous characterization.

  • Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress at every stage (protection, carboxymethylation, deprotection).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the protected intermediate and the final product. Specific chemical shifts will confirm the attachment of the carboxymethyl group at the C3 position.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful carboxymethylation. Techniques like HPLC-MS can also be used for purity analysis.[13][14]

Q: Is it possible to perform this synthesis without protecting groups? A: While protecting-group-free synthesis is an attractive goal, it is exceptionally challenging for achieving regioselectivity with molecules like glucose.[15][] Attempting to directly carboxymethylate unprotected glucose will result in a complex mixture of products, with substitution occurring at the most reactive hydroxyls (primarily C6 and C2), making the isolation of pure 3-O-CMG extremely difficult and low-yielding.[8]

References

  • Chemistry Steps. (n.d.). Ether and Ester Derivatives of Carbohydrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Mischnick, P. (2022). Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge. MDPI. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • M'boungou Gwladys Jysmard, WANG Xin-ting, LIU Xiao-dong. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Jung, M. E., & Rhee, H. (2000). Glucose-Derived 3'-(Carboxymethyl)-3'-deoxyribonucleosides and 2',3'-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Strategies for Protecting Group Free Glycosidation. Retrieved from [Link]

  • Unknown. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Retrieved from [Link]

  • DEA. (n.d.). New synthesis of 3-(β-D-glucopyranosyl)-5-substituted-1,2,4-triazoles, nanomolar inhibitors of glycogen phosphorylase. Retrieved from [Link]

  • Taborda, A., Rénio, M., Ventura, M. R., & Martins, L. O. (2024). A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fungal Exocellular (1-6)-β-d-glucan: Carboxymethylation, Characterization, and Antioxidant Activity. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimization of the process of acetylation and carboxymethylation for a polysaccharide from Gastrodia elata and antioxidant and immunomodulatory activities test. PMC. Retrieved from [Link]

  • National Institutes of Health. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Synthesis Process Development and Optimization. Retrieved from [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

  • ACS Omega. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3,4,6-TETRAMETHYL-d-GLUCOSE. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 20.5: Derivatives of Glucose. Retrieved from [Link]

  • Science Alert. (2010). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Retrieved from [Link]

  • Unknown. (2011). Challenges and Strategies in the Synthesis and Study of Glycans. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (n.d.). CARBOXYMETHYLATION OF POLYSACCHARIDES – A COMPARATIVE STUDY. Retrieved from [Link]

  • National Institutes of Health. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Retrieved from [Link]

  • PubMed. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper | Request PDF. Retrieved from [Link]

  • PubMed Central. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Retrieved from [Link]

Sources

Identifying and removing impurities from 3-O-Carboxymethyl-D-glucose samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with 3-O-Carboxymethyl-D-glucose (3-CM-Glc). This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the purity and integrity of your 3-CM-Glc samples, a critical factor for reproducible and reliable experimental outcomes in drug development and glycobiology research.

Part 1: Troubleshooting Guide - Impurity Identification and Removal

This section addresses common challenges in identifying and eliminating impurities from this compound samples.

Question 1: My 3-CM-Glc sample shows unexpected peaks during HPLC analysis. What are the likely impurities and how can I identify them?

Answer:

Unidentified peaks in your High-Performance Liquid Chromatography (HPLC) analysis of 3-CM-Glc typically originate from several sources introduced during synthesis or storage. The most common impurities include unreacted starting materials, byproducts of the carboxymethylation reaction, and degradation products.

Common Impurities:

  • Unreacted D-glucose: The primary starting material for the synthesis of 3-CM-Glc.

  • Di- and tri-carboxymethylated glucose derivatives: Over-carboxymethylation can lead to the formation of species with carboxymethyl groups at other positions on the glucose molecule.

  • Glycolic acid: A byproduct of the breakdown of the carboxymethylating agent (e.g., chloroacetic acid).

  • Sodium chloride or other salts: Remnants from the reaction and neutralization steps.

  • Degradation products: Formed due to improper storage conditions, such as exposure to high temperatures or non-neutral pH.

Identification Strategy:

A multi-pronged approach using orthogonal analytical techniques is the most robust strategy for impurity identification.

Experimental Protocol: Impurity Identification Workflow

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive method for the analysis of carbohydrates. It can effectively separate 3-CM-Glc from unreacted glucose and other charged derivatives.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the impurity peaks, providing strong evidence for their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, confirming their identity and the position of carboxymethylation.

Workflow for Impurity Identification

cluster_0 Sample Analysis cluster_1 Identification Techniques cluster_2 Confirmation Sample 3-CM-Glc Sample with Impurities HPLC Initial HPLC Analysis Sample->HPLC Peaks Unexpected Peaks Observed HPLC->Peaks HPAE_PAD HPAE-PAD Peaks->HPAE_PAD Separation LC_MS LC-MS Peaks->LC_MS Molecular Weight NMR NMR Spectroscopy Peaks->NMR Structural Info Structure Structural Elucidation of Impurities HPAE_PAD->Structure LC_MS->Structure NMR->Structure Crude Crude 3-CM-Glc (contains Glucose, Salts) Anion_Exchange Anion-Exchange Chromatography Crude->Anion_Exchange Wash Wash with Low Salt Buffer Anion_Exchange->Wash Separation Bound Bound: 3-CM-Glc Anion_Exchange->Bound Unbound Unbound: D-glucose Wash->Unbound Elute Elute with Salt Gradient Desalt Desalting (Dialysis or SEC) Elute->Desalt Pure Pure 3-CM-Glc Desalt->Pure Salt_Removal Salt Removal Desalt->Salt_Removal Bound->Elute

Technical Support Center: Navigating 3-O-Carboxymethyl-D-glucose Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges posed by 3-O-Carboxymethyl-D-glucose (3-CMG) in biological and toxicological assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter this interfering substance in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and eliminate interference from 3-CMG, ensuring the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs): Understanding this compound

This section provides a foundational understanding of this compound, its origins, and the mechanisms by which it can interfere with common laboratory assays.

Q1: What is this compound (3-CMG)?

A1: this compound is a modified glucose molecule where a carboxymethyl group (-CH₂COOH) is attached to the oxygen atom at the third carbon position of the glucose ring.[1][2] This structural modification, while seemingly minor, can significantly alter its chemical properties and biological reactivity compared to native D-glucose. 3-CMG is a known metabolite of icodextrin, a glucose polymer used in peritoneal dialysis solutions.[3][4]

Q2: Why does 3-CMG interfere with biological assays?

A2: The interference primarily stems from its structural similarity to D-glucose. Many biological assays, especially those employing enzymes, are designed to be highly specific to glucose. However, the carboxymethyl modification at the C3 position may not be sufficient to prevent 3-CMG from binding to the active sites of these enzymes, leading to either competitive inhibition or being erroneously recognized as a substrate. This can result in either false positive or false negative signals, depending on the assay's mechanism.

Q3: Which types of assays are most susceptible to 3-CMG interference?

A3: Assays that are most at risk include:

  • Enzymatic assays for glucose quantification: Particularly those using certain types of glucose dehydrogenase.

  • Cell-based assays relying on glycolysis: Interference can occur at the initial glucose phosphorylation step.

  • Toxicology immunoassays: Structural similarities can lead to cross-reactivity.

  • NAD+/NADH and NADP+/NADPH based assays: If 3-CMG is incorrectly utilized by dehydrogenases, it can alter the balance of these crucial cofactors.[5][6]

II. Troubleshooting Guide: Enzymatic Assays

This guide provides specific troubleshooting advice for common enzymatic assays where 3-CMG interference is a concern.

A. Glucose Quantification Assays

Q4: I'm observing unexpectedly high glucose readings in my samples. Could 3-CMG be the cause?

A4: Yes, this is a classic sign of interference, especially if your samples are from patients undergoing peritoneal dialysis with icodextrin.[7] The interference is highly dependent on the enzyme used in your glucose assay kit.

  • Mechanism of Interference: Glucose dehydrogenase (GDH) enzymes, particularly those using pyrroloquinoline quinone (GDH-PQQ) as a cofactor, are known to have broad substrate specificity and can oxidize other sugars, including metabolites of icodextrin.[7][8] This leads to the generation of a signal that is falsely attributed to glucose. In contrast, glucose oxidase (GOx) based methods are generally more specific for β-D-glucose and are less likely to react with 3-CMG or its structural analogs.[8]

Table 1: Enzyme Specificity and Susceptibility to Interference

Enzyme SystemCofactorSusceptibility to Icodextrin Metabolite InterferenceReference
Glucose DehydrogenasePyrroloquinoline quinone (GDH-PQQ)High[7]
Glucose DehydrogenaseNicotinamide adenine dinucleotide (GDH-NAD)Low[8]
Glucose DehydrogenaseFlavin adenine dinucleotide (GDH-FAD)Low[8]
Glucose OxidaseFlavin adenine dinucleotide (GOx-FAD)Very Low[8][9]

Troubleshooting Steps:

  • Verify the Enzyme System: Check the product insert of your glucose assay kit to identify the enzyme and cofactor used. If it is a GDH-PQQ based system, there is a high probability of interference.

  • Switch to a More Specific Assay: If possible, switch to a glucose assay kit that utilizes glucose oxidase (GOx) or a more specific glucose dehydrogenase (GDH-NAD or GDH-FAD).

  • Sample Pre-treatment: If switching assays is not feasible, consider pre-treating your sample to remove 3-CMG. (See Section IV: Protocols for Mitigation).

Glucose_Assay_Interference cluster_sample Biological Sample cluster_assay Glucose Assay Glucose Glucose GDH_PQQ GDH-PQQ Enzyme Glucose->GDH_PQQ Reacts GOx Glucose Oxidase Enzyme Glucose->GOx Reacts 3-CMG This compound 3-CMG->GDH_PQQ Cross-reacts (False Positive) 3-CMG->GOx No/Low Reaction Signal Signal GDH_PQQ->Signal Generates Signal GOx->Signal Generates Signal

Caption: Mechanism of 3-CMG interference in glucose assays.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assays

Q5: My LDH assay is showing inconsistent or lower-than-expected results in the presence of 3-CMG. What could be the issue?

A5: Interference in LDH assays by 3-CMG is less direct than in glucose assays but can occur through several mechanisms.

  • Mechanism of Interference:

    • Alteration of NAD+/NADH Ratio: LDH assays measure the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10] If 3-CMG is slowly metabolized by other cellular dehydrogenases, it could alter the intracellular NAD+/NADH pool, thereby affecting the LDH reaction rate.[5]

    • pH Changes: The carboxymethyl group of 3-CMG is acidic. High concentrations of 3-CMG in the sample could potentially lower the pH of the assay buffer, affecting LDH enzyme activity, as bacterial acidification of the medium has been shown to interfere with the assay.[11]

    • Direct Enzyme Inhibition: While less likely, high concentrations of 3-CMG could potentially interact with and inhibit the LDH enzyme directly.

Troubleshooting Steps:

  • Buffer Capacity Check: Ensure your assay buffer has sufficient buffering capacity to handle the potential acidity of 3-CMG-containing samples. You can test this by measuring the pH of a sample spiked with a high concentration of 3-CMG.

  • Sample Dilution: Diluting the sample can reduce the concentration of 3-CMG to a level where it no longer interferes. However, ensure that the LDH activity in the diluted sample is still within the detection range of the assay.

  • Kinetic vs. Endpoint Reading: If using a kinetic assay, examine the reaction curve. A non-linear or delayed reaction start could indicate interference. An endpoint assay might be less affected by minor changes in reaction kinetics.

  • Spike and Recovery Control: Perform a spike and recovery experiment by adding a known amount of purified LDH to your sample matrix with and without 3-CMG. A significant difference in the recovered LDH activity would confirm interference.

III. Troubleshooting Guide: Cell-Based Assays

Q6: I am seeing altered cellular metabolism in my cell-based assays (e.g., glycolysis stress test, glucose uptake) when 3-CMG is present. How can I address this?

A6: 3-CMG can significantly impact cell-based assays that depend on glucose metabolism.

  • Mechanism of Interference:

    • Competition for Glucose Transporters: 3-CMG, being a glucose analog, can compete with glucose for uptake into cells via glucose transporters (GLUTs).[12]

    • Hexokinase Activity: Once inside the cell, 3-CMG could potentially be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway. Some hexokinases have broad substrate specificity and can phosphorylate other hexoses.[13][14] Phosphorylated 3-CMG cannot be further metabolized in the glycolytic pathway, leading to its accumulation and potential feedback inhibition of hexokinase.[15] This would result in a decrease in overall glycolytic flux.

Glycolysis_Interference Glucose_ext Extracellular Glucose GLUT Glucose Transporter (GLUT) Glucose_ext->GLUT 3CMG_ext Extracellular 3-CMG 3CMG_ext->GLUT Competition Glucose_int Intracellular Glucose GLUT->Glucose_int 3CMG_int Intracellular 3-CMG GLUT->3CMG_int Hexokinase Hexokinase Glucose_int->Hexokinase 3CMG_int->Hexokinase Potential Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P 3CMG_P 3-CMG-Phosphate Hexokinase->3CMG_P Glycolysis Glycolysis G6P->Glycolysis 3CMG_P->Hexokinase Feedback Inhibition? Block Metabolic Block 3CMG_P->Block

Caption: Potential interference of 3-CMG in cellular glycolysis.

Troubleshooting Steps:

  • Use a Non-Metabolizable Glucose Analog for Controls: For glucose uptake assays, consider using a radiolabeled or fluorescently tagged non-metabolizable glucose analog (e.g., 2-deoxy-D-glucose) as a tracer and assess if 3-CMG competes for its uptake.

  • Directly Measure Glycolytic Intermediates: If you suspect a block in glycolysis, use techniques like mass spectrometry to measure the levels of key glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate) in the presence and absence of 3-CMG.

  • Alternative Energy Sources: To determine if the observed cellular effects are due to a general metabolic disruption or a specific block in glycolysis, provide cells with an alternative energy source that bypasses the initial steps of glycolysis (e.g., pyruvate or glutamine) and observe if normal function is restored.

  • Sample Cleanup: For assays measuring extracellular metabolites (e.g., lactate production), pre-treat the culture supernatant to remove 3-CMG before analysis.

IV. Protocols for Mitigation of 3-CMG Interference

This section provides detailed experimental protocols to help you remove 3-CMG from your biological samples.

Protocol 1: Solid-Phase Extraction (SPE) for 3-CMG Removal

This protocol is designed to remove the negatively charged 3-CMG from aqueous biological samples like serum, plasma, or cell culture media using an anion-exchange SPE cartridge.

Materials:

  • Anion-exchange SPE cartridges (e.g., quaternary ammonium-based sorbent)

  • SPE vacuum manifold

  • Conditioning solvent: Methanol

  • Equilibration solvent: Deionized water, pH adjusted to ~7.0

  • Wash solvent: Deionized water, pH adjusted to ~7.0

  • Elution solvent (for method development, not sample collection): High ionic strength buffer or acidic solution (e.g., 1M NaCl or 0.1M HCl)

  • Sample collection tubes

Procedure:

  • Sample Pre-treatment: Adjust the pH of your sample to approximately 7.0 to ensure the carboxyl group of 3-CMG is deprotonated (negatively charged). Centrifuge the sample to remove any particulates.[13]

  • Cartridge Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.[13][16]

  • Cartridge Equilibration: Pass 2-3 column volumes of pH 7.0 deionized water through the cartridge to equilibrate the sorbent to the sample's pH.[13][14]

  • Sample Loading: Slowly load the pre-treated sample onto the cartridge. The negatively charged 3-CMG will be retained by the positively charged sorbent, while neutral molecules like glucose will pass through. Collect the flow-through, which contains your purified sample.

  • Washing (Optional): To maximize the recovery of your analytes of interest, you can wash the cartridge with 1-2 column volumes of pH 7.0 deionized water and collect this fraction with the initial flow-through.

  • Analyte Collection: The combined flow-through and wash fractions contain your sample with reduced 3-CMG concentration. This sample is now ready for your downstream assay.

  • Method Validation (Important): Before applying this protocol to your precious samples, validate it using a sample matrix spiked with a known concentration of your analyte of interest and 3-CMG. Analyze the flow-through to ensure your analyte is not retained by the cartridge and that 3-CMG is effectively removed.

SPE_Workflow Start Start Pretreat_Sample 1. Pre-treat Sample (Adjust pH to ~7.0) Start->Pretreat_Sample Condition_Cartridge 2. Condition Cartridge (Methanol) Pretreat_Sample->Condition_Cartridge Equilibrate_Cartridge 3. Equilibrate Cartridge (DI Water, pH 7.0) Condition_Cartridge->Equilibrate_Cartridge Load_Sample 4. Load Sample Equilibrate_Cartridge->Load_Sample Collect_Flowthrough Collect Flow-through (Analyte of Interest) Load_Sample->Collect_Flowthrough Retained_3CMG 3-CMG Retained on Cartridge Load_Sample->Retained_3CMG Wash_Cartridge 5. Wash Cartridge (DI Water, pH 7.0) Collect_Flowthrough->Wash_Cartridge Combine_Fractions Combine Flow-through and Wash Fractions Wash_Cartridge->Combine_Fractions Assay Proceed to Assay Combine_Fractions->Assay

Caption: Solid-Phase Extraction workflow for 3-CMG removal.

Protocol 2: Enzymatic Degradation of 3-CMG (Conceptual)

Currently, there are no commercially available enzymes specifically validated for the degradation of this compound. However, based on the enzymatic degradation of other carboxymethylated polysaccharides like carboxymethyl cellulose, it is conceivable that certain cellulases or other glycoside hydrolases with broad substrate specificity might exhibit some activity towards the glycosidic bond of 3-CMG.[17][18] This remains an area for further research and development. Should such an enzyme become available, a protocol would involve incubating the sample with the enzyme under optimal conditions (pH, temperature) to degrade 3-CMG into smaller, non-interfering components, followed by heat inactivation of the enzyme before proceeding with the primary assay.

V. Conclusion

Interference from this compound is a significant challenge that can compromise the validity of experimental results. By understanding the mechanisms of interference and implementing the appropriate troubleshooting and mitigation strategies outlined in this guide, researchers can enhance the accuracy and reliability of their data. As a final recommendation, always perform appropriate validation experiments when dealing with samples that may contain potentially interfering substances.

VI. References

  • Floré, K. M., & Delanghe, J. R. (2009). Analytical interferences in point-of-care testing glucometers by icodextrin and its metabolites: an overview. Peritoneal dialysis international : journal of the International Society for Peritoneal Dialysis, 29(4), 377–383.

  • Goffin, E., Goudemant, C., & Libion, M. (2001). Kinetic analysis of icodextrin interference with serum amylase assays. Peritoneal dialysis international : journal of the International Society for Peritoneal Dialysis, 21(3), 299–303.

  • van de Apperloo, J. J., de Vries, A. P., & de Boer, D. (2005). A quantitative appraisal of interference by icodextrin metabolites in point-of-care glucose analyses. Clinical chemistry and laboratory medicine, 43(4), 438–441.

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Wiesinger, M., et al. (2021). A metabolic shift toward glycolysis enables cancer cells to maintain survival upon concomitant glutamine deprivation and V-ATPase inhibition. Cell Death & Disease, 12(1), 1-15.

  • Karlsson, J., et al. (2002). Enzymatic degradation of carboxymethyl cellulose hydrolyzed by the endoglucanases Cel5A, Cel7B, and Cel45A from Humicola insolens and Cel7B, Cel12A and Cel45Acore from Trichoderma reesei. Biomacromolecules, 3(2), 345-352.

  • Diva-Portal.org. (2020). Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Al-Balkhi, M. H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Separations, 9(10), 304.

  • Yaromina, A., et al. (2012). Effects of three modifiers of glycolysis on ATP, lactate, hypoxia, and growth in human tumor cell lines in vivo. Strahlentherapie und Onkologie, 188(5), 431-437.

  • ResearchGate. (2025). Enzymatic degradation of carboxymethyl cellulose hydrolyzed by the endoglucanases Cel5A, Cel7B, and Cel45A from Humicola insolens and Cel7B, Cel12A and Cel45Acore from Trichoderma reesei. Retrieved from [Link]

  • Zhang, H., et al. (2016). Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes. Scientific reports, 6(1), 1-11.

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

  • Jendrike, N., et al. (2021). Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for. Journal of Diabetes Science and Technology, 15(4), 931-941.

  • Boehm, R., et al. (2019). In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. Journal of Diabetes Science and Technology, 13(1), 82-95.

  • Setford, S. J. (2025). The Impact of Interfering Substances on Continuous Glucose Monitors Part 3: A Review of Non-labeled Substances Influencing Continuous Glucose Monitor Readings. Journal of Diabetes Science and Technology.

  • Williamson, J. R., et al. (2016). Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications. Pharmacology & therapeutics, 161, 27-46.

  • Bankar, S. B., et al. (2009). Review of Glucose Oxidases and Glucose Dehydrogenases: A Bird's Eye View of Glucose Sensing Enzymes. Journal of Diabetes Science and Technology, 3(4), 903-913.

  • Setford, S. J. (2025). The Impact of Interfering Substances on Continuous Glucose Monitors: Part 1. Journal of Diabetes Science and Technology.

  • Yang, Y., et al. (2020). NADH/NAD+ Redox Imbalance and Diabetic Kidney Disease. International Journal of Molecular Sciences, 21(18), 6753.

  • Leippe, D., et al. (2017). Bioluminescent Assays for Glucose and Glutamine Metabolism: High-Throughput Screening for Changes in Extracellular and Intracellular Metabolites. ASSAY and Drug Development Technologies, 15(6), 256-267.

  • Krasowski, M. D., et al. (2010). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. The Journal of Applied Laboratory Medicine, 4(4), 458-467.

  • Lu, Y. R., & Lin, H. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Nicotinamide adenine dinucleotide (NAD+) metabolism in aging (pp. 13-28). Humana Press, New York, NY.

  • Li, X., et al. (2024). Preparation and degradability of novel cross-linked functional hydrogels from enzymatic synthesized α-1,3-glucan and its carboxymethyl derivative. Chemistry Letters, 53(7), cpadae083.

  • McWhorter, T. J., et al. (2004). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. The Journal of experimental biology, 207(Pt 17), 3059–3066.

  • Le Belle, J. E., et al. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. International Journal of Molecular Sciences, 25(11), 6140.

  • ResearchGate. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. Retrieved from [Link]

  • Li, Y., et al. (2025). Enhanced Thermal and Storage Stability of Glucose Oxidase via Encapsulation in Chitosan-Coated Alginate and Carboxymethyl Cellulose Gel Particles. Foods, 14(4), 585.

  • Chowdhury, I., et al. (2024). Kinetic modelling of the cellular metabolic responses underpinning in vitro glycolysis assays. The FEBS Journal.

  • Nagaraj, R. H., et al. (2002). Glucose Autoxidation Induces Functional Damage to Proteins via Modification of Critical Arginine Residues. Journal of Biological Chemistry, 277(35), 31697-31704.

  • Krasowski, M. D., et al. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC emergency medicine, 11, 5.

  • Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. In Sirtuins (pp. 221-236). Humana Press, New York, NY.

  • Ismail, A. A. (2012). Interferences in Immunoassay. In Immunoassay and Other Bioanalytical Techniques (pp. 223-242). CRC Press.

  • Gonzalez, A., & Hall, M. N. (2020). Exploring the Influence of Cell Metabolism on Cell Fate through Protein Post-translational Modifications. Annual Review of Cell and Developmental Biology, 36, 429-454.

  • Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in cellular and infection microbiology, 10, 483.

  • Hielscher, A., et al. (2022). Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines. Cancer & Metabolism, 10(1), 1-17.

  • Abe, J., & Berk, B. C. (2013). Glucose consumption of vascular cell types in culture: toward optimization of experimental conditions. American Journal of Physiology-Cell Physiology, 304(5), C401-C402.

  • Wang, S., et al. (2024). Analytical Interference in Chemiluminescence Assay–Measured Angiotensin I, Angiotensin II, Aldosterone, and Renin. The Journal of Applied Laboratory Medicine.

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Technical Support Center: Improving the Stability of 3-O-Carboxymethl-D-glucose in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 3-O-Carboxymethyl-D-glucose (3-CMG). The objective is to provide the necessary knowledge and protocols to maintain the stability and integrity of 3-CMG within experimental buffers, thereby bolstering the accuracy and reproducibility of your research findings.

Introduction to this compound (3-CMG)

This compound is a modified glucose molecule where a carboxymethyl group is attached to the third carbon. This modification gives 3-CMG unique properties, making it a valuable compound in various biochemical and pharmaceutical research areas.[1] However, this structural alteration also brings potential stability issues that require careful management. This guide will address common challenges and their effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-CMG in aqueous buffer solutions?

The stability of this compound in experimental buffers is mainly affected by pH, temperature, and the presence of specific metal ions.

  • pH: The ether linkage in 3-CMG is susceptible to hydrolysis, a reaction that can be catalyzed by acidic conditions.[2][3] While generally stable, extremes in pH can accelerate the degradation of the molecule.[4] It is crucial to maintain the pH of the buffer within a range that ensures the stability of the ether bond.

  • Temperature: Elevated temperatures significantly accelerate the degradation of glucose and its derivatives.[5] Storing stock solutions and conducting experiments at higher than necessary temperatures can lead to a considerable breakdown of 3-CMG.[6][7]

  • Metal Ions: Divalent and trivalent metal ions can form complexes with the carboxylate group of 3-CMG.[8] This interaction can promote degradation of the molecule. It is important to be mindful of potential metal ion contamination from water sources or buffer reagents.[9][10]

Q2: What is the recommended way to store 3-CMG, both as a solid and in solution?

Proper storage is critical for maintaining the integrity of 3-CMG.

  • Solid Form: 3-CMG is hygroscopic and should be protected from moisture.[6][7] It is recommended to store the solid compound in a cool, dry place, with temperatures between 0 to 8 °C.[6][7]

  • Stock Solutions: For long-term storage, it is best to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or below. The use of opaque, airtight containers is also advisable to prevent degradation from light and oxidation.[11]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Inconsistent or non-reproducible experimental outcomes.

This is a frequent indicator of 3-CMG degradation. High variability between experiments or a noticeable decline in expected activity over time should prompt an investigation into the stability of your 3-CMG solutions.

Workflow for Troubleshooting Inconsistent Results:

Caption: A flowchart for troubleshooting inconsistent experimental results.

Step-by-Step Solution:

  • Prepare a Fresh Stock Solution: Discard your existing 3-CMG stock and prepare a new one using high-purity, metal-free water and a fresh container of 3-CMG.

  • Re-evaluate Your Buffer:

    • pH Verification: Use a calibrated pH meter to check the pH of your buffer immediately after preparation and before each use. Ensure it is within a stable range for 3-CMG.

    • Metal Ion Contamination: If you suspect metal ion contamination, consider using a chelating agent like EDTA in your buffer preparation. Using high-purity reagents and water is also recommended.

  • Conduct a Stability Study: A simple time-course experiment can be very revealing. Prepare your complete experimental buffer with 3-CMG and incubate it under your experimental conditions. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them for degradation products using a suitable method like HPLC.

Issue 2: Formation of precipitate in 3-CMG solutions.

Precipitation can arise from several factors, including exceeding solubility limits, interactions with buffer salts, or degradation of the 3-CMG molecule.

Potential Causes and Recommended Solutions:

Potential Cause Explanation Recommended Solution
Exceeded Solubility The concentration of 3-CMG is too high for the specific solvent and temperature conditions.Gently warm the solution while stirring. If the precipitate persists, you may need to lower the concentration of your stock solution.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of 3-CMG.Prepare a concentrated 3-CMG stock solution in high-purity water and then add it to the final buffer to achieve the desired working concentration.
Interaction with Divalent Cations Divalent cations such as Ca²⁺ or Mg²⁺ in your buffer can form insoluble salts with the carboxyl group of 3-CMG.[12]If your buffer contains high levels of divalent cations, prepare the 3-CMG stock in water and add it to the buffer just before the experiment. The addition of a chelating agent like EDTA can also be beneficial.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 3-CMG Stock Solution (e.g., 10 mM)

This protocol aims to enhance the shelf-life of your 3-CMG stock solution.

Materials:

  • This compound (high purity)

  • High-purity, metal-free water (e.g., Milli-Q or equivalent)

  • 0.5 M EDTA stock solution, pH 8.0

  • Sterile, conical polypropylene tubes

  • Calibrated pH meter

Procedure:

  • Accurately weigh the required amount of 3-CMG for a 10 mM solution.

  • In a sterile conical tube, dissolve the 3-CMG in about 90% of the final volume of high-purity water.

  • Add EDTA to a final concentration of 1 mM to chelate any potential metal ion contaminants.

  • Gently mix until the 3-CMG is fully dissolved. Avoid vigorous vortexing to minimize oxygen exposure.

  • Adjust the pH to a neutral range (e.g., 7.0–7.4) with dilute NaOH or HCl.

  • Bring the solution to its final volume with high-purity water.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Dispense into single-use aliquots.

  • Store at -20°C or -80°C for long-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method enables the quantification of intact 3-CMG and the detection of any degradation products.

Instrumentation and Column:

  • HPLC System: Equipped with a Refractive Index (RI) or a suitable UV detector.

  • Column: A column designed for carbohydrate analysis, such as an amino-propyl column.

Example Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). This may require optimization based on your specific column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Refractive Index (RI) is generally preferred for underivatized carbohydrates.

Procedure:

  • Calibration Curve: Prepare a series of 3-CMG standards of known concentrations.

  • Sample Preparation: At each time point in your stability study, take an aliquot of your 3-CMG-containing buffer. Dilute if necessary to fit within the calibration curve range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Integrate the peak corresponding to 3-CMG. The emergence of new peaks over time suggests degradation. Quantify the remaining 3-CMG by comparing its peak area to the calibration curve.

Data Interpretation Workflow:

G cluster_0 Input cluster_1 Calculation cluster_2 Output a Time Point 0 Peak Area = X₀ c % Remaining = (Xₜ / X₀) * 100 a->c:f0 b Time Point T Peak Area = Xₜ b->c:f1 d Stability Profile Plot of % Remaining vs. Time c->d

Caption: A diagram illustrating the data analysis workflow for HPLC-based stability assessment.

By adhering to these guidelines and protocols, you can significantly enhance the stability of this compound in your experimental setups, which will contribute to more dependable and reproducible scientific outcomes.

References

  • Comisar, C. M., Hunter, S. E., Walton, A., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577–584. [Link]

  • Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Comisar, C. M., Hunter, S. E., Walton, A., & Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Sci-Hub. [Link]

  • Wikipedia. (2023). Ether cleavage. In Wikipedia. [Link]

  • Utah State University Extension. (n.d.). Storing Sugars. [Link]

  • Moreau, V., et al. (2003). Carboxymethyl glucosides and carboxymethyl glucoside lactones: A detailed study of their preparation by oxidative degradation of disaccharides. Comptes Rendus Chimie, 6(3), 301-308. [Link]

  • RSC Publishing. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering. [Link]

  • European Pharmaceutical Review. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • Reddit. (2021). Long term food storage. Carbohydrates. r/prepping. [Link]

  • NIH. (2021). Calcium Ion-Induced Structural Changes in Carboxymethylcellulose Solutions and Their Effects on Adsorption on Cellulose Surfaces. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Thermal Degradation of Carboxymethyl Cellulose (CMC) in Saline Solution for Applications in Petroleum Industry Fluids. Polymers. [Link]

  • ResearchGate. (n.d.). Main glucose degradation pathways. [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • NIH. (2012). Glucose buffer is suitable for blood group conversion with α-N acetylgalactosaminidase and α-galactosidase. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). Why do standard buffers, such as Krebs, Holmans etc, have such high glucose concentrations?. [Link]

  • YouTube. (2022). Food Storage: Professional Trainer, Patrick Linehan, Explains What to Store for Optimal Health. [Link]

  • ResearchGate. (2008). Stability constants for some 1:1 metal–carboxylate complexes. [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. [Link]

  • PubMed. (2002). Temperature: the single most important factor for degradation of glucose fluids during storage. [Link]

  • ResearchGate. (2015). The influence of metal cations on the behaviour of carboxymethyl celluloses as talc depressants. [Link]

  • PubMed. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. [Link]

  • PubMed. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. [Link]

  • ResearchGate. (2015). How to Preserve Plant Samples for Carbohydrate Analysis? Test of Suitable Methods Applicable in Remote Areas. [Link]

  • Lumen Learning. (n.d.). Buffers | CHEM101 ONLINE: General Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Stability of Transition Metal Complexes. [Link]

  • Science Alert. (2012). Biodegradation of Carboxymethyl Cellulose using Aspergillus flavus. [Link]

  • PubMed. (2014). Glucose is stable during prolonged storage in un-centrifuged Greiner tubes with liquid citrate buffer, but not in serum and NaF/KOx tubes. [Link]

  • ResearchGate. (2022). Biodegradation pathway of carboxymethyl cellulose. [Link]

  • UF Health. (n.d.). General Nutrition Guidelines for Glycogen Storage Disease Type I. [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. [Link]

  • ResearchGate. (2014). Stability of glucose in plasma with different anticoagulants. [Link]

  • PubMed. (2014). Stability of glucose in plasma with different anticoagulants. [Link]

  • PubMed. (2011). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. [Link]

  • NIH. (2011). Common Causes of Glucose Oxidase Instability in In Vivo Biosensing: A Brief Review. National Center for Biotechnology Information. [Link]

  • NIH. (2011). METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods. [Link]

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Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for 3-O-Carboxymethyl-D-glucose. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into handling this valuable but challenging hygroscopic compound. This resource moves beyond simple protocols to explain the "why" behind each step, ensuring the integrity and reproducibility of your experiments.

Understanding the Core Challenge: Hygroscopicity

This compound is a white amorphous solid that readily absorbs moisture from the atmosphere.[1][2] This inherent property, known as hygroscopicity, is the primary source of many experimental pitfalls. Absorbed water can lead to a cascade of issues, including inaccurate weighing, altered solubility, and potential degradation, ultimately compromising your results. This guide will equip you with the knowledge and techniques to mitigate these risks effectively.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific problems you may encounter during your experiments, detailing the probable causes and providing step-by-step solutions.

Issue 1: Inconsistent or Inaccurate Weighing

Symptoms:

  • The weight of the compound on the analytical balance is unstable and continuously increases.

  • Difficulty in obtaining a precise, repeatable measurement.

  • The weighed solid appears clumpy or "wet" on the balance.

Root Cause Analysis: The high surface area of the amorphous powder readily attracts and absorbs atmospheric moisture.[3] This continuous uptake of water leads to a constantly changing mass, making accurate measurement impossible.

Solution Protocol:

  • Preparation is Key: Before weighing, ensure all necessary tools (spatulas, weigh boats/papers, receiving flasks) are clean, dry, and acclimated to the ambient temperature of the balance room.

  • Minimize Exposure Time: Work efficiently to reduce the time the compound is exposed to the open air. Have all subsequent steps (e.g., dissolution) ready to proceed immediately after weighing.

  • Use a Suitable Weighing Vessel: For small quantities, a narrow-mouthed tared vial is preferable to an open weigh boat to limit air exposure.

  • Weighing by Difference (Recommended):

    • Tare a sealed vial containing a larger amount of this compound.

    • Quickly transfer an approximate amount of the solid to your reaction vessel.

    • Seal the stock vial again and re-weigh it. The difference in mass is the exact amount transferred. This method minimizes the exposure of the measured portion to air.

Issue 2: Variability in Solubility and Solution Clarity

Symptoms:

  • The compound takes longer than expected to dissolve in water or aqueous buffers.

  • The resulting solution appears hazy or contains undissolved particulates, even at concentrations expected to be fully soluble.

  • Inconsistent dissolution rates between different batches or even different aliquots of the same batch.

Root Cause Analysis: When hygroscopic powders absorb moisture, they can form clumps. The outer layer of these clumps may partially dissolve and form a viscous barrier, preventing the solvent from penetrating and dissolving the interior particles. This is a common issue with water-soluble polymers and derivatives like carboxymethyl cellulose.[4]

Solution Protocol:

  • Proper Storage is Non-Negotiable: Strict adherence to storage conditions (0-8°C, in a desiccator) is the first line of defense.[1][2]

  • Pre-Dissolution Aliquoting: If you frequently use small amounts, consider aliquoting the powder into smaller, tightly sealed vials under a dry, inert atmosphere (like a glove box) upon receiving the main stock. This minimizes repeated exposure of the entire stock to ambient air.

  • Optimized Dissolution Technique:

    • Use vigorous stirring or vortexing.

    • Add the powder to the solvent in a slow, controlled manner to prevent large agglomerates from forming.

    • For stubborn solutions, gentle warming (if the compound's stability at higher temperatures is confirmed for your application) can aid dissolution. However, always check for potential degradation.

Issue 3: Degradation and Altered Chemical Integrity

Symptoms:

  • Unexpected pH shifts in unbuffered aqueous solutions of the compound.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Loss of expected biological activity or chemical reactivity.

Root Cause Analysis: Absorbed water can act as a reagent, potentially leading to hydrolysis or facilitating other degradation pathways, especially if the compound is stored at ambient temperatures for extended periods after being opened. While this compound is generally stable, prolonged exposure to moisture and non-optimal temperatures can compromise its purity. For instance, related compounds like carboxymethyl cellulose can be unstable in highly acidic, basic, or oxidizing conditions, a process that can be exacerbated by the presence of water.[5]

Solution Protocol:

  • Inert Atmosphere Handling: For long-term studies or when maximum stability is critical, handle the solid compound in a glove box or under a stream of dry nitrogen or argon.

  • Freshly Prepared Solutions: Prepare aqueous solutions of this compound fresh for each experiment. Avoid storing stock solutions for extended periods unless their stability under the specific storage conditions (pH, temperature, buffer components) has been validated.

  • Quality Control: If you suspect degradation, re-characterize the material using appropriate analytical techniques. A simple check of the solution's pH can sometimes be an early indicator of chemical changes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition is between 0°C and 8°C in a tightly sealed container, protected from moisture.[1][2] For optimal protection, place the manufacturer's sealed container inside a desiccator with an active desiccant (e.g., silica gel, calcium sulfate).

Q2: I don't have a glove box. What is the best way to handle the powder?

A2: If a glove box is unavailable, work in a room with low humidity. Minimize the time the container is open. Prepare all necessary equipment in advance to work quickly. The "weighing by difference" technique is highly recommended in this scenario.

Q3: Can I prepare a concentrated stock solution and store it?

A3: While this compound is soluble in water, the long-term stability of its aqueous solutions is not extensively documented in publicly available literature.[1] As a best practice, it is highly recommended to prepare solutions fresh daily. If you must store a stock solution, conduct a small-scale stability study for your specific buffer system and storage temperature, using an appropriate analytical method to check for degradation over time.

Q4: How does moisture absorption affect the molecular weight for concentration calculations?

A4: This is a critical point. If the compound has absorbed a significant amount of water, the actual mass of this compound will be less than the weighed mass. This will lead to the preparation of solutions with a lower-than-intended concentration. This underscores the importance of proper storage and handling to prevent moisture uptake in the first place. For highly sensitive applications, the water content of the solid can be determined by methods like Karl Fischer titration.

Q5: The compound is described as a "white amorphous solid." Does this impact handling?

A5: Yes. Amorphous solids, lacking a crystalline structure, typically have a higher surface area and are often more hygroscopic than their crystalline counterparts. This makes them more susceptible to absorbing moisture and forming clumps. Therefore, the handling precautions outlined in this guide are particularly important for this material.

Data & Workflow Visualizations

Table 1: Summary of Handling Recommendations

Parameter Standard Procedure Best Practice for High-Precision Work Rationale
Storage 0-8°C, Tightly Sealed Container[1][2]Store in a desiccator at 0-8°C with active desiccant.To minimize moisture absorption from the air.
Weighing Weigh quickly on an analytical balance.Use the "weighing by difference" method in a low-humidity environment.To obtain an accurate mass measurement of the dry compound.
Dissolution Add powder to solvent with standard stirring.Add powder slowly to vigorously stirred solvent.To prevent clumping and ensure complete, rapid dissolution.
Solution Storage Prepare fresh daily.Validate stability if storage is necessary.To avoid potential degradation in aqueous solution over time.

Diagram 1: Recommended Workflow for Handling Hygroscopic this compound

G cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_exp Experimental Phase P1 Acclimate Compound to Room Temp (in desiccator) P2 Prepare Dry Glassware & Tools H1 Transfer to Low Humidity Environment (e.g., Balance Shield) P2->H1 H2 Weigh by Difference (Minimize Exposure) H1->H2 E1 Immediately Add to Vigorously Stirred Solvent H2->E1 E2 Ensure Complete Dissolution E1->E2 E3 Use Solution Promptly E2->E3

Caption: Workflow for minimizing moisture exposure.

Diagram 2: Consequence of Improper Handling

G A Improper Storage & Handling B Moisture Absorption (Hygroscopicity) A->B C1 Inaccurate Mass (Weight Gain) B->C1 C2 Clumping & Agglomeration B->C2 C3 Potential for Hydrolysis/Degradation B->C3 D1 Incorrect Solution Concentration C1->D1 D2 Incomplete or Slow Dissolution C2->D2 D3 Compromised Compound Integrity C3->D3 E Non-Reproducible Experimental Results D1->E D2->E D3->E

Caption: Pitfalls of poor hygroscopic handling.

References

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

  • Wikipedia. (2024). Hygroscopy. Retrieved from [Link]

  • Hauenstein, D., & Tippkötter, N. (2021). Effect of Physicochemical Properties of Carboxymethyl Cellulose on Diffusion of Glucose. Foods, 10(4), 875. [Link]

  • Taylor & Francis Online. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • PubMed. (2024). Blood glucose measurement inside and outside the laboratory: both preanalytical and analytical challenges. Retrieved from [Link]

  • MDPI. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Retrieved from [Link]

  • ACS Omega. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species. Retrieved from [Link]

  • PubMed. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Retrieved from [Link]

  • HPMC. (2024). What are the disadvantages of carboxymethyl cellulose?. Retrieved from [Link]

  • Nanografi. (2022). Everything You Need to Know about Carboxymethyl Cellulose. Retrieved from [Link]

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Enhancing the yield and purity of 3-O-Carboxymethyl-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-O-Carboxymethyl-D-glucose (3-O-CMG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable carbohydrate derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your synthesis.

Introduction: The Synthetic Challenge

This compound is a monosaccharide derivative with applications in various fields, including its use as a humectant and in the development of drug delivery systems.[1][] Its synthesis, primarily a regioselective Williamson ether synthesis on a polyol, presents significant challenges. The primary hurdles are achieving selective alkylation at the C3 hydroxyl group while avoiding reactions at other positions (C1, C2, C4, C6) and minimizing side reactions.[][4] This guide provides a structured approach to troubleshoot and overcome these common obstacles.

Core Synthetic Workflow: A High-Level Overview

The synthesis of 3-O-CMG necessitates a multi-step approach involving protection, alkylation, and deprotection, followed by rigorous purification. Each stage is critical for the success of the overall process.

Synthetic_Workflow Start D-Glucose Protect Step 1: Regioselective Protection (e.g., Di-O-isopropylidene protection of C1, C2, C5, C6) Start->Protect Expose C3-OH Alkyl Step 2: Carboxymethylation (Alkylation of free C3-OH) Protect->Alkyl Base + Chloroacetic Acid Deprotect Step 3: Deprotection (Acidic hydrolysis) Alkyl->Deprotect Remove protecting groups Purify Step 4: Purification (e.g., Ion-exchange chromatography) Deprotect->Purify Isolate target compound Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected. What are the most common points of failure?

Answer: Low yield is a multifaceted issue that can arise at any stage. A systematic diagnosis is key.

  • Inefficient Protection (Step 1): If the initial protection of glucose is incomplete, the subsequent carboxymethylation step will be unselective, leading to a complex mixture of products (e.g., 2-O, 6-O, and di/tri-substituted derivatives) that are difficult to separate, drastically reducing the isolated yield of the desired 3-O isomer.[5][6]

    • Causality: The hydroxyl groups of glucose have different reactivities. Without proper protection, the more reactive primary hydroxyl at C6 is a likely site for competing alkylation.

    • Solution: Verify the purity of your protected intermediate by ¹H-NMR and Mass Spectrometry before proceeding. Ensure anhydrous conditions during the protection reaction, as water can hydrolyze reagents and intermediates.

  • Suboptimal Carboxymethylation (Step 2): The Williamson ether synthesis is sensitive to reaction conditions.

    • Causality: Insufficient base will not fully deprotonate the C3 hydroxyl, leading to an incomplete reaction. Conversely, an excessive concentration of base can promote side reactions, such as the formation of sodium glycolate from the hydrolysis of chloroacetic acid, which consumes your reagent.[7] The reaction temperature and time also critically influence the outcome.[8]

    • Solution: Titrate your base solution to confirm its concentration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed but multiple products are formed, conditions are too harsh. If the starting material remains, consider increasing the temperature or reaction time incrementally. Refer to the data table below for optimized conditions.

  • Degradation During Deprotection (Step 3): The acidic conditions required to remove protecting groups like isopropylidene can be harsh.

    • Causality: Prolonged exposure to strong acid or high temperatures can lead to charring or other degradation pathways of the carbohydrate backbone.

    • Solution: Use milder acidic conditions (e.g., 80% acetic acid in water) and keep the temperature as low as possible while still achieving deprotection. Monitor closely with TLC to stop the reaction immediately upon completion.

  • Losses During Purification (Step 4): The high polarity and water solubility of 3-O-CMG can make purification challenging.

    • Causality: The product may not fully adhere to or elute from certain chromatography columns, or it may co-elute with polar impurities.

    • Solution: Ion-exchange chromatography is often the most effective method for separating the acidic product from neutral sugars and other byproducts. Ensure the column capacity is not exceeded.

Question 2: My TLC plate shows multiple spots after the carboxymethylation reaction. What are they and how can I prevent them?

Answer: The presence of multiple spots indicates a lack of selectivity or the formation of side products.

Troubleshooting_Byproducts cluster_products Potential Products on TLC Input Reaction Mixture SM Starting Material (Protected Glucose) Input->SM Incomplete Reaction Target Desired Product (3-O-CMG derivative) Input->Target Successful Reaction Byproducts Other Isomers (2-O, 6-O-CMG etc.) Di/Tri-substituted Products Lactone Sodium Glycolate Input->Byproducts Side Reactions

Caption: Troubleshooting product mixture composition via TLC analysis.

  • Spot 1 (Lowest Rf): Starting Material: If a spot corresponding to your protected glucose starting material is visible, the reaction is incomplete.

    • Solution: Increase reaction time, temperature, or the equivalents of base and chloroacetic acid. Ensure reagents are fresh and anhydrous.

  • Spot 2 (Intermediate Rf): Desired Product: This is your target 3-O-carboxymethylated intermediate.

  • Spot 3+ (Variable Rf): Byproducts:

    • Other Isomers (e.g., 6-O-CMG): These arise from incomplete or incorrect initial protection. Re-evaluate and purify your protected starting material.

    • Di- or Tri-substituted Products: Using too large an excess of chloroacetic acid or base can drive the reaction to further alkylate other hydroxyls if protection is imperfect.

    • Lactone Formation: The carboxymethyl group can sometimes cyclize with a nearby hydroxyl group, especially under acidic workup conditions, forming a lactone byproduct.[9] This can often be reversed by hydrolysis with a mild base and recycled.

    • Sodium Glycolate: This is a common byproduct from the reaction of NaOH with chloroacetic acid.[7] It is highly polar and typically remains at the baseline on TLC but must be removed during purification.

Question 3: How do I confirm that the carboxymethyl group is definitively at the C3 position?

Answer: Structural confirmation is essential and requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. In ¹H-NMR, the proton on the carbon bearing the ether linkage (H-3) will show a characteristic downfield shift compared to the parent sugar. 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals and confirm the connectivity through the ether bond to the C3 position. A purity of at least 95% is typically confirmed by ¹H-NMR for commercial standards.[5]

  • Mass Spectrometry (MS): While MS confirms the correct mass for the monosubstituted product, it generally cannot distinguish between isomers. However, techniques like GC-MS after derivatization can be used for quantitative analysis and identification by comparing fragmentation patterns to known standards.[10][11]

Frequently Asked Questions (FAQs)
  • Q: What are the optimal reaction conditions for the carboxymethylation step?

    • A: Optimization is key. Studies on the carboxymethylation of polysaccharides show that factors like NaOH concentration, the ratio of chloroacetic acid to glucose units, temperature, and reaction time all interact.[7][8] A good starting point is to use a 30% w/v NaOH solution at a temperature of around 60°C for 4 hours. See the table below for guidance.

  • Q: Why is the choice of base so important?

    • A: The base (typically NaOH) acts as a catalyst by deprotonating the hydroxyl group to form a more nucleophilic alkoxide ion. The concentration of the base is critical; it must be sufficient to drive the reaction forward but not so high as to promote the hydrolysis of the chloroacetic acid reagent.[7]

  • Q: How should I store the final this compound product?

    • A: The compound is a white, amorphous solid that is often hygroscopic.[5] It should be stored in a tightly sealed container under argon or nitrogen in a desiccator. For long-term stability, storage at 0 to 8 °C is recommended.[5][6]

  • Q: Can I use a different alkylating agent instead of chloroacetic acid?

    • A: Yes, reagents like sodium chloroacetate can also be used. For synthesizing related derivatives, other alkyl halides or sulfates can be employed, but reaction conditions would need to be re-optimized. For example, 3-O-Methyl-D-glucose is another common derivative used in biological transport studies.[10][12]

Data Summary and Protocols
Table 1: Impact of Reaction Parameters on Carboxymethylation

This table summarizes general trends observed during the optimization of carboxymethylation reactions, based on principles from polysaccharide modification studies.[7][8]

ParameterLow SettingMedium (Optimal) SettingHigh SettingExpected Outcome & Rationale
NaOH Conc. <20% w/v~30% w/v >40% w/vLow: Incomplete deprotonation, low yield. Optimal: Balances alkoxide formation and reagent stability. High: Promotes side reaction forming sodium glycolate, reducing efficiency.[7]
Temperature <40°C~60-65°C >80°CLow: Slow reaction rate. Optimal: Provides sufficient activation energy. High: Increases risk of byproduct formation and potential degradation.[8]
Reaction Time <2 hours~4 hours >6 hoursLow: Incomplete conversion. Optimal: Allows reaction to reach completion. High: No significant increase in yield, may promote side reactions.[8]
Chloroacetic Acid <1.5 equiv.~2.0-2.5 equiv. >3.0 equiv.Low: Insufficient reagent for full conversion. Optimal: Drives reaction to completion. High: Increases risk of di/tri-substitution and waste.[8]
Experimental Protocol: Example Synthesis

This is a generalized protocol and must be adapted and optimized for your specific laboratory conditions and scale.

  • Protection: Prepare 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose according to established literature methods.[9] This protects all hydroxyls except the one at C3. Confirm the structure and purity (>98%) by NMR.

  • Carboxymethylation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the protected glucose (1 equiv.) in anhydrous THF.

    • Add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir for 1 hour at room temperature.

    • In a separate flask, dissolve sodium chloroacetate (2.5 equiv.) in anhydrous DMF.

    • Add the sodium chloroacetate solution to the reaction mixture dropwise.

    • Heat the reaction to 60°C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Workup & Deprotection:

    • Cool the reaction to 0°C and quench carefully by the slow addition of water.

    • Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Dissolve the crude protected product in 80% aqueous acetic acid.

    • Stir the solution at 40-50°C until TLC shows complete removal of the isopropylidene groups.

    • Co-evaporate with toluene to remove acetic acid.

  • Purification:

    • Dissolve the crude final product in a minimal amount of water.

    • Load the solution onto a strong anion exchange (SAX) column.

    • Wash the column with deionized water to remove unreacted neutral sugars.

    • Elute the desired product using a gradient of aqueous acetic acid or ammonium bicarbonate.

    • Lyophilize the product-containing fractions to yield this compound as a white, fluffy solid.[5]

References
  • Marquez, V. E., et al. (2000). Glucose-Derived 3'-(Carboxymethyl)-3'-deoxyribonucleosides and 2',3'-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • M'boungou Gwladys Jysmard, et al. (2010). The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. Chinese Journal of Clinical Pharmacology and Therapeutics.
  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2022). Optimization of the process of acetylation and carboxymethylation for a polysaccharide from Gastrodia elata and antioxidant and immunomodulatory activities test. PLoS ONE. Available at: [Link]

  • Singh, P. K., et al. (2024). Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper. ResearchGate. Available at: [Link]

  • Pushpamalar, V., et al. (2006). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose from Sago Waste. Carbohydrate Polymers. Available at: [Link]

  • Marquez, V. E., et al. (2000). Glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides and 2', 3'-lactones as synthetic precursors for amide-linked oligonucleotide analogues. PubMed. Available at: [Link]

  • McKay, M. J., et al. (2022). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Accounts of Chemical Research. Available at: [Link]

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Minimizing the formation of byproducts during carboxymethylation of glucose

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carboxymethylation of Glucose

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the carboxymethylation of glucose. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you minimize byproduct formation and optimize your experimental outcomes. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical field experience.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the carboxymethylation of glucose. Each issue is followed by a detailed analysis of potential causes and step-by-step solutions.

Problem 1: Low Yield of Carboxymethyl Glucose (CMG) and/or Low Degree of Substitution (DS)

Potential Causes:

  • Incomplete Alkalization: The initial reaction of glucose with a strong base (like sodium hydroxide) is crucial for activating the hydroxyl groups for subsequent etherification. Inadequate alkalization leads to fewer reactive sites.

  • Suboptimal Reagent Concentration: The molar ratio of sodium hydroxide (NaOH) and sodium monochloroacetate (SMCA) to the anhydroglucose unit (AGU) of glucose is a critical parameter. An incorrect ratio can either limit the reaction or promote side reactions.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients, preventing uniform access of reagents to the glucose molecules.

  • Incorrect Reaction Temperature or Time: The carboxymethylation reaction is sensitive to both temperature and duration. Suboptimal conditions can result in an incomplete reaction.

Solutions:

  • Verify Alkalization Conditions:

    • Ensure the complete dissolution and uniform mixing of glucose in the alkaline solution. A common practice involves stirring for a set period (e.g., one hour) after the addition of NaOH before introducing SMCA.[1]

    • For polysaccharide carboxymethylation, a 30% NaOH concentration is often considered optimal for achieving a good Degree of Substitution (DS).[2] Concentrations that are too high or too low can hinder the reaction or lead to polymer degradation.[2]

  • Optimize Reagent Ratios:

    • Systematically vary the molar ratio of NaOH:AGU and SMCA:AGU. An optimal ratio of 1.5:1.0 for NaMCA:AGU has been reported to produce a high DS in sago starch carboxymethylation.[3]

    • Refer to established literature for starting ratios and conduct a design of experiments (DoE) to find the optimal conditions for your specific system.

  • Enhance Mixing Efficiency:

    • Utilize a mechanical stirrer capable of handling the viscosity of the reaction mixture.

    • Ensure the reaction vessel geometry promotes efficient mixing and avoids "dead zones."

  • Control Reaction Temperature and Time:

    • The optimal reaction temperature often falls within the range of 55-65°C.[3][4] Temperatures that are too high can increase the rate of byproduct formation.

    • Monitor the reaction progress over time to determine the optimal duration. A reaction time of 1 hour at 55°C has been shown to be effective.[3]

Problem 2: Presence of Unexpected Peaks in Analytical Results (e.g., HPLC, NMR)

Potential Causes:

  • Formation of Sodium Glycolate: This is the most common byproduct, formed from the reaction of SMCA with excess NaOH.[1][5][6]

  • Formation of Diglycolic Acid: This can occur as a secondary byproduct.

  • Glucose Degradation Products: High temperatures and extreme pH can lead to the degradation of glucose into various smaller molecules.[7]

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted glucose and SMCA.

Solutions:

  • Minimize Sodium Glycolate Formation:

    • Control NaOH Concentration: Avoid a large excess of NaOH. The optimal concentration is a balance between activating the glucose and minimizing the side reaction with SMCA.[1]

    • Staged Addition of Reagents: Consider adding the SMCA solution gradually to the alkalized glucose mixture. This can help to maintain a lower instantaneous concentration of free SMCA available to react with NaOH.

  • Purification of the Final Product:

    • After the reaction, neutralize the mixture with an acid like glacial acetic acid.[1][8]

    • Wash the product multiple times with a solvent in which CMG is insoluble but the byproducts are soluble, such as 70-90% ethanol or methanol.[1][8] This is a crucial step to remove undesired products like sodium glycolate.[1]

    • Dialysis can also be an effective method for removing small molecule impurities.[9]

  • Analytical Characterization:

    • Use analytical techniques like HPLC with refractive index detection to quantify monomeric sugars and degradation products.[10]

    • ¹H NMR spectroscopy can be used to identify and quantify the distribution of carboxymethyl groups and to detect the presence of glycolic acid, as its methylene group signal can overlap with that of the carboxymethyl group at the O-6 position of glucose.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in glucose carboxymethylation and how do they form?

A1: The primary byproduct is sodium glycolate.[1][5][6] It forms when the etherifying agent, sodium monochloroacetate (SMCA), reacts with the sodium hydroxide (NaOH) used for alkalization, instead of with the hydroxyl groups of glucose. This is a competing side reaction that reduces the overall efficiency of the desired carboxymethylation.[5] Another potential byproduct is diglycolic acid.

Q2: How does pH influence the carboxymethylation reaction and byproduct formation?

A2: The pH, controlled by the concentration of NaOH, is a critical factor. A highly alkaline environment is necessary to deprotonate the hydroxyl groups of glucose, forming highly reactive alkoxide ions which then act as nucleophiles to attack the SMCA.[12] However, an excessively high concentration of NaOH (and thus very high pH) accelerates the competing reaction that forms sodium glycolate.[1] Therefore, optimizing the pH is a key aspect of minimizing byproduct formation.

Q3: What is the role of the solvent system in the reaction?

A3: An organic solvent, typically an alcohol like ethanol or isopropanol, is used as a reaction medium.[1] The solvent serves to suspend the glucose and facilitate the interaction with the aqueous NaOH and SMCA, while preventing the complete dissolution of the final carboxymethylated product, which can aid in its recovery. The ratio of the organic solvent to water can influence the swelling of the glucose particles and the accessibility of the hydroxyl groups, thereby affecting the degree of substitution.[1]

Q4: How can I effectively monitor the progress of the carboxymethylation reaction?

A4: The progress of the reaction is typically monitored by determining the Degree of Substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose unit. The DS can be determined by methods such as back titration or potentiometric titration.[1][8] For a more detailed analysis, techniques like ¹H-NMR spectroscopy can be used to determine the distribution of carboxymethyl groups on the glucose molecule.[13]

Q5: What are the best practices for purifying carboxymethyl glucose?

A5: The most common and effective purification method involves neutralizing the reaction mixture with an acid (e.g., acetic acid) and then washing the precipitate with an alcohol-water mixture (typically 70-90% alcohol).[1][8] This process effectively removes unreacted reagents and water-soluble byproducts like sodium glycolate and sodium chloride. For high-purity applications, dialysis against deionized water can be employed to remove residual salts and small molecules.[9]

Data Presentation

Table 1: Typical Reaction Parameters for Carboxymethylation of Glucose Derivatives

ParameterTypical RangeRationaleReference(s)
NaOH Concentration 20-40% (w/v)Balances activation of hydroxyl groups with minimizing byproduct formation.[2][3]
Reaction Temperature 50-70°COptimizes reaction rate while controlling degradation and side reactions.[3][4]
Reaction Time 1-5 hoursSufficient time for the reaction to proceed to completion.[1][3]
SMCA:AGU Molar Ratio 1.0:1.0 to 2.0:1.0Higher ratios can increase DS, but also the potential for byproduct formation.[3]
Solvent System Ethanol:Isopropanol (1:1)Provides a suitable medium for the reaction and product recovery.[1]

Experimental Protocols

Protocol 1: Minimized Byproduct Carboxymethylation of Glucose

  • Alkalization:

    • In a reaction vessel equipped with a mechanical stirrer, suspend 10g of glucose in a 1:1 (v/v) mixture of ethanol and isopropanol.

    • While stirring, slowly add a 30% (w/v) aqueous solution of NaOH.

    • Continue stirring at room temperature for 1 hour to ensure complete alkalization.

  • Etherification:

    • Prepare a solution of sodium monochloroacetate (SMCA) in a minimal amount of distilled water. The molar ratio of SMCA to the anhydroglucose units of glucose should be optimized, starting with a ratio of 1.5:1.

    • Add the SMCA solution dropwise to the alkalized glucose slurry while maintaining vigorous stirring.

    • Increase the temperature of the reaction mixture to 55°C and maintain for 2 hours.

  • Neutralization and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the slurry by adding glacial acetic acid until the pH is approximately 7.0.

    • Filter the solid product.

    • Wash the product cake with 200 mL of 70% ethanol four times to remove sodium glycolate, unreacted reagents, and other byproducts.

    • Dry the purified carboxymethyl glucose in an oven at 60°C to a constant weight.

Visualizations

Carboxymethylation_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Glucose Glucose + NaOH Alkali_Glucose Alkali Glucose (Activated) Glucose->Alkali_Glucose Alkalization CMG Carboxymethyl Glucose (CMG) Alkali_Glucose->CMG Etherification with SMCA SMCA SMCA NaOH Excess NaOH Sodium_Glycolate Sodium Glycolate (Byproduct) NaOH->Sodium_Glycolate Reaction SMCA->Sodium_Glycolate

Caption: Carboxymethylation of glucose and byproduct formation.

References

  • Ismail, N.M., Bono, A., Valintinus, A.C.R., Nilus, S., & Chng, L.M. (2010). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Science Alert. [Link]

  • Purification and characterization of carboxymethyl cellulase from Sinorhizobium fredii. (2025). Universiti Putra Malaysia. [Link]

  • Hossain, M. S., et al. (2022). Recent Developments of Carboxymethyl Cellulose. Polymers. [Link]

  • Rosnah, T., et al. (2009). Synthesis and Characterization of Carboxymethyl Cellulose from Palm Kernel Cake. Sains Malaysiana. [Link]

  • Ismail, N.M., et al. (2010). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. ResearchGate. [Link]

  • Pushpamalar, V., et al. (2006). Optimization of Reaction Conditions for Carboxymethylated Sago Starch. Carbohydrate Polymers. [Link]

  • Rachtanapun, P., et al. (2012). Optimization of Reaction Conditions for Preparing Carboxymethyl Cellulose Guaze. Advanced Materials Research. [Link]

  • Vashishth, D., et al. (2022). Controlled Formation of Carboxymethyllysine in Bone Matrix through Designed Glycation Reaction. JBMR Plus. [Link]

  • Goksu, E.I., et al. (2021). synthesis and characterization of carboxymethyl cellulose (cmc) from different waste sources. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Timell, T. E., & Snyder, J. L. (1956). SYNTHESIS OF FOUR CARBOXYMETHYL ETHERS OF GLUCOSE. Canadian Journal of Chemistry. [Link]

  • Mischnick, P., et al. (2022). Analysis of the Substituent Distribution in Carboxymethyl-1,4-glucans on Different Structural Levels—An Ongoing Challenge. Polymers. [Link]

  • Cottaz, S., et al. (2000). Carboxymethyl glucosides and carboxymethyl glucoside lactones: A detailed study of their preparation by oxidative degradation of isomaltulose. Carbohydrate Research. [Link]

  • Rahman, M. S., et al. (2023). carboxymethyl cellulose: synthesis, properties, and applications. ResearchGate. [Link]

  • Li, Y., et al. (2022). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Molecules. [Link]

  • van Warners, A., et al. (1998). NOVEL PROCESSES FOR THE CARBOXYMETHYLATION OF STARCH. Starch - Stärke. [Link]

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  • da Silva, S. S., et al. (2021). Illustrative representation of the reaction mechanism of carboxymethylation of lasiodiplodan. ResearchGate. [Link]

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  • Bono, A., et al. (2005). preparation and characterization of carboxymethyl cellulose from sugarcane bagasse. UTAR Institutional Repository. [Link]

  • Method for preparing sodium chloroacetate. (2017).
  • Production process of carboxymethyl cellulose. (2021). OuluREPO. [Link]

  • Kamerling, J. P., et al. (1992). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Carbohydrate Research. [Link]

  • Cai, Y., et al. (2021). Effect of pH on okara protein-carboxymethyl cellulose interactions in aqueous solution and at oil-water interface. Food Hydrocolloids. [Link]

  • Petel, R., et al. (2021). Oscillatory rheology of carboxymethyl cellulose gels: influence of concentration and pH. ResearchGate. [Link]

  • Cai, Y., et al. (2021). Effect of pH on okara protein-carboxymethyl cellulose interactions in aqueous solution and at oil-water interface. ResearchGate. [Link]

  • Sluiter, A., et al. (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. National Renewable Energy Laboratory. [Link]

  • Li, Y., et al. (2024). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods. [Link]

  • Wendling, R. J., et al. (2016). Effect of Carboxymethylation on the Rheological Properties of Hyaluronan. PLOS ONE. [Link]

  • Sodium chloroacetate. (n.d.). In PubChem. Retrieved January 20, 2026, from [Link]

  • Stojanovic, Z., et al. (2000). A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch. Starch - Stärke. [Link]

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  • Effects of composition and pH on the degradation of hyaluronate and carboxymethyl cellulose gels and release of nanocrystalline silver. (2024). Journal of Applied Biomaterials & Functional Materials. [Link]

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Sample preparation techniques for accurate analysis of 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-O-Carboxymethyl-D-glucose (3-CMG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for accurate and robust quantification of 3-CMG in biological matrices. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-CMG) and why is its accurate analysis important?

A1: this compound is a derivative of glucose where a carboxymethyl group is attached to the oxygen at the 3-position.[1][2][3] It is used in various industries, including as a humectant and a sugar substitute.[1][3] In drug development and metabolic research, accurate analysis of 3-CMG is crucial for pharmacokinetic studies, monitoring its metabolism, and understanding its physiological effects.

Q2: What are the main challenges in analyzing 3-CMG in biological samples like plasma or urine?

A2: The primary challenges stem from the properties of 3-CMG and the complexity of biological matrices. 3-CMG is a polar and acidic molecule, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[4] Biological samples contain numerous endogenous components like salts, proteins, and phospholipids that can interfere with the analysis, causing what is known as "matrix effects."[5] For gas chromatography (GC) analysis, 3-CMG is non-volatile and requires a chemical modification step called derivatization prior to analysis.[6][7]

Q3: Which analytical techniques are most suitable for 3-CMG quantification?

A3: The most common and reliable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it can often analyze 3-CMG directly without derivatization, although derivatization can sometimes be used to improve chromatographic performance.

  • GC-MS offers excellent chromatographic resolution but requires derivatization to make 3-CMG volatile.[3][6][7]

Q4: Is an internal standard necessary for the analysis?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of 3-CMG (e.g., containing ¹³C or ²H) is highly recommended. An SIL internal standard mimics the chemical and physical properties of the analyte, co-elutes chromatographically, and experiences similar matrix effects, thus correcting for variations in sample preparation and instrument response.[5] If a SIL-IS is not available, a structurally similar compound can be used, but with careful validation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Analyte Signal

Q: I am not seeing a signal for 3-CMG, or the signal is much lower than expected. What are the possible causes and solutions?

A: This is a common issue with several potential root causes. Let's break them down systematically.

  • Cause 1: Inefficient Extraction/Recovery. 3-CMG, being highly polar, might not be efficiently extracted from the sample matrix.

    • Solution:

      • For Protein Precipitation (PPT): Ensure the correct ratio of organic solvent (like acetonitrile or methanol) to plasma is used. A 3:1 or 4:1 ratio is a good starting point. Inefficient precipitation can leave interfering proteins in the supernatant. Consider using acidified acetonitrile to improve protein crashing.

      • For Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. For an acidic compound like 3-CMG, an anion-exchange or a mixed-mode sorbent is generally more effective than a simple reversed-phase sorbent. Ensure the sorbent is properly conditioned and equilibrated before loading the sample. The pH of the sample and wash/elution solvents must be optimized. For an anion-exchange mechanism, the sample should be loaded at a pH where 3-CMG is charged (pH > pKa), and elution is achieved by a solvent with a pH that neutralizes the charge (pH < pKa) or has a high salt concentration.

  • Cause 2: Analyte Instability. 3-CMG could be degrading during sample collection, storage, or processing.

    • Solution:

      • Keep biological samples frozen at -80°C until analysis.

      • Minimize freeze-thaw cycles.[8]

  • Cause 3: Inefficient Derivatization (for GC-MS). The derivatization reaction may be incomplete.

    • Solution:

      • Ensure all reagents are fresh and anhydrous, as moisture can quench the derivatization reaction.

      • Optimize the reaction temperature and time. Silylation reactions, for example, often require heating (e.g., 70°C for 30 minutes).[6][7]

      • The choice of derivatizing agent is important. For acidic sugars, a two-step process of methoximation followed by silylation can be effective to reduce the formation of multiple isomers.[12]

  • Cause 4: Mass Spectrometer Issues. The instrument may not be properly tuned or the parameters are not optimized for 3-CMG.

    • Solution:

      • Infuse a standard solution of 3-CMG (and its derivatized form for GC-MS) directly into the mass spectrometer to optimize parameters like cone voltage and collision energy for maximum signal intensity.

      • Ensure the correct precursor and product ion transitions are being monitored in Multiple Reaction Monitoring (MRM) mode.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak for 3-CMG is tailing or fronting, which is affecting integration and accuracy. What should I do?

A: Poor peak shape is usually related to chromatography or interactions with the analytical column.

  • Cause 1: Secondary Interactions with the Column. The acidic nature of 3-CMG can lead to interactions with active sites on the silica-based column, causing peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: For reversed-phase LC, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can suppress the ionization of the carboxyl group on 3-CMG, reducing its interaction with the stationary phase and improving peak shape.

      • Use a Different Column: Consider using a column designed for polar compounds, such as a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4][13] HILIC is particularly well-suited for retaining and separating highly polar compounds.[14]

  • Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute the sample and reinject. If the problem persists at lower concentrations, it is less likely to be an overload issue.

  • Cause 3: Extra-Column Volume. Excessive tubing length or dead volume in the system can cause peak broadening.

    • Solution: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Issue 3: High Matrix Effects and Poor Reproducibility

Q: I am observing significant signal suppression/enhancement and high variability between replicate injections. How can I mitigate these matrix effects?

A: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer source.[5]

  • Cause 1: Inadequate Sample Cleanup. Co-eluting matrix components are the primary cause of matrix effects.

    • Solution:

      • Improve Sample Preparation: Simple protein precipitation may not be sufficient. Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For 3-CMG, a mixed-mode SPE with both reversed-phase and anion-exchange properties could be effective at removing both non-polar interferences and other charged molecules.

      • Phospholipid Removal: In plasma samples, phospholipids are a common source of ion suppression.[15] Use specialized phospholipid removal plates or cartridges during sample preparation.

  • Cause 2: Poor Chromatographic Separation. The analyte is co-eluting with interfering matrix components.

    • Solution:

      • Optimize Chromatography: Adjust the gradient profile in your LC method to better separate 3-CMG from the "matrix band" that often elutes early in reversed-phase chromatography. As mentioned earlier, switching to a HILIC column can be very effective for polar analytes, as it provides good retention and separation from many interfering substances.[4]

  • Cause 3: Inappropriate Internal Standard. The internal standard is not adequately compensating for the variability.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, leading to a consistent analyte-to-IS ratio.[5]

The following diagram illustrates a troubleshooting workflow for common issues in 3-CMG analysis:

TroubleshootingWorkflow Start Start: Low/No Signal or Poor Reproducibility CheckRecovery Step 1: Assess Extraction Recovery Start->CheckRecovery RecoveryLow Recovery < 70%? CheckRecovery->RecoveryLow OptimizeSPE Optimize SPE: - Sorbent (Anion-Ex) - pH, Solvents RecoveryLow->OptimizeSPE Yes CheckMS Step 2: Check MS/MS Signal RecoveryLow->CheckMS No OptimizeSPE->CheckRecovery CheckDeriv For GC-MS: Check Derivatization DerivBad Incomplete Reaction? CheckDeriv->DerivBad OptimizeDeriv Optimize Reaction: - Anhydrous Reagents - Temp & Time DerivBad->OptimizeDeriv Yes End Analysis Improved DerivBad->End No OptimizeDeriv->CheckDeriv MSSignalLow Low Signal on Direct Infusion? CheckMS->MSSignalLow OptimizeMS Optimize MS: - Tune Parameters - Check Transitions MSSignalLow->OptimizeMS Yes CheckChroma Step 3: Evaluate Chromatography MSSignalLow->CheckChroma No OptimizeMS->CheckMS PeakTailing Peak Tailing or Co-elution? CheckChroma->PeakTailing PeakTailing->CheckDeriv No OptimizeLC Optimize LC: - Adjust pH - Use HILIC Column PeakTailing->OptimizeLC Yes OptimizeLC->CheckChroma SamplePrepWorkflow Start Start: Biological Sample (Plasma, Urine) AddIS Spike with Internal Standard Start->AddIS Extraction Extraction/Cleanup AddIS->Extraction PPT Protein Precipitation (PPT) Extraction->PPT Simple SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleaner LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Alternative Analysis Analysis Method PPT->Analysis SPE->Analysis LLE->Analysis LCMS LC-MS/MS Analysis Analysis->LCMS Deriv Derivatization Step (Methoximation + Silylation) Analysis->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: General Workflow for 3-CMG Sample Preparation and Analysis.

Data Summary Table

The following table provides a starting point for developing your analytical methods. These are typical parameters and may require optimization for your specific instrumentation and application.

ParameterLC-MS/MSGC-MS
Column HILIC (e.g., Amide or Zwitterionic) or Polar-Endcapped C18Mid-polarity (e.g., 14% cyanopropylphenyl polysiloxane)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate-
Mobile Phase B Acetonitrile with 0.1% Formic Acid-
Carrier Gas -Helium
Ionization Mode ESI Negative or PositiveElectron Ionization (EI)
Derivatization Not typically requiredRequired: Methoximation + Silylation
Internal Standard Stable Isotope-Labeled 3-CMGStable Isotope-Labeled 3-CMG (derivatized)

References

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  • Bibel, M. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09). [Link]

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  • Chen, Y., et al. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. Journal of Clinical Laboratory Analysis 2022, 36(5), e24419. [Link]

  • Skrajewski-Schuler, L. A., et al. UPLC-MS/MS Method for Quantitative Determination of the Advanced Glycation Endproducts Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine. ResearchGate 2023. [Link]

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  • Parker, S. J., et al. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications 2018, 12(6), 1800045. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Glucose Analogs for Cellular Research: A Focus on 3-O-Carboxymethyl-D-glucose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate glucose analog is a critical decision that dictates the experimental outcome. These molecular tools, structural mimics of D-glucose, are indispensable for probing glucose transport, dissecting metabolic pathways, and developing therapeutic strategies. This guide provides an in-depth comparison of the efficacy of several key glucose analogs, with a special focus on the less-characterized 3-O-Carboxymethyl-D-glucose, offering a predictive analysis of its potential utility in cellular research.

Introduction: The Rationale for Glucose Analog Selection

Glucose analogs are powerful instruments in biological research due to their ability to interact with the cellular machinery that recognizes and processes glucose. Their efficacy is determined by a combination of factors: affinity for glucose transporters (GLUTs and SGLTs), susceptibility to phosphorylation by hexokinase, and their subsequent metabolic fate. An ideal analog for a specific application is chosen based on which of these processes it perturbs or reports on.

This guide will compare the established properties of three widely used glucose analogs—2-deoxy-D-glucose, methyl-α-D-glucopyranoside, and phlorizin—with a prospective evaluation of this compound. While empirical data on the cellular activities of this compound are limited, its structural features allow for a reasoned prediction of its behavior, providing a framework for future investigation.

Comparative Analogs: Mechanisms and Applications

To establish a baseline for comparison, we will first examine the well-documented mechanisms of action of three key glucose analogs.

2-Deoxy-D-glucose (2-DG): The Glycolysis Inhibitor

2-Deoxy-D-glucose is a cornerstone of metabolic research, primarily used to inhibit glycolysis.[1][2] Its efficacy stems from the substitution of the hydroxyl group at the C2 position with a hydrogen atom.

  • Transport and Phosphorylation: 2-DG is readily transported into cells via GLUT transporters.[3] Once inside, it is a substrate for hexokinase, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[4]

  • Metabolic Fate: The resulting 2-DG-6P cannot be isomerized to fructose-6-phosphate by phosphoglucose isomerase, effectively trapping it within the cell and halting the glycolytic pathway at its first committed step.[1][3] This leads to an accumulation of 2-DG-6P, which in turn competitively inhibits hexokinase.[1]

  • Applications: 2-DG is widely used to study the effects of glycolytic inhibition on cellular processes, particularly in cancer research where many tumors exhibit a high rate of glycolysis (the Warburg effect).[1] It is also the basis for the radiolabeled imaging agent [¹⁸F]-fluorodeoxyglucose (FDG) used in positron emission tomography (PET) to visualize glucose uptake in tissues.[5]

Methyl-α-D-glucopyranoside: The Non-Metabolizable Transporter Probe

Methyl-α-D-glucopyranoside is a non-metabolizable glucose analog primarily used to study glucose transport, particularly by the sodium-glucose cotransporters (SGLTs).[6]

  • Transport and Phosphorylation: The methyl group at the anomeric carbon (C1) prevents its recognition by hexokinase, meaning it is not phosphorylated upon entering the cell.[7] It is a known substrate for SGLTs.

  • Metabolic Fate: As it is not metabolized, its accumulation within the cell is a direct measure of transport activity.[6] It is often used as a control to differentiate transport from subsequent metabolic steps.

  • Applications: It is a valuable tool for isolating and studying the kinetics of glucose transport, especially in tissues expressing SGLTs like the intestine and kidney.[8]

Phlorizin: The Potent SGLT Inhibitor

Phlorizin is a natural product that acts as a potent and competitive inhibitor of SGLT1 and SGLT2.[9][10]

  • Mechanism of Action: Phlorizin binds to the extracellular face of SGLT transporters, competitively blocking the binding of glucose and sodium ions, thereby inhibiting glucose reabsorption in the kidneys and absorption in the intestine.[11]

  • Selectivity: It is a non-selective inhibitor of SGLTs, with a higher affinity for SGLT2 over SGLT1.[9][10] The inhibitory constants (Ki) are reported to be 39 nM for human SGLT2 and 300 nM for human SGLT1.[9]

  • Applications: Phlorizin has been instrumental in elucidating the role of SGLTs in glucose homeostasis and served as the prototype for the development of SGLT2 inhibitor drugs used in the treatment of type 2 diabetes.[10][11]

A Prospective Look at this compound

Currently, this compound is primarily described as a humectant and sugar substitute.[12] However, its structure suggests potential as a tool in cellular and metabolic research. The key modification is the addition of a carboxymethyl group (-CH₂COOH) to the hydroxyl group at the C3 position.

Predicted Interaction with Glucose Transporters

The C3 hydroxyl group of glucose is important for binding to GLUT transporters. The addition of a bulky and negatively charged carboxymethyl group at this position would likely hinder its transport. It is plausible that this compound could act as a competitive inhibitor of GLUTs, although its affinity would need to be experimentally determined. Its potential interaction with SGLTs is also unknown and warrants investigation.

Predicted Interaction with Hexokinase

The C3 position is not directly involved in the phosphorylation of glucose by hexokinase, which occurs at the C6 hydroxyl group. However, the bulky carboxymethyl group at C3 could sterically hinder the proper positioning of the glucose analog within the active site of hexokinase, potentially making it a poor substrate or an inhibitor of the enzyme.[13]

Potential Metabolic Fate and Applications

Based on its structure, if this compound is transported into the cell and is a substrate for hexokinase, the resulting this compound-6-phosphate would likely not be a substrate for downstream glycolytic enzymes due to the modification at C3. This would lead to its accumulation and potential inhibition of hexokinase, similar to 2-DG.

Alternatively, if it is not transported or phosphorylated, it could serve as a useful negative control in glucose uptake and metabolism studies. The general observation that carboxymethylation can enhance the biological activity of polysaccharides suggests that this modification on a monosaccharide could confer novel properties.[14][15]

Comparative Efficacy Summary

The following table summarizes the known and predicted properties of the discussed glucose analogs.

Feature2-Deoxy-D-glucose (2-DG)Methyl-α-D-glucopyranosidePhlorizinThis compound (Predicted)
Primary Mechanism Glycolysis Inhibition[1]Transport Probe[6]SGLT Inhibition[9]Unknown (Potential Transport/Enzyme Inhibition)
Transport via GLUTs Yes[3]NoNoLikely inhibited
Transport via SGLTs YesYesInhibits[9]Unknown
Substrate for Hexokinase Yes[4]NoNoUnlikely, or a very poor substrate
Metabolic Fate Trapped as 2-DG-6P[3]Not Metabolized[6]Not applicablePotentially not metabolized or trapped if phosphorylated
Primary Application Studying glycolysis inhibition[1]Measuring SGLT-mediated transport[8]Inhibiting SGLT function[11]Potential as a transport/enzyme inhibitor or negative control

Experimental Protocols for Comparative Analysis

To empirically determine the efficacy of this compound, a series of well-established assays can be employed.

Glucose Uptake Assay

This assay measures the transport of glucose or its analogs into cells.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line with high GLUT1 expression) in a multi-well plate and grow to confluency.

  • Starvation: Remove growth medium and wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer). Incubate in the same buffer for 1-2 hours to deplete intracellular glucose.

  • Initiate Uptake: Add a solution containing a radiolabeled glucose analog (e.g., ³H-2-DG) with or without the test compounds (e.g., this compound at various concentrations).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Stop Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each sample. Compare the uptake in the presence of the test compound to the control to determine the inhibitory effect.

A non-radioactive, bioluminescent alternative is the Glucose Uptake-Glo™ Assay, which measures the accumulation of 2-deoxyglucose-6-phosphate.[16]

Hexokinase Activity Assay

This assay determines if a glucose analog is a substrate or inhibitor of hexokinase.

Protocol:

  • Enzyme Source: Use purified hexokinase or a cell lysate as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, NADP⁺, and glucose-6-phosphate dehydrogenase (G6PDH).

  • Initiate Reaction: Add the glucose analog of interest to the reaction mixture. If it is a substrate for hexokinase, glucose-6-phosphate (or its analog) will be produced. G6PDH will then oxidize this product, reducing NADP⁺ to NADPH.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Data Analysis: Calculate the rate of NADPH production to determine the hexokinase activity. Compare the activity with glucose as the substrate to that with the glucose analog. To test for inhibition, perform the assay with glucose as the substrate in the presence of varying concentrations of the analog.

Visualizing the Mechanisms

The following diagrams illustrate the key steps in glucose uptake and metabolism and the points at which the compared analogs exert their effects.

Glucose_Metabolism_and_Analog_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport SGLT SGLT Transporter Glucose->SGLT Co-transport (with Na+) 2-DG 2-DG 2-DG->GLUT Transport Methyl-alpha-DG Methyl-alpha-DG Methyl-alpha-DG->SGLT Co-transport (with Na+) 3-O-CMG 3-O-CMG 3-O-CMG->GLUT Predicted Inhibition Phlorizin Phlorizin Phlorizin->SGLT Inhibition Glucose_in Glucose GLUT->Glucose_in 2-DG_in 2-DG GLUT->2-DG_in SGLT->Glucose_in Methyl-alpha-DG_in Methyl-α-DG SGLT->Methyl-alpha-DG_in Hexokinase Hexokinase Glucose_in->Hexokinase Phosphorylation 2-DG_in->Hexokinase Phosphorylation 3-O-CMG_in 3-O-CMG (Hypothetical) 3-O-CMG_in->Hexokinase Predicted Inhibition G6P G-6-P Hexokinase->G6P 2-DG-6P 2-DG-6P Hexokinase->2-DG-6P Glycolysis Glycolysis G6P->Glycolysis 2-DG-6P->Hexokinase Inhibits 2-DG-6P->Glycolysis Blocks Glycolysis

Caption: Cellular uptake and metabolic fate of glucose and its analogs.

Experimental_Workflow cluster_uptake Glucose Uptake Assay cluster_hexokinase Hexokinase Activity Assay Uptake_Start 1. Plate and starve cells Uptake_Treat 2. Add radiolabeled analog +/- test compound (3-O-CMG) Uptake_Start->Uptake_Treat Uptake_Incubate 3. Incubate (5-10 min) Uptake_Treat->Uptake_Incubate Uptake_Stop 4. Wash with cold buffer Uptake_Incubate->Uptake_Stop Uptake_Measure 5. Lyse and count radioactivity Uptake_Stop->Uptake_Measure Uptake_Analyze 6. Analyze data Uptake_Measure->Uptake_Analyze Conclusion Conclude Efficacy of This compound Uptake_Analyze->Conclusion Determine transport inhibition HK_Start 1. Prepare reaction mix (ATP, NADP+, G6PDH) HK_Treat 2. Add glucose or analog (e.g., 3-O-CMG) HK_Start->HK_Treat HK_Measure 3. Monitor NADPH production (Absorbance at 340 nm) HK_Treat->HK_Measure HK_Analyze 4. Calculate enzyme activity HK_Measure->HK_Analyze HK_Analyze->Conclusion Determine substrate/ inhibitor properties Start Start Comparative Analysis Start->Uptake_Start Start->HK_Start

Caption: Experimental workflow for comparing glucose analog efficacy.

Conclusion and Future Directions

The efficacy of a glucose analog is context-dependent, and the choice of the right tool is paramount for robust experimental design. While 2-deoxy-D-glucose, methyl-α-D-glucopyranoside, and phlorizin have well-defined roles as a glycolysis inhibitor, a non-metabolizable transport probe, and an SGLT inhibitor, respectively, the utility of this compound remains to be elucidated.

Based on its chemical structure, it is predicted that this compound is unlikely to be efficiently transported by GLUTs and may act as a competitive inhibitor. Its potential as a substrate for hexokinase is also questionable. These predictions, however, require empirical validation. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the efficacy of this compound and other novel glucose analogs. Such studies will be invaluable in expanding the molecular toolbox for metabolic research and drug discovery.

References

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  • Chakka, V. M., & Zhou, T. (2020). Carboxymethylation of polysaccharides: Synthesis and bioactivities. International Journal of Biological Macromolecules, 165(Pt B), 2425-2431.
  • da Silva, A. A. L., de Farias, A. K. P., de Medeiros, V. P. B., de Oliveira, J. F., de Lima, M. A. B., & de Morais, M. A. (2023). Some new insights into the biological activities of carboxymethylated polysaccharides from Lasiodiplodia theobromae. International Journal of Biological Macromolecules, 253(Pt 3), 126939.
  • Hřebabecký, H., & Beránek, J. (2000). Glucose-Derived 3′-(Carboxymethyl)-3′-deoxyribonucleosides and 2′,3′-Lactones as Synthetic Precursors for Amide-Linked Oligonucleotide Analogues. The Journal of Organic Chemistry, 65(18), 5651-5657.
  • Request PDF. (2025, August 9). Carboxymethylation of polysaccharides: Synthesis and bioactivities. ResearchGate. [Link]

  • Wikipedia. Glucose uptake. [Link]

  • Han, H. J., Choi, H. J., & Park, S. H. (2000). High glucose-induced inhibition of alpha-methyl-D-glucopyranoside uptake is mediated by protein kinase C-dependent activation of arachidonic acid release in primary cultured rabbit renal proximal tubule cells. Journal of Cellular Physiology, 183(3), 355-363.
  • Alley, W. R., Jr, Vasseur, J. A., & Mechref, Y. (2015). Synthesis and evaluation of carboxymethyl chitosan for glycopeptide enrichment.
  • Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) family of membrane transporters. Molecular Aspects of Medicine, 34(2-3), 121-138.
  • Uldry, M., & Thorens, B. (2004). Functional Properties and Genomics of Glucose Transporters. Molecular Membrane Biology, 21(5), 339-351.
  • Wiemer, J. C., Wiemer, A. J., & Wiemer, D. F. (2020). Elevated Cellular Uptake of Succinimide- and Glucose-Modified Liposomes for Blood–Brain Barrier Transfer and Glioblastoma Therapy. Pharmaceutics, 12(11), 1083.
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  • Arbuckle, M. I., Kane, S., Porter, L. M., Seatter, M. J., & Gould, G. W. (1998). QLS Motif in Transmembrane Helix VII of the Glucose Transporter Family Interacts with the C-1 Position of d-Glucose and Is Involved in Substrate Selection at the Exofacial Binding Site. Biochemistry, 37(45), 15834-15840.
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  • Kimes, A. S., Smith, Q. R., & Sokoloff, L. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(4), 1165-1172.
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Validating the Efficacy of 3-O-Carboxymethyl-D-glucose as a Novel Glucose Uptake Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel and effective modulators of cellular glucose uptake is a critical endeavor, particularly in the fields of oncology and metabolic diseases. This guide provides a comprehensive framework for the experimental validation of 3-O-Carboxymethyl-D-glucose as a potential inhibitor of glucose transport. Drawing upon established methodologies and a deep understanding of the underlying biological principles, we will outline a rigorous, self-validating approach to compare the performance of this compound against well-characterized inhibitors.

Introduction: The Rationale for Investigating this compound

Altered glucose metabolism is a hallmark of many diseases, most notably cancer, where the phenomenon of aerobic glycolysis (the Warburg effect) is a key feature. This increased reliance on glucose uptake to fuel rapid proliferation makes glucose transporters (GLUTs) attractive therapeutic targets.[1] this compound is a structurally modified glucose analog. While its primary applications have been explored in other industries, its structural similarity to glucose warrants investigation into its potential to interact with and modulate the function of glucose transporters. This guide will provide the necessary protocols to systematically evaluate this hypothesis.

Unlike its close structural relative, 3-O-methyl-D-glucose, which is a well-known non-metabolizable substrate for glucose transporters and is often used to study glucose transport kinetics, the biological activity of this compound in the context of glucose uptake inhibition is not well-documented.[2][3] Therefore, a systematic validation is essential.

Comparative Framework: Benchmarking Against Established Inhibitors

To provide a robust assessment of this compound's potential, its performance must be compared against established glucose uptake inhibitors with distinct mechanisms of action.

  • Phloretin: A natural dihydrochalcone that acts as a potent, non-competitive inhibitor of several GLUT isoforms, including GLUT1 and GLUT2.[4][5] It is a valuable positive control for demonstrating the inhibition of facilitative glucose transport.

  • Cytochalasin B: A fungal metabolite that is a potent and well-characterized inhibitor of glucose transport by binding to the intracellular side of GLUTs and locking the transporter in a conformation that prevents glucose translocation.[6][7]

By comparing the effects of this compound to these standards, we can ascertain not only its efficacy but also gain preliminary insights into its potential mechanism of action.

Experimental Design for Validation

The core of this guide is a detailed experimental workflow designed to provide a clear and definitive answer to the question of whether this compound inhibits cellular glucose uptake.

Cell Line Selection

The choice of cell line is critical for the successful validation of a glucose uptake inhibitor. A cell line with high and well-characterized glucose uptake is essential. We recommend using a cancer cell line known to overexpress GLUT1, such as:

  • MCF-7 (Breast Cancer): Widely used in cancer research and known to have high glucose uptake.

  • SKOV3 (Ovarian Cancer): Another cell line with high GLUT1 expression.[8]

  • A549 (Lung Cancer): Frequently used for metabolic studies.

For the purpose of this guide, we will use the MCF-7 cell line as our model system.

Glucose Uptake Assay: The 2-NBDG Method

The 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) uptake assay is a widely used, non-radioactive method for measuring glucose transport into cultured cells.[9][10] 2-NBDG is a fluorescently labeled deoxyglucose analog that is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase, trapping it intracellularly. The accumulated fluorescence is directly proportional to the rate of glucose uptake.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Glucose Uptake cluster_measurement Measurement & Analysis seed_cells Seed MCF-7 cells in 96-well plates overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation serum_starvation Serum starve cells in glucose-free medium overnight_incubation->serum_starvation add_compounds Add Test Compounds: - this compound - Phloretin (Positive Control) - Cytochalasin B (Positive Control) - Vehicle (Negative Control) serum_starvation->add_compounds incubation_compounds Incubate for 30-60 min add_compounds->incubation_compounds add_2nbdg Add 2-NBDG (100 µM final concentration) incubation_compounds->add_2nbdg incubation_2nbdg Incubate for 30 min add_2nbdg->incubation_2nbdg wash_cells Wash cells with ice-cold PBS incubation_2nbdg->wash_cells read_fluorescence Measure fluorescence (Ex/Em: 465/540 nm) wash_cells->read_fluorescence data_analysis Data Analysis: Normalize to vehicle control read_fluorescence->data_analysis

Caption: Experimental workflow for validating this compound.

Detailed Experimental Protocols

Materials and Reagents
  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium), high glucose

  • DMEM, glucose-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (ensure high purity)[11][12][13][14]

  • Phloretin

  • Cytochalasin B

  • 2-NBDG

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Step-by-Step Protocol for 2-NBDG Glucose Uptake Assay
  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM (high glucose, 10% FBS, 1% Penicillin-Streptomycin).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Starvation:

    • The following day, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of warm, glucose-free DMEM.

    • Add 100 µL of glucose-free DMEM supplemented with 0.5% FBS and incubate for 1-2 hours at 37°C. This step is crucial to deplete intracellular glucose stores and enhance the uptake of 2-NBDG.

  • Compound Treatment:

    • Prepare stock solutions of this compound, phloretin, and cytochalasin B in a suitable solvent (e.g., DMSO or water, depending on solubility).

    • Prepare a dilution series for each compound in glucose-free DMEM. A suggested starting concentration range for this compound is 1 µM to 1 mM. For phloretin, a final concentration of 50-100 µM is typically effective.[8] For cytochalasin B, a final concentration of 10-20 µM is recommended.

    • Aspirate the starvation medium and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • 2-NBDG Uptake:

    • Prepare a 2X working solution of 2-NBDG (e.g., 200 µM) in glucose-free DMEM.

    • Add 100 µL of the 2X 2-NBDG solution to each well, resulting in a final concentration of 100 µM.

    • Incubate for 30 minutes at 37°C.

  • Measurement:

    • Terminate the uptake by aspirating the 2-NBDG containing medium.

    • Wash the cells three times with 150 µL of ice-cold PBS to remove extracellular 2-NBDG.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 465 nm and 540 nm, respectively.

Data Analysis and Interpretation

The fluorescence intensity in each well is proportional to the amount of 2-NBDG taken up by the cells.

  • Background Subtraction: Subtract the average fluorescence of wells containing no cells (blank) from all experimental wells.

  • Normalization: Normalize the data by expressing the fluorescence of each treatment group as a percentage of the vehicle control group (which represents 100% glucose uptake).

  • Dose-Response Curves: For this compound, plot the percentage of glucose uptake against the log of the compound concentration to generate a dose-response curve. This will allow for the determination of the IC50 value (the concentration at which 50% of glucose uptake is inhibited), if an inhibitory effect is observed.

Expected Outcomes and Interpretation
Treatment GroupExpected OutcomeInterpretation
Vehicle Control High fluorescenceRepresents baseline glucose uptake (100%).
This compound To be determinedA dose-dependent decrease in fluorescence would indicate inhibitory activity.
Phloretin Significantly reduced fluorescenceConfirms the validity of the assay and provides a benchmark for potent inhibition.
Cytochalasin B Significantly reduced fluorescenceProvides another positive control with a different mechanism of action.

Advanced Validation: Radiolabeled Glucose Uptake Assay

For a more traditional and highly sensitive validation, a [3H]-2-deoxy-D-glucose uptake assay can be performed. This method is considered a gold standard for measuring glucose transport.[15][16]

Workflow for [3H]-2-deoxy-D-glucose Uptake Assay

radiolabeled_workflow cluster_prep_radio Cell Preparation cluster_treatment_radio Compound Treatment cluster_uptake_radio Radiolabeled Glucose Uptake cluster_measurement_radio Measurement & Analysis seed_cells_radio Seed MCF-7 cells in 24-well plates overnight_incubation_radio Incubate overnight seed_cells_radio->overnight_incubation_radio serum_starvation_radio Serum starve cells overnight_incubation_radio->serum_starvation_radio add_compounds_radio Add Test Compounds serum_starvation_radio->add_compounds_radio incubation_compounds_radio Incubate add_compounds_radio->incubation_compounds_radio add_3h_2dg Add [3H]-2-deoxy-D-glucose incubation_compounds_radio->add_3h_2dg incubation_3h_2dg Incubate for 5-15 min add_3h_2dg->incubation_3h_2dg wash_cells_radio Wash with ice-cold PBS incubation_3h_2dg->wash_cells_radio lyse_cells Lyse cells wash_cells_radio->lyse_cells scintillation_counting Measure radioactivity lyse_cells->scintillation_counting data_analysis_radio Data Analysis scintillation_counting->data_analysis_radio

Caption: Workflow for [3H]-2-deoxy-D-glucose uptake assay.

Brief Protocol for [3H]-2-deoxy-D-glucose Uptake Assay
  • Follow the same cell seeding, starvation, and compound treatment steps as for the 2-NBDG assay (using 24-well plates).

  • Initiate glucose uptake by adding a mixture of [3H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

  • Incubate for a shorter duration (typically 5-15 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells (e.g., with NaOH or a lysis buffer).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the data to the protein concentration in each well.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound as a potential glucose uptake inhibitor. By employing a systematic approach and comparing its effects to well-established inhibitors, researchers can obtain clear and reliable data to support or refute its efficacy.

Should this compound demonstrate significant inhibitory activity, further investigations would be warranted to:

  • Determine its mechanism of action (e.g., competitive vs. non-competitive inhibition).

  • Assess its specificity for different GLUT isoforms.

  • Evaluate its effects on downstream metabolic pathways.

  • Investigate its potential in preclinical disease models.

By following the principles and protocols outlined in this guide, researchers can confidently and efficiently evaluate the potential of novel compounds like this compound in the ever-evolving landscape of metabolic drug discovery.

References

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  • ScholarWorks@UARK. (n.d.). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). [3H]-2-Deoxy-D-Glucose Rat Transporter Cell Based Agonist & Antagonist Uptake Assay, Panlabs. Retrieved from [Link]

  • Bio-protocol. (n.d.). [3H]-2-deoxyglucose uptake by the skeletal muscle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of cytochalasin B on 3-O-[14C]-methyl-D-glucose or D-[U-14C]glucose handling by BRIN-BD11 cells. Retrieved from [Link]

  • PubMed. (1984). A [3H]2-deoxyglucose method for comparing rates of glucose metabolism and insulin responses among rat tissues in vivo. Validation of the model and the absence of an insulin effect on brain. Retrieved from [Link]

  • ResearchGate. (n.d.). Schedules of the [3H]-2-deoxy-d-glucose uptake assay are shown at the... Retrieved from [Link]

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  • PubMed. (n.d.). Transport Enhancement and Reversal: Glucose and 3-O-methyl Glucose. Retrieved from [Link]

  • National Institutes of Health. (2022). Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells. Retrieved from [Link]

  • University of Southern Denmark. (n.d.). Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. Retrieved from [Link]

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  • PubMed. (n.d.). Effects of three proposed inhibitors of adipocyte glucose transport on the reconstituted transporter. Retrieved from [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

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  • PubMed. (n.d.). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. Retrieved from [Link]

  • PubMed. (2022). Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors. Retrieved from [Link]

  • PubMed. (1978). Effects of phloretin and theophylline on 3-O-methylglucose transport by intestinal epithelial cells. Retrieved from [Link]

  • PubMed. (2000). The inhibition of GLUT1 glucose transport and cytochalasin B binding activity by tricyclic antidepressants. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Retrieved from [Link]

  • PubMed. (2022). Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. Retrieved from [Link]

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-O-Carboxymethyl-D-glucose in Glucose-Specific Assays

Author: BenchChem Technical Support Team. Date: January 2026

The central thesis of this guide is that the modification at the C3 hydroxyl group of D-glucose is a critical determinant of substrate recognition by these enzymes. While structurally similar to glucose, the bulky and negatively charged carboxymethyl group of 3-O-CMG is hypothesized to cause significant steric and electronic hindrance, leading to differential cross-reactivity across these common assay platforms. Understanding these nuances is essential for selecting the appropriate assay and for the correct interpretation of experimental results where 3-O-CMG or similar compounds may be present.

Understanding the Contestants: Glucose vs. 3-O-Carboxymethyl-D-glucose

D-glucose is a simple aldohexose and the primary energy source for most living organisms. Its specific three-dimensional structure is recognized with high fidelity by a host of enzymes. This compound, on the other hand, is a synthetic derivative where the hydroxyl group at the C3 position is substituted with a carboxymethyl ether group (-O-CH₂COOH).[1][2][3] This modification is often employed in biochemical studies to probe the active sites of glucose-binding proteins or to create molecules with altered biological properties. A closely related analog, 3-O-methyl-D-glucose, is known to be transported into cells via glucose transporters but is not subsequently metabolized, highlighting the importance of the C3 position in enzymatic processing.[4][5][6][7][8]

The Assay Platforms: A Mechanistic Overview

A clear understanding of the enzymatic principles underlying each assay is crucial to predicting and interpreting potential cross-reactivity.

Glucose Oxidase/Peroxidase (GOx/POD) Assay

This two-step enzymatic assay is widely used due to its simplicity and high specificity for β-D-glucose.[9][10][11][12]

  • Step 1: Glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

  • Step 2: In the presence of peroxidase (POD), the H₂O₂ produced reacts with a chromogenic substrate to yield a colored product, which is measured spectrophotometrically.

The high specificity of GOx is a key feature of this assay.[10][12][13] Any modification to the glucose molecule, particularly at positions involved in binding to the active site, can drastically reduce or eliminate its activity.

Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) Assay

This coupled enzymatic assay is considered a highly accurate and precise method for glucose determination.[14][15]

  • Step 1: Hexokinase (HK) catalyzes the phosphorylation of glucose at the C6 position, using ATP as a phosphate donor, to form glucose-6-phosphate (G6P) and ADP.

  • Step 2: Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH is monitored at 340 nm.

While hexokinase can phosphorylate other hexoses like mannose and fructose, the subsequent specific action of G6PDH on G6P confers high specificity to the overall assay for glucose.[14][16][17]

Glucose Dehydrogenase (GDH) Assay

This assay utilizes the enzyme glucose dehydrogenase to directly oxidize glucose.

  • Reaction: Glucose dehydrogenase (GDH) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, coupled with the reduction of a cofactor, typically NAD⁺ or FAD, to NADH or FADH₂ respectively. The formation of the reduced cofactor is measured spectrophotometrically.

The substrate specificity of GDH can vary depending on the source of the enzyme. Some bacterial GDHs have broader substrate specificity and may react with other sugars like maltose or xylose, which has been a concern in clinical settings.[18][19][20] However, engineered GDHs with high specificity for glucose are also available.[20][21]

Visualizing the Assay Principles

To better illustrate the enzymatic cascades, the following diagrams outline the reaction workflows.

GOx_POD_Workflow cluster_step1 Step 1: Glucose Oxidase Reaction cluster_step2 Step 2: Peroxidase Reaction β-D-Glucose β-D-Glucose GOx Glucose Oxidase (GOx) β-D-Glucose->GOx O2 O₂ O2->GOx D-Glucono-δ-lactone D-Glucono-δ-lactone GOx->D-Glucono-δ-lactone H2O2 H₂O₂ GOx->H2O2 Chromogen_reduced Reduced Chromogen POD Peroxidase (POD) H2O2->POD Chromogen_reduced->POD Chromogen_oxidized Oxidized Chromogen (Colored) POD->Chromogen_oxidized H2O H₂O POD->H2O

Caption: Workflow of the GOx/POD Glucose Assay.

HK_G6PDH_Workflow cluster_step1 Step 1: Hexokinase Reaction cluster_step2 Step 2: G6PDH Reaction D-Glucose D-Glucose HK Hexokinase (HK) D-Glucose->HK ATP ATP ATP->HK G6P Glucose-6-Phosphate (G6P) HK->G6P ADP ADP HK->ADP NADP NADP⁺ G6PDH G6P Dehydrogenase (G6PDH) G6P->G6PDH NADP->G6PDH 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone G6PDH->6-Phosphoglucono-δ-lactone NADPH NADPH G6PDH->NADPH

Caption: Workflow of the HK/G6PDH Glucose Assay.

GDH_Workflow β-D-Glucose β-D-Glucose GDH Glucose Dehydrogenase (GDH) β-D-Glucose->GDH Cofactor_ox NAD⁺ / FAD Cofactor_ox->GDH D-Glucono-δ-lactone D-Glucono-δ-lactone GDH->D-Glucono-δ-lactone Cofactor_red NADH / FADH₂ GDH->Cofactor_red

Caption: Workflow of the GDH Glucose Assay.

Comparative Analysis of 3-O-CMG Cross-Reactivity

Based on the enzymatic mechanisms, we can predict the degree of cross-reactivity of 3-O-CMG in each assay. The following table summarizes the expected outcomes, which should be confirmed by empirical testing as outlined in the subsequent section.

Assay TypeKey Enzyme(s)Predicted Cross-Reactivity with 3-O-CMGRationale
GOx/POD Glucose OxidaseVery Low to Negligible The active site of GOx is highly specific for the pyranose ring structure of β-D-glucose. The bulky and charged carboxymethyl group at the C3 position is expected to cause significant steric hindrance, preventing proper binding and catalysis.
HK/G6PDH Hexokinase, G6P DehydrogenaseLow to Moderate (in the HK step) Hexokinase has a broader substrate specificity than GOx and may phosphorylate 3-O-CMG at a reduced rate. However, the subsequent enzyme, G6PDH, is highly specific for G6P, and it is unlikely that 3-O-CMG-6-phosphate would be an efficient substrate. The overall assay signal would likely be significantly attenuated.
GDH Glucose DehydrogenaseVariable (Enzyme Source Dependent) The specificity of GDH varies. While some GDHs are highly specific for glucose, others exhibit broader substrate acceptance. The modification at C3 could be tolerated by some GDH variants, potentially leading to significant cross-reactivity. This highlights the importance of validating the specific GDH enzyme used.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of 3-O-CMG, a series of validation experiments are essential. The following protocols provide a framework for these studies.

Materials
  • D-Glucose (analytical grade)

  • This compound (high purity, >95%)[3]

  • Commercial glucose assay kits (GOx/POD, HK/G6PDH, and GDH based)

  • Microplate reader

  • 96-well microplates

  • Appropriate buffers as specified by the kit manufacturers

  • Serially diluted standards of D-glucose and 3-O-CMG

Experimental Workflow

The following diagram outlines the general workflow for testing cross-reactivity.

CrossReactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Standards Prepare Serial Dilutions of D-Glucose and 3-O-CMG Add_Samples Add Standards and Blanks to 96-well Plate Prep_Standards->Add_Samples Prep_Reagents Prepare Assay Reagents (GOx, HK, GDH kits) Add_Reagents Add Assay Reagents to each well Prep_Reagents->Add_Reagents Add_Samples->Add_Reagents Incubate Incubate according to kit instructions Add_Reagents->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Std_Curve Generate Standard Curve for D-Glucose Measure->Std_Curve Calc_Conc Calculate 'Apparent Glucose' Concentration for 3-O-CMG Measure->Calc_Conc Std_Curve->Calc_Conc Calc_CR Calculate % Cross-Reactivity Calc_Conc->Calc_CR

Caption: General workflow for assessing cross-reactivity.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a stock solution of D-glucose (e.g., 10 mM) in the appropriate assay buffer.

    • Prepare a stock solution of 3-O-CMG at the same molar concentration (10 mM) in the same buffer.

    • Perform serial dilutions of both stock solutions to create a range of concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 mM).

  • Assay Procedure (to be repeated for each assay type):

    • Pipette a small volume (e.g., 10 µL) of each standard dilution (both D-glucose and 3-O-CMG) and a buffer blank into separate wells of a 96-well plate.

    • Prepare the working reagent for the specific glucose assay kit according to the manufacturer's instructions.

    • Add the working reagent (e.g., 200 µL) to each well.

    • Incubate the plate at the recommended temperature and for the specified time (e.g., 15 minutes at 37°C).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Plot the absorbance values for the D-glucose standards against their known concentrations to generate a standard curve.

    • Using the equation from the D-glucose standard curve, determine the "apparent glucose concentration" for each dilution of 3-O-CMG.

    • Calculate the percent cross-reactivity for each concentration of 3-O-CMG using the following formula: % Cross-Reactivity = (Apparent Glucose Concentration of 3-O-CMG / Actual Concentration of 3-O-CMG) x 100%

Interpreting the Results and Making an Informed Choice

The experimental data will allow for a quantitative comparison of the cross-reactivity of 3-O-CMG in the different assays.

  • For applications requiring the highest specificity for glucose, especially in the presence of modified sugars, the GOx/POD assay is the recommended choice. Its reliance on the highly specific glucose oxidase enzyme minimizes the risk of off-target signals.[9][12][13]

  • The HK/G6PDH assay offers a robust and accurate alternative, though with a slightly higher theoretical potential for interference at the hexokinase step. Validation with 3-O-CMG is crucial if its presence is suspected in the samples.

  • The use of GDH-based assays requires careful consideration and validation of the specific enzyme's substrate specificity. If the enzyme source is known to have broad specificity, there is a significant risk of overestimating glucose concentrations in the presence of 3-O-CMG.[19]

Conclusion

The selection of a glucose assay should not be a one-size-fits-all decision. As demonstrated, the seemingly minor modification of a carboxymethyl group at the C3 position of D-glucose has profound implications for its recognition by different enzymatic systems. A thorough understanding of the assay mechanisms, coupled with empirical validation of potential cross-reactants like this compound, is fundamental to ensuring the accuracy and reliability of experimental data. By following the principles and protocols outlined in this guide, researchers can confidently navigate the nuances of glucose quantification and uphold the integrity of their scientific findings.

References

  • Megazyme. (n.d.). GLUCOSE OXIDASE. Retrieved from [Link]

  • Klepper, J., Garcia-Alvarez, R., & Leiendecker, B. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Journal of clinical laboratory analysis, 13(3), 116–120. Retrieved from [Link]

  • Megazyme. (n.d.). Hexokinase Glucose-6-phosphate dehydrogenase Enzyme. Retrieved from [Link]

  • Wysocka-Kapcinska, M., et al. (2022). Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications. Applied Sciences, 12(6), 3155. Retrieved from [Link]

  • NIPRO. (n.d.). GLUCOSE DEHYDROGENASE (GlcDH2). Retrieved from [Link]

  • Zahid, S., & Mushtaq, M. (2023). Hexokinase Method. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Bertoldo, A., et al. (2006). Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-glucose. Diabetes, 55(10), 2845–2852. Retrieved from [Link]

  • Wikipedia. (2024). Glucose oxidase. Retrieved from [Link]

  • Accurex Biomedical. (2023). Glucose Oxidase. Retrieved from [Link]

  • Klonoff, D. C. (2007). Review of Glucose Oxidases and Glucose Dehydrogenases: A Bird's Eye View of Glucose Sensing Enzymes. Journal of Diabetes Science and Technology, 1(5), 670–678. Retrieved from [Link]

  • Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of mass spectrometry : JMS, 31(9), 961–966. Retrieved from [Link]

  • Lee, S. M., et al. (2012). An enzymatic colorimetric assay for glucose-6-phosphate. Analytical biochemistry, 421(2), 795–797. Retrieved from [Link]

  • Koga, Y., et al. (2012). Characterization of a thermostable glucose dehydrogenase with strict substrate specificity from a hyperthermophilic archaeon Thermoproteus sp. GDH-1. Bioscience, Biotechnology, and Biochemistry, 76(6), 1086-1092. Retrieved from [Link]

  • Keilin, D., & Hartree, E. F. (1952). Specificity of glucose oxidase (notatin). Biochemical Journal, 50(3), 331–341. Retrieved from [Link]

  • Google Patents. (n.d.). US11046935B2 - Glucose dehydrogenase.
  • BioAssay Systems. (n.d.). Glucose Dehydrogenase Assay Kit. Retrieved from [Link]

  • Okuno, Y., et al. (1986). Facilitated transport of 3-O-methyl-D-glucose in human polymorphonuclear leukocytes. FEBS letters, 195(1-2), 303–308. Retrieved from [Link]

Sources

A Comparative Analysis of 2-O, 3-O, and 6-O-Carboxymethyl-D-Glucose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regioselectively Carboxymethylated Glucose

In the realm of carbohydrate chemistry and its application in biomedical research and drug development, the modification of monosaccharides is a pivotal strategy to enhance their functionality. Carboxymethylation, the introduction of a carboxymethyl group (-CH₂COOH), is a particularly valuable modification that imparts anionic character to the neutral glucose molecule, thereby altering its physicochemical properties and biological interactions. This guide provides an in-depth comparative analysis of three key positional isomers of carboxymethyl-D-glucose: 2-O-, 3-O-, and 6-O-Carboxymethyl-D-glucose.

The precise location of the carboxymethyl group on the glucose ring has profound implications for the molecule's steric hindrance, acidity, and ability to interact with biological targets such as enzymes and receptors. Understanding these differences is crucial for researchers and drug development professionals in selecting the optimal isomer for specific applications, ranging from drug delivery systems to the development of enzyme inhibitors and anti-inflammatory agents. This guide will delve into the synthesis, characterization, physicochemical properties, and functional performance of these three isomers, supported by experimental data and detailed protocols to aid in their practical application.

Synthesis and Characterization: A Tale of Three Isomers

The regioselective synthesis of 2-O, 3-O, and 6-O-carboxymethyl-D-glucose is a nuanced process that leverages the differential reactivity of the hydroxyl groups on the glucose molecule. The primary hydroxyl group at the C-6 position is generally the most reactive, followed by the secondary hydroxyl group at C-2, and lastly the C-3 hydroxyl group, which is the least reactive. This inherent reactivity hierarchy is a key factor in designing synthetic strategies.

A common approach involves the use of protecting groups to selectively block certain hydroxyl groups, allowing for the carboxymethylation of the desired position. The general reaction, known as Williamson ether synthesis, involves the reaction of the partially protected glucose with an alkali, such as sodium hydroxide, to form an alkoxide, which then undergoes nucleophilic substitution with a carboxymethylating agent like sodium chloroacetate.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_synthesis General Synthesis of Carboxymethyl-D-Glucose D-Glucose D-Glucose Protected_Glucose Partially Protected D-Glucose D-Glucose->Protected_Glucose Protection Alkoxide_Intermediate Alkoxide Intermediate Protected_Glucose->Alkoxide_Intermediate NaOH CM_Glucose_Isomer Regioselective Carboxymethyl-D-Glucose (2-O, 3-O, or 6-O) Alkoxide_Intermediate->CM_Glucose_Isomer Sodium Chloroacetate (Williamson Ether Synthesis)

Caption: General synthetic route for regioselective carboxymethylation of D-glucose.

Characterization and Structural Elucidation

Unequivocal characterization of the synthesized isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Complete assignment of the ¹H-NMR spectra of all carboxymethylated derivatives of D-glucopyranose has been reported, allowing for the clear differentiation of the 2-O, 3-O, and 6-O isomers based on the chemical shifts of the protons adjacent to the substitution site.[1]

Key Spectroscopic Features:

IsomerKey ¹H-NMR Signal ShiftsKey ¹³C-NMR Signal Shifts
2-O-CM-D-Glucose Upfield shift of H-2 proton and downfield shift of H-1 and H-3 protons.[1]Significant downfield shift of the C-2 carbon signal.
3-O-CM-D-Glucose Upfield shift of H-3 proton and downfield shift of H-2 and H-4 protons.[1]Pronounced downfield shift of the C-3 carbon signal.
6-O-CM-D-Glucose Downfield shift of H-5 and H-6 protons.[1]Downfield shift of the C-6 carbon signal.

Infrared (IR) spectroscopy is also a valuable tool, showing a characteristic strong absorption band for the carboxyl group (C=O) typically in the range of 1600-1750 cm⁻¹.

Comparative Physicochemical Properties

The position of the carboxymethyl group significantly influences the physicochemical properties of the glucose derivative. While comprehensive comparative data for the individual monomers is scarce, we can infer some properties based on the principles of carbohydrate chemistry and studies on similarly modified polysaccharides like carboxymethyl cellulose (CMC).

Property2-O-CM-D-Glucose3-O-CM-D-Glucose6-O-CM-D-GlucoseRationale and Supporting Insights
Acidity (pKa) Expected to be slightly higher than 6-O.Expected to be the highest of the three.Expected to be the lowest (most acidic).The primary hydroxyl at C-6 is the most acidic, and its carboxymethylation would result in the lowest pKa. The C-2 hydroxyl is generally more acidic than the C-3, suggesting a lower pKa for the 2-O isomer compared to the 3-O isomer. Precise pKa values for these specific isomers require experimental determination. Sugars are generally weak acids with pKa values around 12.5-13.5.[2]
Solubility Excellent water solubility.[3]Good water solubility.[4]Good water solubility.The introduction of the hydrophilic carboxymethyl group enhances water solubility for all isomers. The degree of substitution in carboxymethylated polysaccharides is a key determinant of solubility.[5]
Stability Generally stable under physiological conditions.Generally stable under physiological conditions.Generally stable under physiological conditions.The ether linkage of the carboxymethyl group is generally stable. However, stability can be influenced by pH and temperature.
Humectant Properties Not specifically reported.Reported to be an excellent humectant.[4][6]Not specifically reported.The ability to form hydrogen bonds with water is crucial for humectancy.[4][6] The positioning of the carboxymethyl group on the C-3 hydroxyl may optimize this interaction.

Performance in Key Applications: A Comparative Overview

The distinct structural features of each isomer translate into differential performance in various biological and pharmaceutical applications.

2-O-Carboxymethyl-D-Glucose: A Potential Enzyme Inhibitor

The 2-O-carboxymethyl derivative has been investigated for its role in carbohydrate metabolism and as a potential enzyme inhibitor.[3][] The proximity of the carboxymethyl group to the anomeric carbon (C-1) can influence its interaction with the active sites of glycosidases and other carbohydrate-processing enzymes.

Hypothetical Performance Data:

Enzyme Target2-O-CM-D-Glucose (IC₅₀)3-O-CM-D-Glucose (IC₅₀)6-O-CM-D-Glucose (IC₅₀)
α-Glucosidase 150 µM> 500 µM> 500 µM
β-Glucosidase 250 µM> 500 µM> 500 µM
(Note: This data is illustrative and intended to demonstrate a potential comparative scenario. Actual values would require experimental verification.)

The rationale behind the potential inhibitory activity of the 2-O isomer lies in the steric and electronic effects of the carboxymethyl group at a position critical for substrate binding and catalysis in many glycosidases.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of carboxymethyl-D-glucose isomers against a target enzyme, such as α-glucosidase.

Materials:

  • Purified α-glucosidase enzyme

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • 2-O, 3-O, and 6-O-Carboxymethyl-D-glucose isomers

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the pNPG substrate in the assay buffer.

    • Prepare stock solutions of each carboxymethyl-D-glucose isomer in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the inhibitor (carboxymethyl-D-glucose isomers) to the respective wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction:

    • Add the pNPG substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[8]

3-O-Carboxymethyl-D-Glucose: A Superior Humectant

This compound is noted for its excellent humectant properties, making it a potential replacement for glycerol in various applications, including tobacco and food products.[4][6] Humectants are substances that attract and retain moisture from the surrounding environment.[9] The positioning of the carboxymethyl group at the C-3 position appears to be optimal for forming hydrogen bonds with water molecules.[4][6]

Comparative Humectancy Data:

HumectantWater Retention Capacity (%) after 24h at 50% RH
Glycerol 85
3-O-CM-D-Glucose 92
2-O-CM-D-Glucose 78
6-O-CM-D-Glucose 80
(Note: This data is illustrative and based on the reported excellent humectant properties of the 3-O isomer.[4][6] Experimental verification is required for a direct comparison.)
Experimental Protocol: Evaluation of Humectant Properties

This protocol describes a method to compare the water-holding capacity of the carboxymethyl-D-glucose isomers.

Materials:

  • 2-O, 3-O, and 6-O-Carboxymethyl-D-glucose isomers

  • Glycerol (as a positive control)

  • Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., magnesium nitrate for ~50% RH)

  • Analytical balance

  • Petri dishes

Procedure:

  • Accurately weigh equal amounts of each test substance into separate, pre-weighed petri dishes.

  • Place the open petri dishes in the desiccator with the constant relative humidity.

  • Record the weight of each sample at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Calculate the percentage of water absorbed or retained by each substance over time.[10]

6-O-Carboxymethyl-D-Glucose: A Promising Anti-inflammatory Agent

The 6-O-carboxymethyl isomer has been identified as a potential anti-inflammatory agent. It has been shown to have an inhibitory effect on pancreatic acinar cells and to inhibit acidic proteases in saliva. This suggests its potential utility in managing inflammatory conditions.

Hypothetical Anti-inflammatory Activity:

CompoundInhibition of NO Production in LPS-stimulated Macrophages (IC₅₀)
Dexamethasone (Control) 5 µM
6-O-CM-D-Glucose 50 µM
2-O-CM-D-Glucose > 100 µM
3-O-CM-D-Glucose > 100 µM
(Note: This data is illustrative and intended to demonstrate a potential comparative scenario. Actual values would require experimental verification.)

The primary hydroxyl group at the C-6 position is often a key site for biological recognition and modification. Carboxymethylation at this position may modulate interactions with inflammatory mediators or cell surface receptors.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines a method to assess the anti-inflammatory potential of the carboxymethyl-D-glucose isomers by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 2-O, 3-O, and 6-O-Carboxymethyl-D-glucose isomers

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with varying concentrations of the carboxymethyl-D-glucose isomers for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production for each isomer concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for each isomer.[11][12]

Logical Framework for Isomer Selection

The choice of which carboxymethyl-D-glucose isomer to use is dictated by the specific application and the desired functional outcome. The following decision-making framework can guide researchers in their selection process.

Isomer_Selection Start Define Application Goal Enzyme_Inhibition Targeting Enzyme Active Sites? Start->Enzyme_Inhibition Yes Humectancy Maximizing Water Retention? Start->Humectancy Yes Anti_Inflammatory Modulating Inflammatory Pathways? Start->Anti_Inflammatory Yes Isomer_2O Select 2-O-CM-D-Glucose Enzyme_Inhibition->Isomer_2O Proximity to anomeric center is key Isomer_3O Select 3-O-CM-D-Glucose Humectancy->Isomer_3O Optimal H-bonding potential Isomer_6O Select 6-O-CM-D-Glucose Anti_Inflammatory->Isomer_6O Primary hydroxyl modification often impacts bioactivity

Caption: Decision-making flowchart for selecting the appropriate carboxymethyl-D-glucose isomer.

Conclusion and Future Perspectives

The regioselective carboxymethylation of D-glucose at the 2-O, 3-O, and 6-O positions yields three distinct isomers with unique physicochemical properties and performance characteristics. While a comprehensive, direct comparative study is still needed in the scientific literature, the available data and fundamental principles of carbohydrate chemistry allow us to draw important distinctions.

  • 2-O-Carboxymethyl-D-glucose shows promise as a potential enzyme inhibitor, particularly for glycosidases, due to the strategic placement of the carboxymethyl group near the anomeric center.

  • This compound stands out for its superior humectant properties, making it a valuable ingredient in formulations where moisture retention is critical.

  • 6-O-Carboxymethyl-D-glucose has been identified as a potential anti-inflammatory agent, highlighting the importance of modifying the primary hydroxyl group for modulating biological activity.

Future research should focus on direct comparative studies of these isomers in various biological systems to quantify their differential effects and elucidate the underlying mechanisms of action. Such studies will be invaluable for the rational design of carbohydrate-based therapeutics and functional biomaterials. The detailed protocols provided in this guide offer a starting point for researchers to conduct these much-needed investigations and unlock the full potential of these versatile molecules.

References

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • Mondal, M. I. H., Yeasmin, M. S., & Rahman, M. S. (2015). Synthesis of highly substituted carboxymethyl cellulose depending on cellulose particle size. International journal of biological macromolecules, 80, 231-239.
  • Chittasupho, C., Manthaisong, A., & Okonogi, S. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Pharmacognosy research, 6(4), 325.
  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • SciTePress. (n.d.). Synthesis and Characterization of Carboxymethyl Cellulose using Solvents Variations. Retrieved from [Link]

  • Journal of Engineering Science and Technology. (2012). Synthesis and Characterization of Carboxymethyl Cellulose from Palm Kernel Cake. Retrieved from [Link]

  • DergiPark. (n.d.). synthesis and characterization of carboxymethyl cellulose (cmc) from different waste sources. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Characterization, and Application of Carboxymethyl Cellulose from Asparagus Stalk End. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632). Retrieved from [Link]

  • Bohrium. (2023). Development of an In Vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Retrieved from [Link]

  • DSpace. (n.d.). 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Retrieved from [Link]

  • PubChem. (n.d.). 2-O-Carboxymethylglucose. Retrieved from [Link]

  • Regimen Lab. (n.d.). Ultimate Humectant Comparison. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding humectant behaviour through their water-holding properties. Retrieved from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0003498). Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. Retrieved from [Link]

  • The Journal of clinical and aesthetic dermatology. (2016). Development and Clinical Analysis of a Novel Humectant System of Glycerol, Hydroxyethylurea, and Glycerol Quat. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR spectrum. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-methyl-D-glucose improves desiccation tolerance of keratinocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Michigan State University. (2019). Exploring humectants. Retrieved from [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-tri-O-carboxymethyl glucose. Retrieved from [Link]

  • PubChem. (n.d.). Carboxymethyl glucose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deoxy-d-glucose enhances tonic inhibition through the neurosteroid-mediated activation of extrasynaptic GABAA receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix 2: Dissociation Constants (pKa) of Common Sugars and Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 3-O-Carboxymethyl-D-glucose from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Purity in Scientific Research

3-O-Carboxymethyl-D-glucose is a glucose derivative where a carboxymethyl group is attached to the hydroxyl group at the 3-position. This modification alters its chemical properties and makes it a valuable tool in various scientific disciplines, including as a competitive inhibitor of glucose transporters and in the synthesis of more complex glycoconjugates. The presence of impurities, such as isomers (e.g., 2-O- or 6-O-carboxymethyl-D-glucose), di- or tri-substituted glucose, or unreacted starting materials, can lead to a host of problems:

  • Altered Biological Activity: Impurities can exhibit their own biological effects, leading to misleading results in cell-based assays or animal studies.

  • Inaccurate Quantification: The presence of impurities can lead to an overestimation of the concentration of the desired compound, affecting the stoichiometry of reactions and the interpretation of dose-response curves.

  • Lot-to-Lot Variability: Inconsistent purity between different batches from the same or different suppliers can introduce significant variability into experiments, making it difficult to reproduce findings.[1][2] This is a well-documented challenge in laboratory settings that can have significant clinical consequences.[1]

Therefore, a thorough and multi-faceted approach to purity assessment is not just a recommendation; it is a necessity for ensuring the integrity and reproducibility of scientific research.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. We advocate for a combination of chromatographic and spectroscopic methods to identify and quantify both the target compound and any potential impurities. This guide will focus on two primary techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Experimental Workflow for Purity Assessment

The following diagram outlines the logical flow of our comprehensive purity assessment strategy.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Acquisition Acquire 3-O-CMG from Suppliers A, B, C Sample Dissolution Dissolve Samples in Appropriate Solvent Sample Acquisition->Sample Dissolution HPLC_Analysis HPLC-UV/RID Analysis Sample Dissolution->HPLC_Analysis NMR_Analysis 1H and 13C NMR Spectroscopy Sample Dissolution->NMR_Analysis Purity_Quantification Quantify Purity and Impurities HPLC_Analysis->Purity_Quantification Structural_Verification Verify Structure and Identify Impurities NMR_Analysis->Structural_Verification Comparative_Analysis Compare Supplier Performance Purity_Quantification->Comparative_Analysis Structural_Verification->Comparative_Analysis

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture. For a non-chromophoric compound like 3-O-CMG, derivatization to introduce a UV-active moiety or the use of a Refractive Index Detector (RID) are common strategies.[3][4]

Rationale for Method Selection

We will describe a pre-column derivatization method using 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the carbohydrate to form a UV-active derivative.[3] This approach offers high sensitivity and allows for the use of standard UV detectors.

Detailed HPLC Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh 5 mg of 3-O-CMG from each supplier into separate vials.
  • Dissolve each sample in 1 mL of 0.4 M NaOH.
  • Add 1 mL of a 0.5 M solution of PMP in methanol to each vial.
  • Incubate the vials in a water bath at 70°C for 30 minutes.
  • Cool the samples to room temperature and neutralize with 1 mL of 0.4 M HCl.
  • Extract the PMP-derivatized sample by adding 2 mL of chloroform and vortexing.
  • Centrifuge the samples and carefully collect the aqueous (upper) layer for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH 6.8).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 245 nm.
  • Injection Volume: 20 µL.

This method will allow for the separation of the PMP-derivatized 3-O-CMG from potential impurities, which will appear as separate peaks in the chromatogram. The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is an indispensable tool for identifying impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.[5][6][7]

Rationale for Method Selection

¹H NMR provides information on the number and types of protons in a molecule, as well as their connectivity. ¹³C NMR provides information on the carbon skeleton. Together, they can definitively confirm the structure of 3-O-CMG and help identify any structurally related impurities.

Detailed NMR Protocol

1. Sample Preparation:

  • Dissolve 10-20 mg of 3-O-CMG from each supplier in 0.7 mL of deuterium oxide (D₂O).
  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters (example for a 400 MHz spectrometer):

  • ¹H NMR:
  • Number of scans: 16-64
  • Relaxation delay: 2 s
  • Acquisition time: 4 s
  • ¹³C NMR:
  • Number of scans: 1024 or more (due to lower natural abundance of ¹³C)
  • Relaxation delay: 2 s
  • Acquisition time: 1-2 s

3. Interpretation of Spectra:

  • ¹H NMR: The spectrum of pure 3-O-CMG will show characteristic signals for the anomeric proton (around 4.5-5.2 ppm, depending on the anomer), the carboxymethyl protons (a singlet around 4.2 ppm), and the other glucose ring protons. Impurities will present as additional, unexpected peaks. For instance, the presence of other O-carboxymethyl isomers would result in distinct shifts for the protons adjacent to the carboxymethyl group.[5]
  • ¹³C NMR: The spectrum will show eight distinct carbon signals for 3-O-CMG. The presence of more than eight signals would indicate the presence of impurities.

Comparative Analysis of Hypothetical Supplier Samples

To illustrate the practical application of these methods, let's consider a hypothetical scenario where we have analyzed samples of 3-O-CMG from three different suppliers: Supplier A, Supplier B, and Supplier C.

Data Presentation

Table 1: HPLC Purity Assessment of this compound from Different Suppliers

SupplierMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Total Purity (%)
Supplier A 99.20.50.399.2
Supplier B 95.82.11.195.8
Supplier C 98.5Not Detected1.598.5

Table 2: NMR Analysis Summary of this compound from Different Suppliers

SupplierStructural ConfirmationObserved Impurities
Supplier A Conforms to 3-O-CMG structureMinor unidentified signals in ¹H NMR
Supplier B Conforms to 3-O-CMG structureSignals consistent with 2-O-CMG and di-substituted glucose
Supplier C Conforms to 3-O-CMG structureSignals consistent with unreacted glucose
Interpretation of Results
  • Supplier A provides the highest purity material according to HPLC analysis. The minor impurities detected by NMR do not correspond to common process-related impurities, suggesting they may be trace contaminants.

  • Supplier B 's product has a significantly lower purity, with NMR analysis indicating the presence of isomeric and over-substituted impurities. This suggests a less controlled synthesis and purification process.

  • Supplier C offers a product with good purity, but the presence of unreacted starting material could be problematic for certain applications.

This comparative data highlights the importance of not relying solely on the supplier's stated purity and the value of conducting independent verification.

The Impact of Impurities on Drug Development

In the context of drug development, the presence of impurities can have severe consequences.[3][8] Glycosylation-related impurities can alter the efficacy, safety, and stability of a drug product.[3] For instance, if 3-O-CMG is used in the synthesis of a glycoconjugate drug, the presence of isomeric impurities could lead to a heterogeneous final product with unpredictable biological activity and potential immunogenicity.[9] Regulatory agencies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in active pharmaceutical ingredients (APIs) and excipients.

Conclusion and Recommendations

The purity of chemical reagents is a cornerstone of reliable and reproducible scientific research. This guide has provided a comprehensive framework for the assessment of this compound purity from different suppliers, emphasizing a multi-technique approach for robust and reliable results.

As a Senior Application Scientist, my recommendation to fellow researchers is to always perform in-house quality control on critical reagents, especially those used in preclinical and clinical development. While initial cost savings may be tempting, the long-term consequences of using impure materials – including failed experiments, wasted resources, and potentially compromised patient safety – far outweigh any short-term benefits. By implementing the rigorous analytical strategies outlined in this guide, researchers can ensure the quality of their starting materials and build a solid foundation for their scientific endeavors.

References

  • Dspace. 'H-N.m.r. spectroscopy of O-carboxymethyl derivatives of D-glucose. Available at: [Link].

  • ProMab. Detection and analysis of glycosylation impurities: Importance and applications. Available at: [Link].

  • ResearchGate. Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Available at: [Link].

  • PubMed. 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Available at: [Link].

  • PubMed. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Available at: [Link].

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A Comparative Analysis of Mono-, Di-, and Tri-O-Carboxymethylated Glucose for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, side-by-side comparison of mono-, di-, and tri-O-carboxymethylated glucose, offering researchers, scientists, and drug development professionals a comprehensive understanding of these versatile molecules. By exploring their synthesis, physicochemical properties, and potential applications, this document aims to facilitate informed decisions in experimental design and material selection.

Introduction: The Significance of Carboxymethylation

Carboxymethylation is a crucial chemical modification that introduces carboxymethyl (-CH₂COOH) groups onto the hydroxyl moieties of carbohydrates. In the context of glucose, this derivatization dramatically alters its properties, transforming the simple sugar into a multifunctional molecule with tunable characteristics. The degree of substitution (DS)—referring to the average number of carboxymethyl groups per glucose unit—is the primary determinant of these properties. This guide focuses on the distinct characteristics of mono-, di-, and tri-O-carboxymethylated glucose, which represent the spectrum of possible substitutions on the C2, C3, and C6 hydroxyl groups of the anhydroglucose unit.

The introduction of anionic carboxyl groups enhances water solubility, introduces pH-responsiveness, and provides sites for further conjugation, making these derivatives highly valuable in fields ranging from drug delivery to biomaterial science. Understanding the nuanced differences between the mono-, di-, and tri-substituted forms is paramount for harnessing their full potential.

Synthesis and Structural Characterization

The synthesis of specifically substituted carboxymethyl glucose derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired degree and regioselectivity of substitution.

General Synthesis Pathway

The most common method for carboxymethylation is Williamson ether synthesis, which involves two main stages:

  • Alkalization (Mercerization): Glucose is treated with a strong base, typically sodium hydroxide, to activate the hydroxyl groups by forming alkoxides.

  • Etherification: The activated glucose is then reacted with a carboxymethylating agent, such as monochloroacetic acid (MCA) or its sodium salt.

The degree of substitution is controlled by modulating reaction parameters like the concentration of NaOH and MCA, reaction time, and temperature.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Carboxymethylation Process cluster_products Products start D-Glucose alkalization Alkalization (e.g., NaOH) start->alkalization Activation etherification Etherification (e.g., ClCH₂COOH) alkalization->etherification Reaction purification Purification & Isolation etherification->purification Crude Product mono Mono-O-CM-Glucose purification->mono DS ≈ 1 di Di-O-CM-Glucose purification->di DS ≈ 2 tri Tri-O-CM-Glucose purification->tri DS ≈ 3

Caption: General workflow for the synthesis of O-carboxymethylated glucose derivatives.

Isolation and Characterization of Specific Derivatives

Achieving a homogenous product with a specific degree of substitution (e.g., pure tri-O-carboxymethyl glucose) is challenging. The reaction typically yields a mixture of derivatives with varying degrees of substitution. Therefore, robust analytical techniques are essential for both separation and characterization.

Experimental Protocol: Separation of Carboxymethylated Glucose Derivatives

  • Hydrolysis (if starting from a polymer): If analyzing carboxymethyl cellulose (CMC), complete acid hydrolysis is first required to break it down into its constituent carboxymethylated glucose monomers.

  • Chromatographic Separation: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for separating the different isomers.[1] Reversed-phase liquid chromatography (RP-LC) after derivatization can also be employed.[1][2]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. Complete assignment of ¹H-NMR spectra for all possible mono-, di-, and tri-O-carboxymethylated glucose derivatives has been established, providing a reliable reference for identifying specific substitution patterns.[3]

CharacterizationWorkflow cluster_input Sample cluster_process Analytical Process cluster_output Results input Mixture of Carboxymethylated Glucose Derivatives separation Chromatographic Separation (e.g., HPAEC-PAD) input->separation collection Fraction Collection separation->collection analysis Structural Analysis (e.g., NMR, MS) collection->analysis mono Identified Mono-substituted Isomers analysis->mono di Identified Di-substituted Isomers analysis->di tri Identified Tri-substituted Isomers analysis->tri

Caption: Workflow for the separation and characterization of carboxymethylated glucose isomers.

Side-by-Side Comparison of Physicochemical Properties

The degree of carboxymethylation is the primary factor influencing the physicochemical properties of the glucose derivatives. The following table summarizes these properties, drawing from computed data and established principles from related polymer studies.

Table 1: Comparative Physicochemical Properties of Carboxymethylated Glucose Derivatives

PropertyMono-O-CM-GlucoseDi-O-CM-GlucoseTri-O-CM-GlucoseCausality and Field Insights
Molecular Weight ~238.19 g/mol [4][5]~296.23 g/mol [6]~354.26 g/mol [7][8]The addition of each carboxymethyl group (-CH₂COOH, MW = 59.04 g/mol ) increases the overall molecular weight.
Aqueous Solubility GoodVery GoodExcellentThe introduction of hydrophilic carboxylate groups enhances hydrogen bonding with water, significantly increasing solubility compared to native glucose. Higher DS leads to greater solubility.[9]
Acidity (pKa) One acidic protonTwo acidic protonsThree acidic protonsEach carboxymethyl group introduces an acidic proton. The pKa values are expected to be in the range of carboxylic acids (typically 3-5). The presence of multiple carboxyl groups in di- and tri-derivatives will result in multiple dissociation constants.
Viscosity of Aqueous Solutions LowModerateHigherWhile data for monomers is limited, studies on the polymer analog (CMC) show that viscosity increases with the degree of substitution at a given concentration, due to increased hydrodynamic volume and intermolecular interactions.[10][11]
Hygroscopicity ModerateHighVery HighThe increased number of polar carboxyl and hydroxyl groups enhances the affinity for water molecules, leading to greater hygroscopicity with increasing DS.
Biocompatibility Generally considered highGenerally considered highGenerally considered highCarbohydrate-based materials are typically biocompatible and biodegradable.[12] However, high concentrations of anionic charges in tri-O-CM-glucose could potentially lead to stronger interactions with biological macromolecules, warranting specific biocompatibility testing for the intended application.[13]

Note: Some values are based on specific isomers and computed data from PubChem. Experimental values may vary depending on the specific isomer and conditions.

Performance in Key Application Areas

The unique properties of carboxymethylated glucose derivatives make them attractive candidates for various applications, particularly in the biomedical and pharmaceutical fields.

Drug Delivery Systems

The carboxyl groups can be leveraged for both drug encapsulation and targeted delivery.

  • pH-Responsive Release: The carboxylic acid groups are deprotonated at physiological pH, creating a negatively charged molecule. This charge can be used to electrostatically interact with and load cationic drugs. In the acidic environment of a tumor or endosome, protonation of the carboxyl groups can neutralize the charge, triggering the release of the drug.

  • Conjugation Site: The carboxyl groups serve as handles for covalent conjugation of drugs, targeting ligands, or imaging agents.

Comparative Performance:

  • Mono-O-CM-Glucose: Offers a single point of attachment, which can be advantageous for creating well-defined drug conjugates. Its lower charge density may result in weaker electrostatic interactions for drug loading compared to higher DS derivatives.

  • Di- and Tri-O-CM-Glucose: Provide multiple sites for drug loading, potentially leading to higher drug payloads.[] The higher negative charge density can enhance the loading of cationic drugs. However, the increased number of reactive sites can make controlled, site-specific conjugation more complex.

Biocompatible Excipients and Stabilizers

The high water solubility and biocompatibility of these derivatives make them suitable as excipients in pharmaceutical formulations.

  • Solubilizing Agents: They can increase the solubility of poorly water-soluble drugs.

  • Stabilizers: They can be used to stabilize proteins and nanoparticles in solution.

Comparative Performance:

  • Higher DS (Di- and Tri-): The increased hydrophilicity and charge of the di- and tri-substituted forms are likely to make them more effective as solubilizing and stabilizing agents compared to the mono-substituted form.

Tissue Engineering and Hydrogels

While the monomers themselves are not polymer-forming, they can be functionalized (e.g., with acrylate groups) and then polymerized to create biocompatible hydrogels.[15]

Comparative Performance:

  • Tri-O-CM-Glucose: After functionalization, the tri-substituted monomer would offer a higher cross-linking density, potentially leading to hydrogels with greater mechanical strength and lower swelling ratios compared to those derived from mono- or di-substituted monomers.

PropertyApplicationLink cluster_properties Physicochemical Properties cluster_applications Key Applications solubility Increased Solubility drug_delivery Drug Delivery (pH-responsive release, targeting) solubility->drug_delivery excipients Pharmaceutical Excipients (solubilizers, stabilizers) solubility->excipients charge Anionic Charge (pH-dependent) charge->drug_delivery functional_groups Reactive Carboxyl Groups functional_groups->drug_delivery biomaterials Biomaterials (hydrogel precursors) functional_groups->biomaterials

Caption: Relationship between key properties of CM-glucose and its applications.

Conclusion: Selecting the Right Derivative

The choice between mono-, di-, and tri-O-carboxymethylated glucose is contingent on the specific requirements of the application.

  • Mono-O-CM-Glucose is ideal for applications requiring a well-defined, single point of modification and where a lower charge density is sufficient.

  • Di-O-CM-Glucose offers a balance between increased functionality (higher drug loading capacity, enhanced solubility) and manageable complexity.

  • Tri-O-CM-Glucose provides the highest density of functional groups, making it the most suitable candidate for applications demanding maximum water solubility, high drug payloads for cationic drugs, or for creating highly cross-linked biomaterials.

While this guide provides a framework based on available data, it is crucial to recognize that much of the experimental data for these specific monomers is still emerging. Researchers are encouraged to perform empirical studies to validate the performance of these derivatives in their specific experimental contexts. The field would greatly benefit from direct comparative studies on the biocompatibility and performance of these promising molecules.

References

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Establishing a Preclinical In Vitro-In Vivo Correlation (IVIVC) for 3-O-Carboxymethyl-D-glucose: A Proposed Research Framework for Evaluating Hypoglycemic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

3-O-Carboxymethyl-D-glucose (3-CMG) is a structurally modified monosaccharide, commercially noted as a humectant and potential sugar substitute.[1] However, a thorough review of publicly accessible scientific literature reveals a significant gap in the characterization of its biological activity, particularly concerning its therapeutic potential. This guide, therefore, deviates from a standard product comparison to present a comprehensive, forward-looking research framework. Our objective is to delineate a scientifically rigorous pathway for investigating the potential hypoglycemic effects of 3-CMG, establishing a preclinical in vitro-in vivo correlation (IVIVC), and benchmarking its performance against established alternatives. This document serves as a detailed roadmap, complete with experimental protocols and hypothetical data, to guide the exploration of 3-CMG as a novel agent in metabolic disease research.

Foundational Hypothesis: Mechanism of Action

Given the structural similarity of 3-CMG to glucose, we hypothesize that its primary mechanism of action as a potential hypoglycemic agent is the competitive inhibition of key intestinal enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase. A related compound, 2,3-Di-O-Carboxymethyl-D-glucose, has been suggested to manage diabetes by suppressing carbohydrate catabolism.[2][] By inhibiting these enzymes, 3-CMG would delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby blunting the postprandial glucose spike.

To rigorously evaluate this hypothesis, we propose a direct comparison with two key benchmarks:

  • Acarbose: An established α-glucosidase and α-amylase inhibitor used clinically to manage type 2 diabetes.

  • Rebaudioside A (High-Purity Stevia Extract): A natural, non-caloric sweetener that has demonstrated some potential in stabilizing blood sugar levels.

In Vitro Evaluation: Enzymatic Inhibition Potential

The initial phase of our investigation focuses on quantifying the direct inhibitory effect of 3-CMG on the target enzymes. This provides the foundational in vitro data necessary for establishing an IVIVC.

Experimental Protocol 1: In Vitro α-Amylase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of α-amylase, which is responsible for the initial breakdown of starch.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl).

    • Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 10 units/mL.

    • Prepare a 1% (w/v) starch solution in the buffer by heating until clear.

    • Prepare stock solutions of 3-CMG, Acarbose, and Rebaudioside A in the buffer.

    • Prepare the DNSA (3,5-dinitrosalicylic acid) color reagent.

  • Assay Procedure:

    • In a series of microcentrifuge tubes, add 200 µL of varying concentrations of the test compounds (3-CMG, Acarbose, Rebaudioside A) or buffer (for control).

    • Add 200 µL of the α-amylase solution to each tube and incubate at 37°C for 20 minutes.

    • Initiate the reaction by adding 200 µL of the starch solution to each tube.

    • Continue incubation at 37°C for 30 minutes.

    • Stop the reaction by adding 400 µL of the DNSA reagent.

    • Boil the tubes in a water bath for 10 minutes to allow for color development.

    • Cool the tubes to room temperature and dilute the reaction mixture with 4 mL of deionized water.

  • Data Acquisition:

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Analysis:

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This assay assesses the inhibition of α-glucosidase, which breaks down disaccharides into glucose at the brush border of the small intestine.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 1.0 unit/mL.

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the buffer.

    • Prepare stock solutions of 3-CMG, Acarbose, and Rebaudioside A in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of varying concentrations of the test compounds or buffer (control).

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Acquisition:

    • Measure the absorbance at 405 nm (due to the formation of p-nitrophenol).

    • Calculate the percentage of inhibition as described for the α-amylase assay.

  • Analysis:

    • Determine the IC50 values for each compound.

Hypothetical In Vitro Data Summary

The following table presents hypothetical IC50 values, which would be derived from the experiments described above. This data is for illustrative purposes to guide expectations.

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
This compound (3-CMG) 85.545.2
Acarbose (Positive Control) 4.81.2
Rebaudioside A (Stevia) > 1000> 1000

Diagram of the In Vitro Experimental Workflow

in_vitro_workflow cluster_amylase α-Amylase Inhibition Assay cluster_glucosidase α-Glucosidase Inhibition Assay A1 Prepare Reagents (Enzyme, Starch, Buffers) A2 Incubate Enzyme with 3-CMG / Comparators A1->A2 A3 Add Starch Substrate Initiate Reaction A2->A3 A4 Stop Reaction with DNSA Develop Color A3->A4 A5 Measure Absorbance (540 nm) A4->A5 A6 Calculate % Inhibition & IC50 A5->A6 G1 Prepare Reagents (Enzyme, pNPG, Buffers) G2 Incubate Enzyme with 3-CMG / Comparators G1->G2 G3 Add pNPG Substrate Initiate Reaction G2->G3 G4 Stop Reaction with Na2CO3 G3->G4 G5 Measure Absorbance (405 nm) G4->G5 G6 Calculate % Inhibition & IC50 G5->G6 Start In Vitro Evaluation Start->A1 Start->G1

Caption: Workflow for in vitro enzymatic inhibition assays.

In Vivo Assessment: Oral Glucose Tolerance Test (OGTT)

To translate the in vitro findings into a physiological context, an in vivo study is essential. The Oral Glucose Tolerance Test (OGTT) in a diabetic animal model is the gold standard for assessing the efficacy of potential hypoglycemic agents.

Experimental Protocol 3: OGTT in Streptozotocin (STZ)-Induced Diabetic Rats

Methodology:

  • Animal Model Induction:

    • Acclimate male Wistar rats for one week.

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) (50 mg/kg) dissolved in citrate buffer.

    • Confirm diabetes after 72 hours by measuring fasting blood glucose levels. Rats with glucose levels >250 mg/dL will be included in the study.

  • Experimental Groups (n=8 per group):

    • Group 1: Normal Control (non-diabetic, vehicle only)

    • Group 2: Diabetic Control (vehicle only)

    • Group 3: 3-CMG (50 mg/kg, oral gavage)

    • Group 4: Acarbose (10 mg/kg, oral gavage)

    • Group 5: Rebaudioside A (50 mg/kg, oral gavage)

  • OGTT Procedure:

    • Fast the rats overnight (12 hours) with free access to water.

    • Administer the respective test compounds or vehicle by oral gavage.

    • After 30 minutes, administer a glucose load (2 g/kg) to all rats via oral gavage.

    • Collect blood samples from the tail vein at 0 (just before glucose load), 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Acquisition:

    • Measure blood glucose levels using a glucometer.

  • Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's post-hoc test) to compare the treatment groups with the diabetic control.

Hypothetical In Vivo Data Summary

This table presents plausible outcomes from the OGTT, which would be used for the IVIVC.

GroupPeak Blood Glucose (mg/dL) at 30 minAUC (0-120 min) (mg·min/dL)% Reduction in AUC vs. Diabetic Control
Normal Control 145 ± 1015,500 ± 800N/A
Diabetic Control 450 ± 2548,000 ± 2,5000%
3-CMG (50 mg/kg) 320 ± 2033,600 ± 1,80030%
Acarbose (10 mg/kg) 250 ± 1526,400 ± 1,50045%
Rebaudioside A (50 mg/kg) 435 ± 3046,500 ± 2,2003.1%
*Hypothetical p < 0.05 vs. Diabetic Control

Diagram of the In Vivo Experimental Workflow

in_vivo_workflow A1 Acclimate Wistar Rats A2 Induce Diabetes with STZ A1->A2 A3 Confirm Hyperglycemia (>250 mg/dL) A2->A3 A4 Group Animals (n=8) A3->A4 A5 Overnight Fasting A4->A5 A6 Administer 3-CMG / Comparators (Oral Gavage) A5->A6 A7 Administer Glucose Load (2 g/kg) A6->A7 A8 Collect Blood Samples (0, 30, 60, 90, 120 min) A7->A8 A9 Measure Blood Glucose A8->A9 A10 Calculate AUC & Analyze Data A9->A10

Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

Forging the Link: In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response.[4] Establishing a strong IVIVC is a cornerstone of modern drug development, as it can streamline formulation changes and reduce the need for extensive clinical studies.[5]

Developing a Level A Correlation Model

For our proposed study, we will aim for a "Level A" correlation, which is the most rigorous type. This involves establishing a point-to-point relationship between the in vitro and in vivo data.

Modeling Approach:

  • In Vitro Parameter: The in vitro parameter will be the α-glucosidase inhibition potency (represented as 1/IC50), as this enzyme acts further down the digestive cascade and is often more critical for controlling glucose absorption.

  • In Vivo Parameter: The in vivo parameter will be the percentage reduction in the glucose AUC observed during the OGTT.

  • Correlation: A linear regression model will be used to correlate the in vitro parameter with the in vivo parameter for 3-CMG and Acarbose (Rebaudioside A would likely be an outlier with no significant activity).

  • Validation: To validate the model, different formulations of 3-CMG (e.g., immediate-release vs. delayed-release) would be developed. The in vitro dissolution and inhibition profiles of these formulations would be determined and used in the model to predict the in vivo AUC reduction. These predictions would then be confirmed with further animal studies.

A strong correlation (R² > 0.9) would suggest that the in vitro α-glucosidase inhibition assay is a reliable surrogate for the in vivo hypoglycemic effect of 3-CMG.

Diagram of the IVIVC Development Process

ivivc_development invitro In Vitro Data (α-Glucosidase IC50) model Develop Mathematical Model (e.g., Linear Regression) invitro->model invivo In Vivo Data (% AUC Reduction) invivo->model correlation Establish Level A Correlation model->correlation predict Predict In Vivo Performance of New Formulations correlation->predict

Caption: Conceptual model for IVIVC development.

Conclusion and Future Directions

This document outlines a hypothetical but robust framework for the initial preclinical evaluation of this compound. By following these detailed protocols, researchers can systematically investigate its potential as a hypoglycemic agent, benchmark its performance against relevant comparators, and establish a predictive in vitro-in vivo correlation.

Positive results from this framework would justify further investigation, including:

  • Dose-response studies to determine the optimal therapeutic window.

  • Chronic dosing studies to evaluate long-term efficacy and safety.

  • Mechanism of action studies to confirm enzyme inhibition and explore other potential pathways (e.g., effects on GLP-1 secretion).

  • Preclinical toxicology studies to assess the safety profile of 3-CMG.

By bridging the gap between the known physical properties of 3-CMG and its unknown biological potential, this research framework provides a critical path forward for its possible development as a novel therapeutic or nutraceutical agent.

References

  • Pillai, S., & Adebayo, A. (2020). Carboxymethylation of polysaccharides: Synthesis and bioactivities. International Journal of Biological Macromolecules, 165(Pt B), 2137-2149. [Link]

  • Wang, W., et al. (2022). Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities. Molecules, 27(19), 6539. [Link]

  • Emami, J. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 34. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Pillai, S., & Adebayo, A. (2023). Carboxymethylated Gums and Derivatization: Strategies and Significance in Drug Delivery and Tissue Engineering. Polymers, 15(10), 2394. [Link]

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Retrieved January 20, 2026, from [Link]

  • JoVE. (n.d.). Drug Product Performance: In Vitro–In Vivo Correlation. Retrieved January 20, 2026, from [Link]

  • Uppugalla, S., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research, 13(5), 1-15. [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Semaglutide. Retrieved January 20, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-O-Carboxymethyl-D-glucose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. While 3-O-Carboxymethyl-D-glucose is a valuable tool in various research applications, its proper disposal is a critical, yet often overlooked, aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: A Foundation for Safe Handling

This compound is a derivative of D-glucose, appearing as a white to off-white solid.[1] With a molecular formula of C8H14O8 and a molecular weight of 238.19 g/mol , it is essential to recognize its hygroscopic nature, necessitating storage in a dry environment at 0 to 8°C to maintain its integrity.[1][2][3]

Crucially, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a dangerous substance.[3] However, this classification does not obviate the need for prudent laboratory practices. All chemicals, regardless of their hazard classification, should be handled with care.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental barrier against potential exposure and ensures personal safety.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of solutions or airborne dust particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from potential contamination.
Respiratory Generally not required under normal use with adequate ventilation.If creating dust, a particulate respirator may be considered. Always consult your institution's safety officer.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically, considering the quantity and form of the waste.

Disposal of Unused Solid Material
  • Waste Collection: Place the solid this compound into a designated, clearly labeled, and sealed waste container for non-hazardous chemical waste.

  • Labeling: The label should include the full chemical name ("this compound"), the quantity, and the date of disposal.

  • Storage: Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified chemical waste disposal service.

Disposal of Aqueous Solutions
  • Dilution: For small quantities of dilute aqueous solutions, further dilution with copious amounts of water may be permissible for drain disposal, depending on local regulations. It is critical to consult your local wastewater and environmental regulations before proceeding with this method.

  • Waste Collection: For larger volumes or more concentrated solutions, collect the liquid waste in a designated, labeled, and sealed container for non-hazardous aqueous waste.

  • pH Neutralization: If the solution is acidic or basic due to other components in the experimental mixture, neutralize it to a pH between 6 and 8 before disposal.

  • Final Disposal: Transfer the sealed container to your institution's chemical waste management facility.

Spill Management: A Rapid and Effective Response

In the event of a spill, a prompt and organized response is crucial to mitigate any potential risks.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the solid material, avoiding the generation of dust. Place the collected material into a sealed container for disposal.

    • Liquid Spills: Once absorbed, scoop the absorbent material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as non-hazardous chemical waste.

Disposal Decision Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_start Start cluster_form Assess Form cluster_solid Solid Waste Path cluster_solution Aqueous Solution Path start Identify Waste: This compound assess_form Solid or Solution? start->assess_form solid_waste Collect in Labeled, Sealed Container (Non-Hazardous Solid Waste) assess_form->solid_waste Solid assess_quantity Small or Large Quantity? assess_form->assess_quantity Solution store_solid Store in Designated Waste Area solid_waste->store_solid dispose_solid Dispose via Institutional Waste Management store_solid->dispose_solid small_quantity Consult Local Regulations for Drain Disposal assess_quantity->small_quantity Small large_quantity Collect in Labeled, Sealed Container (Non-Hazardous Aqueous Waste) assess_quantity->large_quantity Large neutralize_ph Neutralize pH (if necessary) large_quantity->neutralize_ph store_liquid Store in Designated Waste Area neutralize_ph->store_liquid dispose_liquid Dispose via Institutional Waste Management store_liquid->dispose_liquid

Caption: Disposal decision workflow for this compound.

Regulatory Compliance: A Non-Negotiable Responsibility

While this guide provides a general framework, it is paramount to remember that all chemical waste disposal is subject to local, state, and federal regulations.[4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures that are in place. Adherence to these regulations is not only a matter of legal compliance but also a cornerstone of responsible scientific practice.

References

  • Neogen. (2025, October 13). Glucose (Dextrose) Safety Data Sheet. Retrieved from [Link]

  • Sapphire North America. (n.d.). 3-O-(Carboxymethyl)-D-glucose. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.